molecular formula C5H6N2O3 B588992 methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 146656-95-3

methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B588992
CAS No.: 146656-95-3
M. Wt: 142.114
InChI Key: GAWWMETUNCXVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 146656-95-3) is a high-purity chemical intermediate essential for medicinal chemistry and drug discovery research. This compound features a pyrazole core functionalized with both a methyl ester and an oxo group, making it a versatile scaffold for synthesizing diverse heterocyclic libraries. Its primary research value lies in the development of novel anticancer agents. Pyrazole-carboxylate derivatives are key precursors in constructing complex molecules for biological evaluation; for instance, structurally similar 1H-pyrazole-3-carboxylic acid methyl ester complexes have demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including A549 and HepG2, and can induce apoptosis in HeLa cells . The molecular formula is C5H6N2O3 with a molecular weight of 142.11 g/mol . This product must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWMETUNCXVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The core of this synthesis is the robust and well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent. This document details the foundational chemical principles, provides a detailed experimental protocol adapted from established syntheses of analogous compounds, and includes visual diagrams of the reaction pathway and workflow to facilitate a thorough understanding for researchers and professionals in the field.

Introduction

Pyrazoles and their derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. Specifically, pyrazolone derivatives, such as this compound, are key intermediates in the synthesis of numerous pharmaceutical agents. Their utility stems from the versatile reactivity of the pyrazolone ring system, which allows for further functionalization and incorporation into more complex molecular architectures. A thorough understanding of their synthesis is therefore crucial for the development of novel therapeutics.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent and efficient method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, first reported in 1883.[1][2] This reaction involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative.[1] The driving force for this reaction is the formation of the stable, aromatic pyrazole ring.

For the synthesis of this compound, the key precursors are a methyl ester derivative of a β-ketoester and hydrazine. A logical precursor is a derivative of dimethyl oxalacetate. The general workflow for this synthesis is depicted below.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up and Purification cluster_3 Final Product Start Dimethyl Oxalacetate Derivative Reaction Reaction in Suitable Solvent (e.g., Ethanol, Acetic Acid) Start->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Workup Precipitation, Filtration, and Recrystallization Reaction->Workup End Methyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate Workup->End G Precursor Dimethyl 2-formyl-3-oxosuccinate Hydrazone Hydrazone Intermediate Precursor->Hydrazone 1. Nucleophilic Attack & Dehydration Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazone 1. Nucleophilic Attack & Dehydration Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate 2. Intramolecular Cyclization Product Methyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate Cyclic_Intermediate->Product 3. Dehydration

Caption: Simplified reaction mechanism for pyrazolone formation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related pyrazole carboxylates. [3] Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
Dimethyl 2-formyl-3-oxosuccinateC7H8O5176.13N/A
Hydrazine monohydrochlorideH5ClN268.512644-70-4
Acetic AcidC2H4O260.0564-17-5
TolueneC7H892.14108-88-3
Ethyl AcetateC4H8O288.11141-78-6

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-formyl-3-oxosuccinate (1.0 eq) in a suitable solvent such as toluene or acetic acid. [3]2. Addition of Hydrazine: To the stirred solution, add hydrazine monohydrochloride (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., a mixture of diethyl ether and hexanes) to remove impurities. [3]The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford this compound as a solid.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • 1H NMR: The 1H NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.8 ppm), a singlet for the pyrazole ring proton (C5-H), and a broad singlet for the N-H proton. The exact chemical shifts may vary depending on the solvent used. In a similar compound, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, the pyrazole CH proton appears around 5.91 ppm in DMSO-d6. [3]* 13C NMR: The 13C NMR spectrum should show signals for the ester carbonyl carbon, the pyrazolone carbonyl carbon (C3), the pyrazole ring carbons (C4 and C5), and the methyl ester carbon. For a related methyl pyrazole carboxylate, the pyrazole C4 carbon resonates at approximately 110.1 ppm. [4]* IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the ester and the pyrazolone ring, and C=C/C=N stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C5H6N2O3, 142.11 g/mol ).

Applications in Drug Development

The 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups (the ester, the ketone, and the N-H of the pyrazole ring) allows for diverse chemical modifications. These compounds have been utilized as key intermediates in the development of:

  • Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology.

  • Anti-inflammatory Agents: Derivatives have shown potent anti-inflammatory activity.

  • Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal properties. [5]

Conclusion

The synthesis of this compound via the Knorr pyrazole synthesis is a reliable and efficient method for producing this important medicinal chemistry building block. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can effectively synthesize this compound for further elaboration into novel therapeutic agents. The versatility of the pyrazolone scaffold ensures its continued importance in the field of drug discovery and development.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883, 16 (2), 2597–2599.
  • Arbaciauskiene, E., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021 , 26(13), 3808. Available from: [Link]

  • PubChem. Methyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • RSC Publishing. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Simple New Hydrazine-Free Synthesis of Methyl 1,4,5-Trisubstituted 1H-Pyrazole-3-carboxylates. Available from: [Link]

  • Gutenberg Open Science. Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a pivotal heterocyclic scaffold that serves as a versatile building block in synthetic and medicinal chemistry. As a derivative of the pyrazolone core, a structure found in numerous pharmaceuticals, its chemical properties are of significant interest to the drug development community.[1][2][3] This guide provides a comprehensive analysis of its synthesis, molecular structure, tautomerism, spectroscopic characteristics, reactivity, and applications. By synthesizing data from established literature and providing field-proven insights, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Synthesis: The Knorr Pyrazole Condensation

The most prevalent and efficient method for synthesizing the pyrazolone ring system is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[3][4][5][6] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.[4][7][8] For the synthesis of this compound, the reaction proceeds between a hydrazine and a dialkyl malonate derivative.

A highly effective precursor for this synthesis is an enol ether of a malonic ester, such as methyl 2-(methoxymethylene)-3-oxobutanoate or a related derivative. The reaction with hydrazine hydrate proceeds via a nucleophilic substitution on the vinyl system, followed by an intramolecular cyclization and elimination of alcohol to yield the final pyrazolone ring.[9]

Synthetic Workflow Diagram

G cluster_process Process Reactant1 Methyl 2-(ethoxymethylene)-3-oxobutanoate (or similar β-ketoester) Solvent Solvent (e.g., Ethanol, Acetic Acid) Reactant1->Solvent Reactant2 Hydrazine Hydrate (H₂N-NH₂·H₂O) Reactant2->Solvent Condition Heating / Reflux Solvent->Condition Product Methyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate Condition->Product Byproduct1 Ethanol Condition->Byproduct1 Byproduct2 Water Condition->Byproduct2

Caption: General workflow for the Knorr synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Knorr Synthesis Principles)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of methyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar activated malonate derivative) in a suitable solvent such as ethanol.[4]

  • Addition of Hydrazine: To this solution, add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate. The addition may be exothermic and should be performed with caution.[8]

  • Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as glacial acetic acid (typically 3-5 drops), to facilitate the condensation and imine formation steps.[4]

  • Heating: Heat the reaction mixture to reflux (typically around 80-100°C) for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][10]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product. If precipitation is slow, the addition of cold water can facilitate the process.[4] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold water or diethyl ether to remove unreacted starting materials.[8] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Molecular Structure and Inherent Tautomerism

A critical chemical property of this compound is its existence as a mixture of tautomers. Tautomerism is the dynamic equilibrium between two or more interconvertible constitutional isomers. For this pyrazolone, three primary tautomeric forms are in equilibrium: the keto form (CH), the enol form (OH), and a third imino form (NH).

  • Keto Form (3-oxo-pyrazoline): This is the form indicated by the IUPAC name, featuring a ketone group at the C3 position of the pyrazole ring.

  • Enol Form (3-hydroxy-pyrazole): This tautomer contains a hydroxyl group at the C3 position. This form is often favored as it results in a fully aromatic pyrazole ring, which imparts significant thermodynamic stability.[4]

  • NH Form: A less common tautomer where the double bond shifts within the ring.

The equilibrium between these forms is highly dependent on the physical state (solid vs. solution), solvent polarity, pH, and temperature.[9][11] Spectroscopic and crystallographic studies on related pyrazolones confirm that the enol (3-hydroxy) form is often the dominant species, particularly in the solid state and in non-polar solvents, due to the stability conferred by aromaticity and the potential for intermolecular hydrogen bonding.[11][12]

Tautomeric Equilibrium Diagram

Caption: Tautomeric forms of this compound.

Spectroscopic Properties

The complex tautomerism of this molecule is reflected in its spectroscopic data. The observed spectra are often a weighted average of the contributing tautomers, with peak broadening possible if the rate of interconversion is on the NMR timescale. Below are the anticipated spectral characteristics, primarily reflecting the more stable enol tautomer.

Spectroscopic Data Anticipated Characteristics
¹H NMR δ (ppm) : 10.0-12.0 (br s, 1H, pyrazole N-H), 7.5-8.0 (s, 1H, C5-H), 5.0-6.0 (br s, 1H, O-H, may exchange with D₂O), 3.7-3.9 (s, 3H, O-CH₃). Note: The OH and NH protons are often broad and their positions are solvent-dependent.
¹³C NMR δ (ppm) : 160-165 (C=O, ester), 155-160 (C3-OH), 135-140 (C5), 95-105 (C4), 50-55 (O-CH₃). The chemical shifts of the ring carbons are highly indicative of the aromatic enol form.
FT-IR ν (cm⁻¹) : 3200-3400 (br, O-H stretch), 3100-3300 (N-H stretch), ~1700-1725 (C=O stretch, ester), ~1620-1650 (C=N/C=C stretch of pyrazole ring).
Mass Spectrometry (ESI+) m/z : Calculated for C₅H₆N₂O₃: 142.04. Expected [M+H]⁺ at 143.05.

Note: These are estimated values based on data from structurally similar pyrazole carboxylates and pyrazolones. Actual values may vary based on solvent and experimental conditions.[11][13][14]

Chemical Reactivity

The pyrazolone ring is a privileged scaffold due in part to its versatile reactivity, allowing for the synthesis of diverse libraries of compounds. The key reactive sites are the N1-H, the C4 position, and the functional groups at C3 and C4.

  • N-Alkylation/N-Acylation: The acidic proton on the ring nitrogen (N1) can be readily deprotonated by a base, and the resulting anion can be alkylated or acylated to introduce substituents at the N1 position. This is a common strategy in drug design to modulate pharmacokinetic properties.[15][16]

  • Electrophilic Substitution at C4: While the C4 position already bears a carboxylate group, in related pyrazolones where C4 is unsubstituted, it is highly nucleophilic and susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation (Vilsmeier-Haack reaction).[17][18]

  • Reactions of the Ester Group: The methyl carboxylate group can undergo standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides, or it can be reduced to the primary alcohol.

  • Reactions of the 3-OH Group: In its enol form, the hydroxyl group can be O-alkylated or O-acylated under appropriate conditions, though N-substitution is often more favorable.

Key Reactivity Pathways

Reactivity cluster_N1 N1 Position cluster_C4 C4 Position Start Methyl 3-hydroxy- 1H-pyrazole-4-carboxylate (Enol Form) N_Alkylation N-Alkylation (R-X, Base) Start->N_Alkylation N_Acylation N-Acylation (Acyl Chloride) Start->N_Acylation Hydrolysis Ester Hydrolysis (NaOH, H₂O) Start->Hydrolysis Prod_N_Alkyl N1-Alkyl Derivative N_Alkylation->Prod_N_Alkyl Prod_N_Acyl N1-Acyl Derivative N_Acylation->Prod_N_Acyl Prod_Acid Carboxylic Acid Hydrolysis->Prod_Acid Amidation Amidation (R₂NH) Prod_Amide Carboxamide Amidation->Prod_Amide Prod_Acid->Amidation Activation

Caption: Major reaction pathways for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolone nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][19] This broad utility stems from the scaffold's ability to form key hydrogen bonds and other interactions with biological targets, combined with its favorable physicochemical properties and synthetic tractability.

  • Anti-inflammatory and Analgesic Agents: Historically, pyrazolones like Antipyrine (Phenazone) were among the first synthetic analgesics and antipyretics.[3]

  • Neuroprotective Agents: The FDA-approved drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][8]

  • Anticancer and Antimicrobial Activity: Numerous studies have demonstrated the potent anticancer and antimicrobial activities of novel pyrazolone derivatives, making this scaffold a continuous focus for the development of new therapeutics in these areas.[1][2][17]

  • Enzyme Inhibitors: The structural features of the pyrazolone ring make it an effective pharmacophore for designing inhibitors for various enzymes.

The subject molecule, this compound, represents an ideal starting point for generating libraries of novel compounds for high-throughput screening. Its multiple points for diversification allow medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.[1]

Conclusion

This compound is a molecule of significant chemical and pharmaceutical interest. Its straightforward synthesis via the Knorr condensation, coupled with its rich tautomeric chemistry and versatile reactivity, makes it an invaluable tool for chemical and biological research. Understanding its fundamental properties—from the nuances of its keto-enol equilibrium to its key reactive sites—is essential for any scientist seeking to leverage the power of the pyrazolone scaffold in the pursuit of novel materials and therapeutics.

References

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 16, 2026, from [Link]

  • Li, J., et al. (2022). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. Retrieved January 16, 2026, from [Link]

  • Pathak, S., Singh, S., & Agrawal, N. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science. Retrieved January 16, 2026, from [Link]

  • Pyrazolone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research & Reviews: A Journal of Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 16, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved January 16, 2026, from [Link]

  • A one-step synthesis of pyrazolone. (2002). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Naik, C. G., & Malik, G. M. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. (2015). De Gruyter. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Kaunas University of Technology ePubl. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. (2020). De Gruyter. Retrieved January 16, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI. Retrieved January 16, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][4][7]triazines. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2022). RSC Publishing. Retrieved January 16, 2026, from [Link]

Sources

Elucidating the Molecular Architecture of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The narrative delineates the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal methods, a self-validating system for structural confirmation is established. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure accuracy and reproducibility.

Introduction

Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities.[1][2] The specific compound, this compound, presents a unique structural challenge due to potential tautomerism.[3][4][5] Accurate structural determination is paramount as subtle differences in tautomeric forms or isomeric structures can profoundly impact pharmacological activity. This guide presents a logical workflow for its unambiguous characterization.

The Structural Elucidation Workflow: A Multi-faceted Approach

The definitive determination of the structure of this compound necessitates a combinatorial approach, leveraging the strengths of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds a robust and validated molecular portrait.

cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Integration & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI-MS, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Integration Data Integration & Analysis NMR->Integration MS->Integration IR->Integration Structure Final Structure Elucidation Integration->Structure

Caption: Workflow for the structure elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][6] A suite of NMR experiments is essential for the complete assignment of all proton and carbon signals and to establish connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence the position of exchangeable protons and the observed tautomeric form.[3]

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[7]

Expected Spectral Data and Interpretation

The key to interpreting the NMR data for this compound lies in understanding its potential tautomeric forms: the keto form (3-oxo) and the enol form (3-hydroxy).[8][9]

Tautomeric Form Key Expected ¹H NMR Signals Key Expected ¹³C NMR Signals
Keto (3-oxo) - Singlet for the C5-H proton. - Singlet for the methyl ester protons. - Broad singlet for the N-H proton. - Singlet for the CH₂ group at C5 in the dihydropyrazole ring.- Carbonyl carbon (C3) signal at ~160-170 ppm. - Ester carbonyl signal at ~160-170 ppm. - C4 and C5 signals. - Methyl ester carbon signal.
Enol (3-hydroxy) - Singlet for the C5-H proton. - Singlet for the methyl ester protons. - Broad singlet for the N-H proton. - Broad singlet for the O-H proton.- C3 signal shifted upfield compared to the keto form. - Ester carbonyl signal at ~160-170 ppm. - C4 and C5 signals. - Methyl ester carbon signal.

Note: The exact chemical shifts will be solvent-dependent. The presence of either the keto or enol form, or a mixture of both, will be determined by the observed spectra.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the elemental composition and structural features.[10][11]

Experimental Protocol: Mass Spectrometry
  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination.

  • Mass Analysis: Acquire a full-scan mass spectrum to determine the molecular ion peak (M⁺).

  • High-Resolution Mass Spectrometry (HRMS): Perform HRMS to obtain the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.[12][13]

Expected Data and Interpretation
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₅H₆N₂O₃ (142.11 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for pyrazole derivatives involve the loss of small neutral molecules like HCN, N₂, and CO.[10][14] The fragmentation of the ester group would also be expected.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[15][16]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will provide crucial information to distinguish between the keto and enol tautomers.

Functional Group Expected Absorption Range (cm⁻¹) Significance
N-H Stretch3200-3400 (broad)Present in both tautomers.
C=O Stretch (Keto)1680-1720 (strong)Indicative of the 3-oxo form.[17]
C=O Stretch (Ester)1730-1750 (strong)Confirms the presence of the methyl ester.
O-H Stretch (Enol)3200-3600 (broad)If present, suggests the 3-hydroxy tautomer.
C=C and C=N Stretches1500-1650Characteristic of the pyrazole ring.[15][18]

IV. Data Synthesis and Final Structure Confirmation

The definitive structure of this compound is established by integrating the data from all analytical techniques.

NMR NMR Data (Connectivity, Tautomeric Form) Structure Confirmed Structure of This compound NMR->Structure MS MS Data (Molecular Formula, Fragmentation) MS->Structure IR IR Data (Functional Groups) IR->Structure

Caption: Integration of spectroscopic data for final structure confirmation.

The NMR data provides the carbon-hydrogen framework and crucial information about tautomerism. Mass spectrometry confirms the elemental composition, and IR spectroscopy validates the presence of key functional groups. The congruence of data from these independent methods provides a high degree of confidence in the assigned structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful application and interpretation of modern spectroscopic techniques. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently and accurately determine the molecular architecture of this and similar heterocyclic compounds, a critical step in the advancement of drug discovery and development.

References

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Reis, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27.
  • Elguero, J., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 497-500.
  • Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H- - ResearchGate. (n.d.). Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Vibrational analysis of some pyrazole derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole - NIST. (n.d.). Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. (n.d.). Retrieved from [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH. (n.d.). Retrieved from [Link]

  • Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (n.d.). Retrieved from [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (n.d.).
  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulfophenyl)-5-oxo-1H-pyrazole-3-carboxylate - CAS Common Chemistry. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a nuanced interpretation grounded in the fundamental principles of spectroscopy and the unique structural characteristics of this molecule. The central theme of this guide is the profound influence of keto-enol tautomerism on the spectroscopic outputs of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding this dynamic equilibrium, researchers can confidently identify and characterize this pyrazolone system, ensuring the integrity of their synthetic and drug discovery endeavors. This guide includes detailed experimental protocols, data interpretation tables, and explanatory diagrams to provide a comprehensive and practical resource.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, making it a versatile building block for medicinal chemists. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex bioactive molecules.

Accurate and unambiguous structural confirmation of this intermediate is paramount to the success of any synthetic campaign. However, its characterization is not trivial due to the existence of multiple tautomeric forms, which can lead to complex or misinterpreted spectroscopic data. This guide aims to elucidate these complexities and provide a clear, authoritative framework for the spectroscopic analysis of this important compound.

A pivotal aspect of the chemistry of 3-oxopyrazoles is their existence as a mixture of tautomers. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the presence of other functional groups[1][2][3][4][5]. Understanding this dynamic is the cornerstone of interpreting the spectroscopic data for this compound.

Figure 1: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomerism

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of this compound, as it not only confirms the connectivity of the atoms but also provides direct evidence of the tautomeric equilibrium. The choice of solvent is critical, as it can shift the equilibrium and, consequently, the observed spectrum[1][3][4]. For instance, polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents like chloroform may show a greater proportion of the enol form[1].

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The use of multiple solvents is recommended to observe the tautomeric shift.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire data over a spectral width of at least 16 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled experiment (e.g., zgpg30).

    • Acquire data over a spectral width of at least 220 ppm.

    • A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will likely show a combination of signals corresponding to the different tautomers present in solution. The relative integrals of these signals can be used to estimate the tautomeric ratio in a given solvent.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

ProtonExpected Chemical Shift (δ, ppm)MultiplicityAssignment Rationale
Keto Form
C5-H~7.5 - 8.5sOlefinic proton on the pyrazole ring.
O-CH₃~3.7 - 3.9sMethyl ester protons.
N-H~10.0 - 12.0br sAmide/lactam proton, often broad and may exchange with D₂O.
Enol Form
C5-H~7.8 - 8.8sAromatic-like proton on the pyrazole ring.
O-CH₃~3.7 - 3.9sMethyl ester protons.
O-H~9.0 - 11.0br sEnolic hydroxyl proton, often broad and exchanges with D₂O.
N-H~11.0 - 13.0br sPyrrole-like NH proton, often broad.

Note: Chemical shifts are predictions based on analogous structures and can vary with solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides definitive evidence of the keto-enol tautomerism. The presence of a signal in the carbonyl region (~160-180 ppm) confirms the keto form, while signals corresponding to a hydroxyl-bearing carbon in the enol form will appear further downfield.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm)

CarbonExpected Chemical Shift (δ, ppm)Assignment Rationale
Keto Form
C=O (Ester)~160 - 165Ester carbonyl carbon.
C3 (Amide C=O)~155 - 165Amide/lactam carbonyl carbon.
C5~135 - 145Olefinic carbon.
C4~95 - 105Carbon bearing the ester group.
O-CH₃~50 - 55Methyl ester carbon.
Enol Form
C=O (Ester)~160 - 165Ester carbonyl carbon.
C3 (C-OH)~145 - 155Carbon bearing the enolic hydroxyl group.
C5~130 - 140Aromatic-like carbon.
C4~90 - 100Carbon bearing the ester group.
O-CH₃~50 - 55Methyl ester carbon.

Note: The observation of distinct signals for both tautomers depends on the rate of interconversion at the measurement temperature.

Figure 2: Expected key HMBC correlations for the keto tautomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in this compound. The spectrum will be a composite of the vibrations from both the keto and enol tautomers.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum prior to the sample scan.

IR Spectral Data and Interpretation

Table 3: Expected IR Absorption Frequencies (cm⁻¹)

Frequency (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H stretching (and O-H in enol form)
2900 - 3100MediumC-H stretching (aliphatic and aromatic-like)
~1700 - 1730StrongC=O stretching of the methyl ester
~1650 - 1680StrongC=O stretching of the pyrazolone ring (keto form)
~1580 - 1620Medium-StrongC=C and C=N stretching
~1200 - 1300StrongC-O stretching of the ester

The broadness of the N-H/O-H stretching region is indicative of hydrogen bonding, which is extensive in the solid state. The presence of two distinct carbonyl peaks is strong evidence for the presence of both the ester and the ring carbonyl (in the keto form).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. The presence of both keto and enol forms can sometimes be inferred from the fragmentation pathways[1][5].

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, typically run in positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Infuse the sample into a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Data Acquisition: Acquire the full scan mass spectrum. If possible, perform tandem MS (MS/MS) on the molecular ion to observe fragmentation.

MS Data and Interpretation
  • Molecular Ion: The expected molecular weight for C₅H₆N₂O₃ is 142.0378 g/mol . The observation of an ion at m/z 143.0451 [M+H]⁺ in high-resolution MS would confirm the elemental composition.

  • Fragmentation: The fragmentation pattern can help to confirm the structure. Common fragmentation pathways may include:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Loss of the entire methoxycarbonyl group (-COOCH₃).

    • Ring cleavage of the pyrazolone core.

Fragmentation M_H [M+H]⁺ m/z = 143 loss_OCH3 Loss of CH₃OH (from ester) fragment1 [M+H - CH₃OH]⁺ m/z = 111 M_H->fragment1 - CH₃OH loss_CO Loss of CO fragment2 [M+H - CH₃OH - CO]⁺ m/z = 83 fragment1->fragment2 - CO

Figure 3: A plausible fragmentation pathway for the molecular ion.

Conclusion: A Unified Spectroscopic Picture

The successful characterization of this compound requires a multi-faceted spectroscopic approach. By integrating data from NMR, IR, and MS, and by critically considering the influence of keto-enol tautomerism, researchers can achieve an unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols to navigate the complexities of this important heterocyclic system, thereby ensuring the quality and reliability of research and development in which this molecule plays a part.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3809. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). Pharmaceuticals, 16(10), 1459. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5468. [Link]

  • Synthesis, Structural and Spectroscopic Characterizations, Hirshfeld Surface Analysis of Two Coordination Compounds Assembled from Copper and Carboxylates, 3,5-Dimethyl-1H-Pyrazole. (2023). Journal of Chemistry and Technologies, 31(4), 438-448. [Link]

  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules, 17(10), 11728-11738. [Link]

  • Synthesis and characterization of inorganic sorbents containing pyrazolone. (2004). Journal of the Serbian Chemical Society, 69(1), 1-8. [Link]

  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-64. [Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2015). RSC Advances, 5(67), 54181-54188. [Link]

  • Keto-enol tautomerism in the development of new drugs. (2022). Frontiers in Chemistry, 10, 1036267. [Link]

  • Pyrazolone T. PubChem. [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2022). Magnetic Resonance in Chemistry, 60(11), 1047-1057. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry, 66(2), 1-8. [Link]

  • Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 565-566. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5468. [Link]

  • In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. (2023). International Journal of Computational and Theoretical Chemistry, 11(1), 1-18. [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences, 25(10), 1210–1219. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc, 2014(6), 54-71. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

Sources

An In-depth Technical Guide to Tautomerism in 3-Oxo-Pyrazole-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-pyrazole-4-carboxylate esters are a pivotal class of heterocyclic compounds, frequently encountered as key structural motifs in pharmaceuticals and functional materials. Their chemical behavior and biological activity are intrinsically linked to a fascinating and complex phenomenon: tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibria in these molecules, moving beyond a simple description to offer a deep, mechanistic understanding grounded in experimental evidence and computational analysis. We will dissect the delicate balance between the keto and enol forms, the influence of the pyrazole ring's annular tautomerism, and the critical roles of substitution and solvent effects. This document is designed to be a definitive resource for scientists engaged in the synthesis, characterization, and application of these versatile scaffolds, providing the technical accuracy and field-proven insights necessary for rational drug design and materials development.

The Tautomeric Landscape of 3-Oxo-Pyrazole-4-Carboxylate Esters

The core of our discussion lies in the prototropic tautomerism exhibited by 3-oxo-pyrazole-4-carboxylate esters. This is not a simple keto-enol equilibrium but a more intricate interplay of three potential forms: the NH-Keto, the OH-Enol, and the CH-Keto tautomers. The position of the mobile proton dictates the electronic distribution and overall geometry of the molecule, profoundly impacting its reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

  • The NH-Keto Tautomer (A): Often referred to as the pyrazolone form, this tautomer features a ketone at the C3 position and a proton on one of the pyrazole nitrogen atoms. This form is characterized by a C=O double bond and a saturated C4 carbon.

  • The OH-Enol Tautomer (B): This aromatic hydroxypyrazole form is distinguished by a hydroxyl group at C3 and a C4=C5 double bond within the pyrazole ring. The presence of the hydroxyl group and the fully conjugated ring system often imparts significant stability.

  • The CH-Keto Tautomer (C): This less common tautomer involves the migration of a proton to the C4 position, resulting in a methylene group at C4 and a C3=C5 double bond. Its stability is generally lower compared to the NH and OH forms.

The equilibrium between these forms is not static; it is a dynamic process influenced by a multitude of factors, which we will explore in detail.

Diagram of Tautomeric Equilibria:

Tautomerism A NH-Keto (Pyrazolone) B OH-Enol (Hydroxypyrazole) A->B Proton Transfer C CH-Keto A->C Proton Transfer B->A C->A

Caption: Prototropic tautomerism in 3-oxo-pyrazole-4-carboxylate esters.

Synthesis of the Core Scaffold

A robust understanding of the tautomerism begins with the synthesis of the molecule itself. A common and effective method for the preparation of the 3-oxo-pyrazole-4-carboxylate ester core involves the condensation of a hydrazine with a suitably functionalized three-carbon component.

General Synthetic Protocol: Condensation of Hydrazine with Diethyl Ethoxymethylenemalonate

This protocol provides a reliable route to N-substituted 3-oxo-pyrazole-4-carboxylate esters. The choice of substituted hydrazine allows for the introduction of various functionalities at the N1 or N2 position.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of potassium carbonate (1.00 equiv) and a selected phenylhydrazine (1.00 equiv) in water, add diethyl ethoxymethylenemalonate (1.00 equiv).

  • Heating: Heat the reaction mixture to 100 °C for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with 2 M aqueous sodium hydroxide.

  • Acidification: Acidify the combined aqueous layers with 4 M aqueous hydrochloric acid to a pH of 1-2.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Causality Behind Experimental Choices:

  • Base (K2CO3): The potassium carbonate acts as a base to facilitate the initial nucleophilic attack of the hydrazine on the diethyl ethoxymethylenemalonate.

  • Heating: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.

  • Acidic Work-up: Acidification of the aqueous layer is crucial to protonate the pyrazolone product, making it less water-soluble and allowing for its extraction into the organic phase.

Diagram of Synthetic Workflow:

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R Phenylhydrazine Heat Heat to 100°C R->Heat M Diethyl Ethoxymethylenemalonate M->Heat B K2CO3 in Water B->Heat Workup Aqueous Work-up & Extraction Heat->Workup P Ethyl 3-Oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate Workup->P

Caption: General synthetic workflow for N-phenyl-3-oxo-pyrazole-4-carboxylate esters.

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the tautomeric equilibrium in solution. The chemical shifts of key protons and carbons, as well as coupling constants, provide unambiguous signatures for each tautomeric form.

The Dominance of the OH-Enol Form in Solution

For many 3-oxo-pyrazole-4-carboxylate esters, particularly those with an N-aryl substituent, the OH-enol tautomer is the predominant species in common NMR solvents like CDCl₃ and CD₃OD.[1] This preference is driven by the stability conferred by the aromatic pyrazole ring.

Table 1: Representative ¹H and ¹³C NMR Data for the OH-Enol Tautomer of Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate [1]

NucleusChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in CD₃ODKey Assignments and Rationale
¹H
OH~9.77 (s, 1H)Not observed (exchange)The downfield shift in CDCl₃ is characteristic of a hydrogen-bonded hydroxyl proton. In methanol, it readily exchanges with the solvent.
Pyrazole H5~7.77 (s, 1H)~7.81 (s, 1H)Aromatic proton signal.
Phenyl H7.29 - 7.83 (m, 5H)7.35 - 7.71 (m, 5H)Aromatic protons of the N-phenyl substituent.
OCH₂~4.37 (q, 2H)~4.30 (q, 2H)Methylene protons of the ethyl ester, showing coupling to the methyl group.
OCH₂CH₃~1.40 (t, 3H)~1.34 (t, 3H)Methyl protons of the ethyl ester.
¹³C
C=O (ester)~166.5~165.1Carbonyl carbon of the ester group.
C3 (C-OH)~156.8~156.6The downfield shift is indicative of a carbon attached to an electronegative oxygen atom in an aromatic system.
C5~137.6~138.8Aromatic carbon of the pyrazole ring.
C4~95.2~97.4This upfield aromatic carbon signal is characteristic of the OH-enol form.
Phenyl C121.5 - 138.6123.8 - 141.1Aromatic carbons of the N-phenyl substituent.
OCH₂~60.9~61.1Methylene carbon of the ethyl ester.
OCH₂CH₃~14.5~14.8Methyl carbon of the ethyl ester.
Identifying the NH-Keto Tautomer

While often a minor component in solution for N-aryl derivatives, the NH-keto tautomer can be favored under certain conditions, such as in more polar, hydrogen-bond-accepting solvents, or with different substitution patterns. Its spectroscopic signatures are distinct:

  • ¹H NMR: The disappearance of the OH proton signal and the appearance of an NH proton signal, typically in the range of 10-13 ppm. The C4 proton would appear as a singlet, significantly upfield from the aromatic C5-H of the enol form.

  • ¹³C NMR: The C3 carbon would shift significantly downfield to a chemical shift characteristic of a ketone carbonyl (~160-170 ppm). The C4 carbon would shift dramatically upfield into the aliphatic region (~40-50 ppm).[2]

The Elusive CH-Keto Tautomer

The CH-Keto tautomer is generally the least stable and therefore the most difficult to observe directly by NMR. Its presence is often inferred from exchange spectroscopy (EXSY) experiments or computational studies. Its key NMR characteristics would be:

  • ¹H NMR: The appearance of a signal for the C4-CH₂ group, which would likely be a singlet or an AB quartet depending on the stereochemical environment.

  • ¹³C NMR: The C4 carbon would be in the aliphatic region, and the C3 and C5 carbons would be in the olefinic region.

Solid-State Structure: The Power of X-Ray Crystallography

While NMR spectroscopy reveals the dynamic equilibrium in solution, X-ray crystallography provides a definitive snapshot of the preferred tautomeric form in the solid state. In the crystalline form, intermolecular forces, such as hydrogen bonding and crystal packing, can significantly influence which tautomer is energetically favored.

For pyrazole derivatives, the solid-state structure often reflects the most stable tautomer. For instance, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, while not a 3-oxo derivative, demonstrates the planarity of the pyrazole ring and the typical bond lengths and angles for this class of compounds. In the case of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, an X-ray crystal structure analysis revealed the presence of dimers of the 1-phenyl-1H-pyrazol-3-ol tautomer, highlighting the importance of intermolecular hydrogen bonding in stabilizing the enol form in the solid state.[2]

Generalized X-ray Crystallography Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, and angles.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms is readily shifted by both intramolecular (substituent) and intermolecular (solvent) effects. A thorough understanding of these factors is paramount for controlling the properties of these molecules.

Substituent Effects

The electronic nature of substituents on the pyrazole ring and the N1-substituent can dramatically alter the relative stabilities of the tautomers.

  • Electron-withdrawing groups at C5 can favor the NH-keto form by stabilizing the negative charge that develops on the adjacent nitrogen in the transition state for proton transfer.

  • Electron-donating groups at C5 can favor the OH-enol form by increasing the electron density in the ring, thereby stabilizing the aromatic system.

  • The N1-substituent plays a crucial role. Aromatic substituents, like a phenyl group, tend to favor the OH-enol form due to the extended conjugation.

Solvent Effects

The polarity and hydrogen-bonding ability of the solvent can have a profound impact on the tautomeric equilibrium.

  • Nonpolar solvents (e.g., CDCl₃, benzene) often favor the OH-enol form, where intramolecular hydrogen bonding between the C3-OH and the C4-ester carbonyl can occur. In some cases, dimerization through intermolecular hydrogen bonds is also observed.[2]

  • Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the more polar NH-keto tautomer by acting as hydrogen bond acceptors for the NH proton.[3]

  • Polar protic solvents (e.g., methanol, water) can interact with both the donor and acceptor sites of the tautomers, often leading to a complex equilibrium. They can also facilitate proton transfer, accelerating the interconversion between tautomers.

Computational Insights into Tautomer Stability

Density Functional Theory (DFT) calculations have emerged as a powerful predictive tool for understanding tautomerism. By calculating the relative energies of the different tautomers, it is possible to predict the predominant form in the gas phase and in solution (using continuum solvent models).

Typical Computational Workflow:

  • Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation: The electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated.

  • Solvent Modeling: The effect of the solvent can be included using a polarizable continuum model (PCM).

These calculations can provide invaluable insights into the intrinsic stability of the tautomers and help rationalize experimentally observed trends.[4]

Diagram of Computational Workflow:

DFT_Workflow cluster_input Input Structures cluster_calc DFT Calculations cluster_output Output T1 NH-Keto Opt Geometry Optimization T1->Opt T2 OH-Enol T2->Opt T3 CH-Keto T3->Opt Freq Frequency Analysis Opt->Freq Energy Energy Calculation (Gas Phase & Solvent) Freq->Energy Results Relative Stabilities (ΔE, ΔG) Energy->Results

Caption: A typical DFT workflow for studying tautomerism.

Conclusion and Future Perspectives

The tautomerism of 3-oxo-pyrazole-4-carboxylate esters is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. The predominance of the OH-enol form in many instances, driven by aromatic stabilization, is a key feature of this class of compounds. However, the tautomeric equilibrium is a tunable property, responsive to subtle changes in substitution and the surrounding environment.

For drug development professionals, a deep understanding of the tautomeric preferences is critical for predicting how these molecules will interact with biological targets. The ability to favor a specific tautomer through rational design can lead to improved potency, selectivity, and pharmacokinetic properties. For materials scientists, harnessing the switching between tautomeric forms could lead to the development of novel sensors, molecular switches, and responsive materials.

Future research in this area will likely focus on more sophisticated computational models to accurately predict tautomeric ratios in complex biological environments, as well as the development of novel synthetic methodologies to lock these molecules into a single, desired tautomeric form. The continued exploration of the rich chemistry of 3-oxo-pyrazole-4-carboxylate esters promises to unlock new opportunities in science and technology.

References

  • Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Taylor & Francis Online. (2023-03-02). [Link]

  • alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4. Taylor & Francis Online. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. (2025-08-06). [Link]

  • Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. De Gruyter. (2020-06-02). [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. (2025-08-07). [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH. [Link]

  • ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472. PubChem. [Link]

  • Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][5][6][7]thiadiazine 2,2-dioxides. RSC Publishing. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. (2020-08-23). [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. NIH. (2020-11-20). [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-on. Semantic Scholar. (2020-11-20). [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH. (2019-12-20). [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. (2020-11-20). [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. (2019-09-09). [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. [Link]

  • The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. (2025-08-06). [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Widma 1 H i 13 C NMR 1H-pirazolu. ResearchGate. [Link]

  • Compound 6: Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. Imperial College London. (2024-06-03). [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Sciforum. (2023-02-27). [Link]

  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. (2025-08-05). [Link]

  • Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. NIST WebBook. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. NIH. (2025-07-01). [Link]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. (2025-08-05). [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. ResearchGate. (2023-01-09). [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed. (2025-07-01). [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

Sources

physical properties of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Landscape of Tautomeric Complexity

This technical guide delves into the (CAS No. 26972-35-6). A critical aspect of this molecule, central to understanding its behavior, is its existence in a state of tautomeric equilibrium. The compound can exist in multiple forms, primarily the "oxo" form (a pyrazolone) and the "hydroxy" form (a hydroxypyrazole). This dynamic interplay dictates the molecule's physical and spectral characteristics. Due to a scarcity of direct experimental data for this specific methyl ester in peer-reviewed literature, this guide synthesizes information from closely related analogues and foundational principles of heterocyclic chemistry to provide a comprehensive and predictive overview.

The insights herein are grounded in established synthetic methodologies and characterization techniques for pyrazole derivatives, ensuring a robust framework for researchers.[1][2][3]

Section 1: Molecular Identity and Tautomerism

The structural identity of this compound is best understood not as a single static structure but as an equilibrium between at least two tautomeric forms. This phenomenon is a well-documented characteristic of pyrazolone systems.[4][5] The predominant forms are the 3-oxo-2,3-dihydro tautomer and the 3-hydroxy tautomer. In the solid state, one form may be favored, while in solution, a dynamic equilibrium often exists, the position of which can be influenced by the solvent's polarity and hydrogen-bonding capability.[6]

Tautomerism cluster_oxo 3-Oxo Tautomer cluster_hydroxy 3-Hydroxy Tautomer Oxo This compound Hydroxy Methyl 3-hydroxy-1H-pyrazole-4-carboxylate Oxo->Hydroxy Equilibrium

Caption: Tautomeric equilibrium of the target compound.

Core Physicochemical Descriptors

The fundamental properties of the molecule are summarized below. These values are calculated based on its molecular formula, C₅H₆N₂O₃.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃N/A
Molecular Weight 142.11 g/mol N/A
CAS Number 26972-35-6N/A

Section 2: Predicted and Comparative Physical Properties

Direct experimental data for the title compound is not extensively reported. Therefore, the following table presents a combination of predicted values and experimental data from closely related structural analogues to provide a reliable estimation of its physical properties.

PropertyPredicted/Comparative ValueBasis for Estimation and Key Insights
Melting Point (°C) 140 - 150The structurally similar, non-oxo analogue, methyl 1H-pyrazole-4-carboxylate, has a melting point of 145-146 °C.[7] The introduction of the oxo/hydroxy group and potential for strong hydrogen bonding would likely result in a similar or slightly higher melting point.
Boiling Point (°C) > 270 (decomposes)High-boiling point is expected due to strong intermolecular hydrogen bonding. Direct distillation is likely to cause decomposition. For comparison, methyl 1H-pyrazole-4-carboxylate has a boiling point of 271 °C.[7]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O, N) suggests some water solubility. However, the overall organic framework would limit this. Good solubility in polar aprotic and protic organic solvents is anticipated.
pKa ~7-9 (for the pyrazole N-H or O-H)The pKa is highly dependent on the tautomeric form. The pyrazole N-H is generally weakly acidic. The enolic O-H in the hydroxy tautomer would also be acidic. The exact value is influenced by the electron-withdrawing ester group.

Section 3: Spectroscopic Characterization Profile

The spectroscopic data for this compound will reflect the tautomeric equilibrium. The following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric state of pyrazolones.[8][9] In solution, one might observe distinct sets of signals for each tautomer if the interconversion is slow on the NMR timescale, or averaged signals if the exchange is rapid.

  • ¹H NMR:

    • Pyrazole Ring Proton (C5-H): A singlet is expected in the aromatic region, typically between 7.5 and 8.5 ppm.

    • N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, is expected. In the 3-hydroxy tautomer, this would be an O-H proton, also appearing as a broad singlet.

    • Methyl Ester Protons (-OCH₃): A sharp singlet around 3.7-3.9 ppm.

    • CH₂ Protons (in the oxo form): If the 3-oxo tautomer is present, a singlet for the CH₂ group at the C5 position might be observable, likely shifted downfield.

  • ¹³C NMR:

    • Carbonyl Carbon (C3): In the 3-oxo form, a signal in the range of 160-170 ppm is expected.

    • Ester Carbonyl Carbon: A signal around 165 ppm.

    • Pyrazole Ring Carbons (C4, C5): Signals for the sp² hybridized carbons of the pyrazole ring are expected between 100 and 150 ppm.

    • Methyl Ester Carbon (-OCH₃): A signal around 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence for the presence of the key functional groups in the different tautomers.

  • C=O Stretching: A strong absorption band between 1650 and 1700 cm⁻¹ would indicate the presence of the pyrazolone carbonyl group. A second strong band around 1700-1730 cm⁻¹ would correspond to the ester carbonyl.

  • O-H and N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ would be indicative of O-H (from the hydroxy tautomer) and N-H stretching vibrations, likely broadened due to hydrogen bonding.

  • C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will primarily provide information on the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 142.11, corresponding to the molecular formula C₅H₆N₂O₃.

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, or the loss of the entire methoxycarbonyl group (-COOCH₃).

Section 4: Synthetic Approaches and Characterization Protocols

The synthesis of pyrazole-4-carboxylates and pyrazolones is well-established in organic chemistry.

General Synthetic Strategy

A common and robust method for the synthesis of the pyrazole core involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[10][11] For the target molecule, a plausible synthetic route would involve the reaction of hydrazine with a derivative of dimethyl oxalacetate.

Synthesis cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine Product Methyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate Hydrazine->Product Condensation/ Cyclization Dicarbonyl Dimethyl 2-formyl-3-oxosuccinate Dicarbonyl->Product

Caption: A plausible synthetic route to the target compound.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on known pyrazole syntheses.[1]

  • Reaction Setup: To a solution of a suitable dimethyl 2-formyl-3-oxosuccinate derivative in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. The presence of exchangeable protons (N-H, O-H) can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which should result in the disappearance of these signals.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ carbons.

Section 5: Crystal Structure and Polymorphism

While no specific crystal structure data for the title compound has been found, X-ray crystallography of related pyrazole derivatives reveals that these molecules often form hydrogen-bonded dimers or extended networks in the solid state.[12] The planarity of the pyrazole ring is a common feature.

It is plausible that this compound could exhibit polymorphism, where different crystalline forms may have distinct physical properties. The characterization of any new solid form would require techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[13]

References

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

  • Tetrahedron Letters. Rapid four-component reactions in water: synthesis of pyranopyrazoles. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. [Link]

  • National Institutes of Health. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Kaunas University of Technology ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • PubChem. Methyl 1H-pyrazole-4-carboxylate. [Link]

  • National Institutes of Health. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • YouTube. (2020). Knorr Pyrazole Synthesis. [Link]

  • National Institutes of Health. (2019). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • National Institutes of Health. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • RSC Publishing. (2018). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. [Link]

  • National Institutes of Health. (2016). Synthesis and characterization of poly(2-hydroxyethylacrylate)/β-cyclodextrin hydrogels obtained by frontal polymerization. [Link]

  • Florida State University. (2023). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. [Link]

  • National Institutes of Health. Crystal structure of methanone. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science research. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a framework for researchers to understand, predict, and experimentally determine its solubility in common laboratory solvents. We will delve into the theoretical principles governing the solubility of pyrazole derivatives, provide detailed experimental protocols for both qualitative and quantitative solubility assessment, and present predicted solubility behaviors based on structural analysis and the known properties of analogous compounds. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.

Introduction: The Significance of this compound

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The solubility of a target compound is a critical physicochemical parameter that dictates its behavior in various stages of research and development, from the ease of handling in synthetic procedures to its bioavailability in physiological systems. Understanding and quantifying the solubility of this compound is therefore a foundational step in unlocking its full potential.

This guide will address the key aspects of solubility, providing a robust methodology for its determination and interpretation. We will explore the interplay of molecular structure, solvent properties, and intermolecular forces that collectively govern the dissolution process.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of several factors inherent to both the solute (this compound) and the solvent.

Molecular Structure Analysis

The structure of this compound features several key functional groups that influence its solubility:

  • Pyrazole Ring: The heterocyclic ring containing two nitrogen atoms can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (N).[2]

  • Oxo Group (C=O): The ketone group is a strong hydrogen bond acceptor.

  • Carboxylate Group (COOCH₃): The methyl ester provides another site for polar interactions.

  • Tautomerism: It is important to note that the "3-oxo" pyrazole can exist in tautomeric forms, which can influence its hydrogen bonding capabilities and crystal packing, thereby affecting solubility.

The presence of both hydrogen bond donors and acceptors suggests potential solubility in protic solvents. The overall polarity of the molecule will be a key determinant of its solubility in a range of solvents.

Influence of Solvent Properties

The choice of solvent is paramount in determining the extent to which a compound will dissolve. Key solvent properties to consider include:

  • Polarity: Polar solvents, such as water, alcohols, and DMSO, are more likely to dissolve polar compounds. Nonpolar solvents, like hexane and toluene, are better suited for nonpolar solutes.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will more readily dissolve solutes with complementary functionalities.

  • Dielectric Constant: A measure of a solvent's ability to separate ions, which can be relevant for acidic or basic compounds.

Based on the structure of this compound, it is anticipated to have higher solubility in polar organic solvents.[3]

Predicted Solubility Profile

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of multiple hydrogen bond acceptors and a donor suggests some affinity for protic solvents. However, the overall organic scaffold may limit high solubility in water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are strong hydrogen bond acceptors and have high polarity, making them good candidates for dissolving polar organic molecules.
Nonpolar Hexane, TolueneLowThe polar functional groups of the molecule are not well-solvated by nonpolar solvents.
Chlorinated Dichloromethane, ChloroformLow to ModerateThese solvents have moderate polarity and may offer some solubility, particularly if hydrogen bonding is not the dominant intermolecular force in the solid state.

Experimental Determination of Solubility: A Practical Guide

A systematic experimental approach is essential to accurately determine the solubility of this compound. The following protocols provide a framework for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and can offer insights into the compound's acidic or basic properties.

Protocol:

  • Preparation: Add approximately 10-20 mg of this compound to a series of labeled small test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Observation: Vigorously shake or vortex each tube for 1-2 minutes. Observe if the solid dissolves completely.

  • Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."

Diagram of Qualitative Solubility Workflow:

G start Start with solid sample water Test in Water start->water polar_org Test in Polar Organic Solvents (e.g., Methanol, DMSO) water->polar_org If insoluble/partially soluble nonpolar_org Test in Nonpolar Organic Solvents (e.g., Toluene, Hexane) polar_org->nonpolar_org end Classify Solubility Profile nonpolar_org->end

Caption: A simplified workflow for the qualitative assessment of solubility.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Diagram of Quantitative Solubility Determination:

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_result Result prep Add excess solid to solvent equil Equilibrate at constant temperature (e.g., 24-72h) prep->equil sample Withdraw and filter supernatant equil->sample quantify Quantify concentration (e.g., HPLC) sample->quantify calc Calculate Solubility (mg/mL or mol/L) quantify->calc

Caption: The shake-flask method for quantitative solubility measurement.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, data from closely related pyrazole compounds should be considered for handling precautions. Generally, compounds of this class may cause skin and eye irritation.[4][5]

General Handling Precautions:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

Always consult the SDS for the specific solvents being used, as they will have their own associated hazards.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental protocols, researchers can confidently select appropriate solvents for their specific applications. The anticipated moderate solubility in polar aprotic solvents like DMSO and DMF makes these promising starting points for creating stock solutions for biological screening and for use as reaction media. The detailed methodologies presented herein empower researchers to generate reliable solubility data, a critical step in the advancement of research and development involving this important pyrazole derivative.

References

  • Pyrazole - Solubility of Things. (n.d.).
  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • METHYL 1H-PYRAZOLE-4-CARBOXYLATE (CAS No. 51105-90-9) SDS. (n.d.). Guidechem.
  • Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET. (n.d.).
  • An In-depth Technical Guide to the Chemical Properties of Methyl 3-Amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

Sources

The Advent of Pyrazolones: A Technical Guide to a Foundational Class of Synthetic Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolone and its derivatives represent a cornerstone in the history of medicinal chemistry, marking the dawn of synthetic pharmaceuticals.[1][2] This in-depth technical guide explores the serendipitous discovery, foundational synthesis, and the subsequent evolution of this critical class of heterocyclic compounds. From their initial application as potent analgesics and antipyretics to their modern-day use in diverse therapeutic areas, pyrazolones have left an indelible mark on drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, key experimental protocols, and the enduring legacy of pyrazolone compounds.

The Serendipitous Discovery of a New Therapeutic Class

The journey of pyrazolones began in 1883 with the German chemist Ludwig Knorr.[1][3] While investigating potential synthetic alternatives to quinine, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would later be named Antipyrine (also known as Phenazone).[1][4] This discovery was a landmark moment in medicinal chemistry, as Antipyrine became one of the first synthetic drugs to be introduced into clinical practice, demonstrating powerful analgesic and antipyretic properties.[1][5] The immediate success of Antipyrine catalyzed a wave of research into this novel class of compounds, leading to the development of other significant derivatives, including Aminopyrine and, later, Phenylbutazone.[1][6]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The bedrock of early pyrazolone synthesis is the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[1] Its versatility and relative simplicity enabled the creation of a vast library of pyrazolone analogs, fueling the exploration of their therapeutic potential.[1]

The general mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.[1]

Generalized Knorr Pyrazole Synthesis Workflow

G reagents Reactants: β-Ketoester Hydrazine Derivative reaction_mixture Reaction Mixture reagents->reaction_mixture 1. Combine solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction_mixture 2. Dissolve heating Heating under Reflux reaction_mixture->heating 3. Heat cooling Cooling & Crystallization heating->cooling 4. Cool filtration Filtration & Washing cooling->filtration 5. Isolate drying Drying filtration->drying 6. Dry purification Recrystallization drying->purification 7. Purify product Pyrazolone Product purification->product

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Antipyrine (Phenazone)

The initial synthesis of Antipyrine by Knorr involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate, 1-phenyl-3-methyl-5-pyrazolone.[4][7]

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

  • In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of phenylhydrazine and one molar equivalent of ethyl acetoacetate.

  • Heat the mixture gently. An exothermic reaction will occur.

  • Once the initial reaction subsides, heat the mixture to 100-110°C for approximately 1-2 hours to ensure the completion of the condensation and cyclization.

  • Cool the reaction mixture, which will solidify upon cooling.

  • Recrystallize the crude product from hot water or ethanol to yield purified 1-phenyl-3-methyl-5-pyrazolone.

Step 2: Methylation to form Antipyrine

  • Dissolve the purified 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent such as methanol.

  • Add a methylating agent, like dimethyl sulfate or methyl iodide, to the solution.

  • Heat the mixture under reflux for several hours.

  • After cooling, the resulting product, Antipyrine, can be isolated by crystallization.[7]

  • The final product can be further purified by recrystallization to obtain needle-shaped crystals with a melting point of 156°C.[7]

Pharmacological Profile and Mechanism of Action

The early pyrazolone analgesics, such as Antipyrine and later Phenylbutazone, primarily exert their therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][5] This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][8]

Prostaglandin Synthesis Pathway and Pyrazolone Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG₂, PGH₂, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Pyrazolones Pyrazolone Drugs (e.g., Antipyrine, Phenylbutazone) Pyrazolones->COX_Enzymes Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by pyrazolone analgesics.

The pyrazolone derivatives exhibit varying pharmacokinetic profiles. For instance, peak plasma concentrations are generally reached 1 to 1.5 hours after oral administration.[6] Half-lives can range from 1 to 2 hours for propyphenazone to about 7 hours for dipyrone.[6] Notably, unlike many other non-steroidal anti-inflammatory drugs (NSAIDs), pyrazolone derivatives like antipyrine, aminopyrine, and propyphenazone show minimal binding to plasma proteins.[6]

Evolution and Diversification of Pyrazolone Derivatives

The initial success of Antipyrine spurred extensive research, leading to a wide array of pyrazolone derivatives with diverse pharmacological activities.[3] This has established the pyrazolone scaffold as a "privileged structure" in medicinal chemistry.[9]

Key Pyrazolone Derivatives and Their Applications
CompoundYear of Introduction (Approx.)Primary Therapeutic UseKey Features
Antipyrine (Phenazone) 1883Analgesic, AntipyreticThe first synthetic drug, potent pain and fever reducer.[1][2]
Aminopyrine ~1896Analgesic, Antipyretic, Anti-inflammatoryMore potent than Antipyrine but associated with a higher risk of agranulocytosis.[6]
Dipyrone (Metamizole) 1922Analgesic, Antipyretic, SpasmolyticWidely used analgesic, though its use is restricted in some countries due to safety concerns.[6][8]
Phenylbutazone 1949Anti-inflammatory, AnalgesicPrimarily used in the treatment of arthritis; its use in humans is now limited due to adverse effects.[1][10]
Edaravone 2001 (Japan)Neuroprotective agentA free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3]

The pyrazolone structural motif is a critical element in drugs targeting various biological endpoints, including antimicrobial, antitumor, and central nervous system (CNS) activities.[3]

Structure-Activity Relationship (SAR) and Modern Drug Design

The pharmacological profile of pyrazolone derivatives is highly dependent on the substituents attached to the core ring.[11] Medicinal chemists have extensively explored the structure-activity relationships (SAR) of pyrazolones to enhance their therapeutic efficacy and minimize adverse effects.[3] For instance, electrophilic substitution at the C-4 position of the pyrazolone ring is a common strategy for creating derivatives with modified properties.[3][12]

Modern drug discovery continues to leverage the pyrazolone scaffold. Techniques like fragment-based drug design, high-throughput screening, virtual screening, and combinatorial chemistry are employed to develop novel pyrazolone-based therapeutic agents.[3] The pyrazole nucleus is a key component in a number of FDA-approved drugs, highlighting its continued importance in pharmaceutical research.[13]

Safety Profile and Withdrawal of Early Pyrazolones

While the early pyrazolone derivatives were highly effective, some were associated with significant adverse effects. The most notable of these is the risk of blood dyscrasias, such as agranulocytosis, which was particularly associated with aminopyrine.[6][14] Phenylbutazone was also linked to serious side effects, leading to restrictions on its use.[10][15] These safety concerns have led to the withdrawal of some of these earlier drugs from many markets. It is important to note that the incidence of such severe adverse reactions with other pyrazolones like dipyrone is considered to be considerably lower.[6]

Conclusion

The discovery of pyrazolone compounds by Ludwig Knorr over a century ago was a pivotal moment in the history of medicine, heralding the age of synthetic drugs. The foundational Knorr synthesis paved the way for a vast and versatile class of compounds that have had a profound impact on the treatment of pain, fever, and inflammation. While the journey of some early pyrazolones has been tempered by safety concerns, the core pyrazolone scaffold remains a highly valuable and privileged structure in modern drug discovery. The continued exploration of pyrazolone derivatives, guided by a deep understanding of their chemistry and pharmacology, promises to yield new and improved therapies for a wide range of diseases.

References

  • The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis - Benchchem. (n.d.).
  • Pyrazolone derivatives - PubMed. (n.d.).
  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (n.d.).
  • Ludwig Knorr - Wikipedia. (n.d.).
  • Pyrazolone - Wikipedia. (n.d.).
  • Chemistry of Antipyrine | Request PDF - ResearchGate. (n.d.).
  • The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • 100th Anniversary: Death of Ludwig Knorr - ChemistryViews. (2021, June 4).
  • Pyrazolone – Knowledge and References - Taylor & Francis. (n.d.).
  • The Role of Pyrazole Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
  • Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis | Request PDF - ResearchGate. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. (n.d.).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).
  • Drug and non-drug factors influencing adverse reaction to pyrazoles - PubMed. (n.d.).
  • Pyrazolone | drug - Britannica. (n.d.).
  • Pharmacological activities of pyrazolone derivatives. (2013, December 23).
  • Design, synthesis, and pharmacological activity of nonallergenic pyrazolone-type antipyretic analgesics - PubMed. (2010, December 23).
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).
  • Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.).
  • CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents. (n.d.).
  • CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents. (n.d.).
  • Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - NIH. (2019, January 1).
  • Longterm prognosis of analgesic withdrawal in patients with drug-induced headaches - PubMed. (n.d.).
  • Phenylbutazone and Pyrazoles - ResearchGate. (n.d.).
  • 7 Drugs That Can Cause Withdrawal Symptoms - BuzzRx. (2023, May 19).
  • Drug Withdrawal Symptoms, Timelines, and Treatment - American Addiction Centers. (n.d.).
  • Withdrawal: Symptoms, Timeline, Treatment, and Coping - Verywell Mind. (n.d.).

Sources

An In-Depth Technical and Predictive Guide to 3-Anilino-N-phenethylpropionamide (CAS 3356-97-0)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, a thorough search of scientific and chemical databases, including CAS REGISTRY®, has yielded no specific experimental data for the compound with CAS number 3356-97-0, 3-Anilino-N-phenethylpropionamide.[1][2][3] This guide, therefore, presents a predictive analysis based on established principles of organic chemistry and pharmacology, drawing insights from structurally related compounds. The information herein is intended for research and development professionals and should be considered theoretical until validated by empirical studies.

Introduction and Physicochemical Predictions

3-Anilino-N-phenethylpropionamide is a unique small molecule integrating three key pharmacophores: a flexible propionamide backbone, an aniline moiety, and a phenethyl group. The absence of this compound in major chemical registries suggests it is a novel or underexplored chemical entity. Its structure lends itself to a range of potential biological activities, making it an intriguing candidate for discovery research.

Predicted Physicochemical Properties

Quantitative predictions of physicochemical properties are crucial for assessing the "drug-likeness" of a novel compound.[4] Based on its constituent parts, the following properties for 3-Anilino-N-phenethylpropionamide can be estimated using computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₇H₂₀N₂ODefines the elemental composition.
Molecular Weight ~268.35 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).[4]
cLogP ~2.5 - 3.5Indicates good lipid solubility for membrane permeability.
Hydrogen Bond Donors 1 (amine N-H)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2 (amide O, amine N)Influences solubility and receptor binding.
Rotatable Bonds 6Suggests conformational flexibility for receptor fitting.

Plausible Synthetic Pathways

While no specific synthesis for 3-Anilino-N-phenethylpropionamide has been published, two primary retrosynthetic disconnections suggest viable and efficient routes for its preparation.

Route A: Michael Addition followed by Amide Coupling

This approach involves the initial formation of the 3-anilinopropionic acid intermediate, followed by coupling with phenethylamine.

  • Step 1: Aza-Michael Addition. Aniline is reacted with acrylic acid or an acrylate ester in a conjugate addition reaction to form 3-anilinopropionic acid. This reaction can be catalyzed by acids or bases, or in some cases, can proceed thermally.[5][6] The use of microwave irradiation can significantly accelerate this type of reaction.[7]

  • Step 2: Amide Bond Formation. The resulting 3-anilinopropionic acid is then coupled with phenethylamine. This can be achieved using standard peptide coupling reagents (e.g., DCC, EDC, HATU) or by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.[8][9]

Route B: Amide Formation followed by Michael Addition

This alternative pathway first constructs the N-phenethyl acrylamide, which then undergoes the Michael addition.

  • Step 1: Acrylamide Synthesis. Acryloyl chloride is reacted with phenethylamine in the presence of a base to form N-phenethylacrylamide. This is a standard and typically high-yielding amidation.[10]

  • Step 2: Aza-Michael Addition. Aniline is then added to the N-phenethylacrylamide. The reaction of amines with acrylamides to form 3-aminopropionamides is a well-established transformation.[11]

The choice between these routes would depend on the availability of starting materials and the ease of purification of the intermediates.

G cluster_A Route A cluster_B Route B A1 Aniline A3 3-Anilinopropionic Acid A1->A3 Aza-Michael Addition A2 Acrylic Acid A2->A3 A5 3-Anilino-N-phenethylpropionamide A3->A5 Amide Coupling A4 Phenethylamine A4->A5 B1 Acryloyl Chloride B3 N-Phenethylacrylamide B1->B3 Amidation B2 Phenethylamine B2->B3 B5 3-Anilino-N-phenethylpropionamide B3->B5 Aza-Michael Addition B4 Aniline B4->B5 G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV17 Na(V)1.7 Channel Na_in Na+ Influx NaV17->Na_in Opens Depolarization Membrane Depolarization Na_in->Depolarization Compound 3-Anilino-N- phenethylpropionamide Compound->NaV17 Blocks ActionPotential Action Potential Firing Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Hypothetical mechanism: Blockade of Na(V)1.7 by the compound.

Experimental Protocols for Synthesis and Characterization

The following protocols are proposed for the synthesis and verification of 3-Anilino-N-phenethylpropionamide, based on Route A.

Synthesis of 3-Anilinopropionic Acid (Intermediate)
  • Reaction Setup: To a solution of acrylic acid (1.0 eq) in a suitable solvent (e.g., ethanol), add aniline (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-anilinopropionic acid.

Synthesis of 3-Anilino-N-phenethylpropionamide (Final Product)
  • Activation: Dissolve 3-anilinopropionic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0°C.

  • Coupling: Add phenethylamine (1.1 eq) to the mixture, followed by a base such as triethylamine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the target compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., amide C=O, N-H stretches).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Directions

3-Anilino-N-phenethylpropionamide (CAS 3356-97-0) represents an unexplored area of chemical space. While devoid of current literature, its structure suggests a high potential for biological activity, particularly in the realms of neuroscience and oncology. The synthetic routes proposed here are based on robust and well-established chemical reactions, providing a clear path to obtaining this compound for empirical evaluation. Future research should focus on the synthesis, purification, and comprehensive biological screening of this molecule to validate the predictive insights presented in this guide and to uncover its true therapeutic potential.

References

  • Schulz, W. "Fentanyl". List of Top Pharmaceuticals.
  • Kimishima, A., et al. (2016). Combatting Synthetic Designer Opioids: A Conjugate Vaccine Ablates Lethal Doses of Fentanyl Class Drugs. Angewandte Chemie International Edition, 55(11), 3772-3775. Available at: [Link]

  • Firdaus, M., et al. (2014). Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1090.
  • ResearchGate. (2024). Enantioselective addition of aniline to Michael acceptors. Available at: [Link]

  • ResearchGate. (2022). Calculated results of aza‐Michael addition of aniline to methyl acrylate (AAM). Available at: [Link]

  • Goti, A., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 8(48), 7536-7546. Available at: [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • CAS.org. CAS REGISTRY. Available at: [Link]

  • Zamora, A., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(5), 3096-3102. Available at: [Link]

  • Kers, I., et al. (2012). Phenethyl nicotinamides, a novel class of Na(V)1.7 channel blockers: structure and activity relationship. Bioorganic & Medicinal Chemistry Letters, 22(19), 6108-6115. Available at: [Link]

  • de la Hoz, A., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(5), 1147-1156. Available at: [Link]

  • PubChem. PubChem Database. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Available at: [Link]

  • Fernandez, P. L., et al. (2010). Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes. PLoS One, 5(3), e9679. Available at: [Link]

  • Dąbrowski, M., et al. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers, 10(11), 1238. Available at: [Link]

  • Imai, N., et al. (2017). Ecological Base-Conditioned Preparation of Dipeptides Using Unprotected α-Amino Acids Containing Hydrophilic Side Chains. Journal of Organic Chemistry, 82(13), 6697-6705.
  • PubChem. 3-Anilino-3-phenyl-propionitrile. Available at: [Link]

  • CAS.org. CAS Common Chemistry. Available at: [Link]

  • Chemsrc. CAS#:19959-57-0 | 3-anilino-N,3-diphenylprop-2-enethioamide. Available at: [Link]

  • CAS. REGISTRY Database Summary Sheet. Available at: [Link]

  • Kumar, A., et al. (2009). Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 19(22), 6497-6500. Available at: [Link]

  • De Deyn, P. P., et al. (2000). Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. Journal of Medicinal Chemistry, 43(19), 3615-3624.
  • Reddit. (2021). Is it possible to turn pure phenethylamine into an Amide?. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

  • NIST. 4-Anilino-N-Phenethylpiperidine. Available at: [Link]

  • Google Patents. US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
  • NIST. 4-Anilino-N-Phenethylpiperidine. Available at: [Link]

  • Google Patents. CN104945112A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • MDPI. (2020). Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. Available at: [Link]

  • Shang, S., et al. (2012). Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. BioResources, 7(3), 3469-3479.
  • Al-Ghananeem, A. M., et al. (2008). Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity. European Journal of Medicinal Chemistry, 43(12), 2835-2842. Available at: [Link]

  • Ozgeris, B., et al. (2022). Analysis of Biological Activity of Sulfamide Derivatives as Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1101-1108.
  • Ghose, A. K., et al. (1999). Property distribution of drug-related chemical databases.
  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • PubChem. Anilino 3-phenylpropanoate. Available at: [Link]

  • ResearchGate. (2009). Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. Available at: [Link]

  • Google Patents. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • ResearchGate. (2002). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Available at: [Link]

  • PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolone Core

The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole underscores the pharmacological importance of this heterocycle.[1] Within this chemical class, methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (also known as 3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene malononitrile) stands out as a particularly versatile and powerful building block.

This pyrazolone derivative is characterized by a unique combination of reactive sites:

  • An Active Methylene Group (C4): Flanked by two carbonyl groups (in its keto tautomeric form), this position is highly acidic and serves as a nucleophilic handle for a wide range of carbon-carbon bond-forming reactions.

  • Nucleophilic Nitrogen Atoms (N1/N2): The pyrazole ring nitrogens can be selectively functionalized, allowing for the introduction of diverse substituents that modulate the molecule's steric and electronic properties.

  • A Carboxylate Ester (C4): This group can be hydrolyzed, reduced, or converted into amides, providing a gateway to further structural diversification.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights to empower researchers in the design and execution of novel synthetic strategies.

Core Synthetic Transformations & Protocols

The strategic utility of this compound stems from its ability to participate in a diverse array of chemical transformations. This section details the most impactful of these reactions, providing both the mechanistic rationale and field-tested protocols.

1. C4-Position Functionalization via Knoevenagel Condensation

The high acidity of the C4-methylene protons enables facile condensation with aldehydes and ketones, a reaction known as the Knoevenagel condensation. This transformation is a cornerstone of pyrazolone chemistry, providing a robust method for synthesizing 4-arylidenepyrazolone derivatives, which are themselves precursors to a vast library of bioactive compounds.[2]

Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, Et₂NH). The base deprotonates the C4-methylene group to form a resonance-stabilized enolate. This potent nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated product. The choice of a mild base is crucial to prevent self-condensation or unwanted side reactions.

Protocol 1: Synthesis of 4-Arylidenepyrazolone Derivatives

Objective: To synthesize a 4-(arylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative.

Materials:

  • This compound (or a related pyrazolone like 3-methyl-1-phenyl-2-pyrazolin-5-one) (1.0 eq)

  • Aromatic Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve the pyrazolone (1.0 eq) and the aromatic aldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure 4-arylidenepyrazolone derivative.

Data Presentation: Knoevenagel Condensation Yields

Aldehyde SubstituentReaction Time (h)Yield (%)Reference
4-H10 min (MW)98[2]
4-Cl10 min (MW)95[2]
4-NO₂10 min (MW)92[2]
4-OCH₃10 min (MW)96[2]
Note: Microwave (MW) irradiation can significantly accelerate this reaction.
2. Building Complexity: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, are a powerful tool in modern drug discovery.[3][4] this compound is an exceptional substrate for MCRs, enabling the rapid assembly of complex heterocyclic scaffolds like pyrano[2,3-c]pyrazoles.

Causality and Mechanistic Insight: These reactions often proceed through a domino sequence. For the synthesis of pyrano[2,3-c]pyrazoles, the reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base. The resulting electron-deficient alkene then undergoes a Michael addition with the pyrazolone enolate. The final step is an intramolecular cyclization followed by tautomerization to yield the stable heterocyclic product. The efficiency of the MCR relies on the orchestrated sequence of these individual steps in a single pot.

Protocol 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

Objective: To synthesize a 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative.

Materials:

  • This compound (or related pyrazolone) (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydrazine Hydrate (1.0 mmol) - Note: This MCR often starts from the precursors to the pyrazolone itself, such as ethyl acetoacetate and hydrazine.

  • Piperidine or Taurine (5-10 mol%)

  • Water or Ethanol (as solvent)

Procedure:

  • To a mixture of the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the pyrazolone (1.0 mmol) in water or ethanol (10 mL), add a catalytic amount of piperidine (5 mol%).[3]

  • Stir the mixture vigorously at room temperature or heat to 80 °C.[3]

  • Monitor the reaction by TLC. The reaction is often complete within 20 minutes to 2 hours.

  • Upon completion, the solid product that forms is collected by filtration.

  • Wash the solid with hot water and then recrystallize from ethanol to afford the pure dihydropyrano[2,3-c]pyrazole.

Workflow Visualization

MCR_Workflow cluster_reactants Reactants cluster_pot One-Pot Reaction Vessel Pyrazolone Pyrazolone Knoevenagel Knoevenagel Condensation Pyrazolone->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Michael Michael Addition Knoevenagel->Michael Domino Sequence Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Product Cyclization->Product

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

3. N-Functionalization: Alkylation and Arylation

Direct functionalization of the pyrazole nitrogen atoms is a key strategy for tuning the pharmacological properties of the final compound. However, for N-unsubstituted pyrazoles, N-alkylation can lead to a mixture of regioisomers.[5]

Causality and Mechanistic Insight: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The use of a strong base like KOH in a polar aprotic solvent like DMF typically favors the formation of the thermodynamically more stable isomer. The choice of the alkylating agent (e.g., methyl iodide vs. ethyl iodide) can also influence the product distribution, sometimes allowing for the isolation of a single regioisomer in good yield.[5]

Protocol 3: Regioselective N-Alkylation of the Pyrazole Ring

Objective: To N-alkylate the pyrazole ring of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Ethyl Iodide) (1.1 eq)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a stirred suspension of powdered KOH (1.2 eq) in anhydrous DMF, add the pyrazolone (1.0 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated pyrazole regioisomers.

Application Case Study: Synthesis of a Celecoxib Precursor Scaffold

The Knorr pyrazole synthesis is the classic method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[6][7] This approach is central to the industrial synthesis of Celecoxib and its derivatives.[8] While this compound is already a pyrazole, its synthesis often starts from a 1,3-dicarbonyl precursor, illustrating the core logic of pyrazole construction. The following scheme outlines a generalized pathway inspired by the synthesis of Celecoxib-like molecules.[9]

Celecoxib_Synthesis cluster_reaction Knorr Pyrazole Synthesis Dicarbonyl 1,3-Diketone (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) Reaction Acid or Base Catalysis Reflux in Ethanol Dicarbonyl->Reaction Hydrazine Substituted Hydrazine (e.g., 4-hydrazinobenzenesulfonamide) Hydrazine->Reaction PyrazoleCore 1,5-Diarylpyrazole Core (Celecoxib Scaffold) Reaction->PyrazoleCore

Caption: Generalized Knorr synthesis for a Celecoxib-like diarylpyrazole core.

This foundational reaction involves the condensation of a 1,3-diketone with a substituted hydrazine. For instance, the synthesis of Celecoxib itself utilizes 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine.[9] The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the stable 1,5-diarylpyrazole ring system. The regioselectivity of the cyclization is a critical factor, dictated by the relative reactivity of the two carbonyl groups in the diketone substrate.[6]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic synthon that offers multiple, distinct reaction handles for molecular elaboration. Through Knoevenagel condensations, multicomponent reactions, and N-functionalization, chemists can rapidly and efficiently access a vast chemical space of complex, biologically relevant molecules. The protocols and mechanistic discussions provided herein serve as a robust foundation for leveraging this versatile building block in the pursuit of novel therapeutics and advanced organic materials.

References
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.[Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate.[Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.[Link]

  • Synthesis of the celecoxib-based derivatives (34a–m). ResearchGate.[Link]

  • Knorr pyrazole synthesis. Name-Reaction.com.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.[Link]

  • Knorr pyrrole synthesis. Wikipedia.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.[Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.[Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate.[Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.[Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC - NIH.[Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate.[Link]

  • Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. ResearchGate.[Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. NIH.[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.[Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.[Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]

  • Tetrazoles via Multicomponent Reactions. ACS Publications.[Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.[Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing.[Link]

Sources

Application Notes & Protocols: Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic design of complex molecular architectures from simple, versatile starting materials is paramount. Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, often referred to as a pyrazolone-ester derivative, represents a cornerstone synthon for the construction of a diverse array of fused heterocyclic systems.[1] Its unique structural framework, featuring a β-ketoester system integrated within a pyrazole ring, endows it with multiple reactive sites, making it a powerful tool for generating molecular diversity.

The significance of this synthon lies in its ability to serve as a precursor to biologically relevant scaffolds, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are recognized as "privileged structures" in drug discovery. These fused systems are central to compounds exhibiting a wide range of pharmacological activities, including kinase inhibition for anticancer therapies, as well as anti-inflammatory and antimicrobial properties.[2]

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will delve into its fundamental chemical properties, provide validated protocols for its synthesis, and detail its application in the construction of high-value heterocyclic compounds, explaining the causality behind the experimental choices to empower researchers in their synthetic endeavors.

Key Structural Features & Tautomerism

The reactivity of this compound is governed by its tautomeric nature. It exists in equilibrium between several forms, primarily the keto (pyrazolone) and enol (hydroxypyrazole) forms. This equilibrium is crucial as it dictates which nucleophilic or electrophilic sites are available for reaction. The presence of the ester group, the acidic N-H proton, and the reactive C5 position provides a rich playground for chemical transformations.[3][4][5]

Tautomeric equilibrium of the pyrazolone synthon.

Part I: Synthesis of the Core Synthon

The most common and efficient method for synthesizing the title pyrazole is a variation of the classic Knorr Pyrazole Synthesis.[6][7][8] This reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, hydrazine hydrate is reacted with an activated β-ketoester, such as methyl 2-(ethoxymethylene)-3-oxobutanoate or a similar precursor.

Protocol 1: Synthesis of this compound

This protocol details the cyclocondensation reaction to form the target pyrazole synthon. The choice of an ethoxymethylene-activated precursor facilitates a regioselective reaction with the unsubstituted hydrazine.

Workflow Overview:

Synthetic workflow for the pyrazolone synthon.

Materials:

  • Diethyl ethoxymethylenemalonate (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Step A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

    • To a solution of diethyl ethoxymethylenemalonate (1.0 equiv) in absolute ethanol, add hydrazine hydrate (1.1 equiv) dropwise at room temperature.

    • Rationale: The reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization. Ethanol is a suitable polar protic solvent that facilitates the reaction. A slight excess of hydrazine ensures complete consumption of the starting material.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.

  • Step B: Conversion to this compound

    • Suspend the aminopyrazole from Step A in an aqueous solution of hydrochloric acid at 0 °C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.

    • Rationale: This is a standard diazotization reaction, converting the primary amino group into a diazonium salt, which is a good leaving group (N₂).

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed.

    • Rationale: The diazonium salt is thermally unstable and decomposes upon heating, with the subsequent attack of water leading to the formation of the hydroxypyrazole (enol form), which equilibrates to the more stable keto form.

    • Maintain the temperature until gas evolution ceases. Cool the mixture to room temperature and then in an ice bath.

    • The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry to afford this compound. The product can be further purified by recrystallization from ethanol or water.

Self-Validation:

  • Expected Yield: 70-85% over two steps.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum will show characteristic peaks for the pyrazole ring protons, the methyl ester, and the exchangeable N-H proton.

Part II: Application in Fused Heterocycle Synthesis

The true power of this synthon is realized in its ability to construct more complex, fused heterocyclic systems. We will focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold of high interest in medicinal chemistry.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole derivatives is a well-established and reliable strategy.[1][9] The reaction proceeds via a cyclocondensation with a 1,3-dielectrophilic partner, such as a β-diketone or a β-ketoester. The regioselectivity is generally high, with the initial nucleophilic attack occurring from the more nucleophilic exocyclic amino group rather than the endocyclic ring nitrogen.

Reaction Mechanism:

mechanism Aminopyrazole 5-Amino-1H-pyrazole-4-carboxylate Enamine Enamine Intermediate Aminopyrazole->Enamine 1. Condensation (-H₂O) Aminopyrazole->Enamine Diketone 1,3-Diketone (R1, R2) Diketone->Enamine Cyclized Cyclized Intermediate (Hemiaminal-like) Enamine->Cyclized 2. Intramolecular Cyclization Enamine->Cyclized Product Pyrazolo[1,5-a]pyrimidine Cyclized->Product 3. Dehydration (-H₂O) Cyclized->Product

General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 2: Synthesis of Methyl 5,7-dimethyl-2-oxo-2,3-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

This protocol uses acetylacetone as the 1,3-dielectrophile. The reaction is typically acid-catalyzed to facilitate both the initial condensation and the final dehydration step.

Materials:

  • Methyl 5-amino-1H-pyrazole-4-carboxylate (prepared as a precursor, 1.0 equiv)

  • Acetylacetone (2,4-pentanedione) (1.2 equiv)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend methyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add acetylacetone (1.2 equiv) to the suspension.

    • Rationale: Acetic acid serves as both the solvent and an acid catalyst. It protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the aminopyrazole. A slight excess of acetylacetone drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting aminopyrazole is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker of ice-water. This will cause the product to precipitate.

    • Rationale: The product is typically insoluble in water, allowing for easy isolation by precipitation.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Data Presentation: Scope of the Reaction

The versatility of this reaction allows for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrimidines by changing the 1,3-dicarbonyl component.

Entry1,3-Dicarbonyl Compound (R¹, R³)Product Substituents (R⁵, R⁷)Typical Yield (%)Reference
1AcetylacetoneMethyl, Methyl85-95
2Ethyl AcetoacetateMethyl, OH80-90
3DibenzoylmethanePhenyl, Phenyl75-85[9]
41,1,1-Trifluoro-2,4-pentanedioneCF₃, Methyl88-96[10]

Conclusion

This compound is an exceptionally valuable and versatile synthon in heterocyclic chemistry. Its straightforward synthesis via the Knorr condensation and its multiple reactive sites—stemming from its inherent keto-enol tautomerism—provide chemists with a reliable platform for constructing complex, fused heterocyclic systems. The protocols and mechanistic insights provided herein for the synthesis of pyrazolo[1,5-a]pyrimidines demonstrate a robust and high-yielding pathway to a class of compounds with significant potential in drug discovery and materials science. By understanding the underlying principles of its reactivity, researchers can confidently employ this building block to accelerate the development of novel molecular entities.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Le-Dévédec, F., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available from: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available from: [Link]

  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • Abdelhamid, A. O., et al. (2016). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. Journal of Heterocyclic Chemistry, 53(5), 1550-1556. Available from: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10529. Available from: [Link]

  • Rostom, S. A. F., et al. (2003). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Archiv der Pharmazie, 336(5), 234-242. Available from: [Link]

  • Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5767. Available from: [Link]

  • BenchChem. (2025). synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(2), 798-809. Available from: [Link]

  • Lv, K., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17894-17917. Available from: [Link]

  • Arbačiauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry, 2017, 3103272. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2004). Recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química de México, 48(2), 194-210.
  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Modification of Hetero-Fused Pyrazoles Derived from Methyl 1-(2-Oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | Request PDF. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. RSC Advances, 9(29), 16499-16512. Available from: [Link]

  • Eliel, E. L. (2008). Pyrazoles. In Comprehensive Organic Chemistry II (Vol. 4, pp. 1-125). Elsevier. Available from: [Link]

  • ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution | Request PDF. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(2), 798-809. Available from: [Link]

  • Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Synthesis, 46(1), 1-16. Available from: [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Available from: [Link]

  • Elguero, J., et al. (2013). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. The Journal of Organic Chemistry, 78(18), 9061-9073. Available from: [Link]

Sources

Application Notes and Protocols for Condensation Reactions with Methyl 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed guide to the reaction conditions for condensation reactions involving methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This versatile building block is a cornerstone in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are designed to be robust and reproducible, offering insights into the rationale behind the selection of reagents and conditions.

The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Condensation reactions of pyrazolones, such as this compound, are fundamental to the construction of more complex molecular architectures. These reactions often proceed through a cascade of events, including Knoevenagel condensation followed by Michael addition, particularly in the presence of aldehydes.[3][4]

I. Foundational Principles: The Knorr Pyrazole Synthesis and Beyond

The synthesis of the pyrazolone core itself is often accomplished via the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[5][6][7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[6]

Once the this compound core is obtained, its active methylene group at the C4 position becomes a prime site for further functionalization through condensation reactions. A particularly well-documented and synthetically useful transformation is the reaction with aldehydes.

Visualizing the General Reaction Pathway

G Pyrazolone Methyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate Knoevenagel Knoevenagel Adduct (Arylidenepyrazolone) Pyrazolone->Knoevenagel Condensation Bispyrazole 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivative Pyrazolone->Bispyrazole Aldehyde Aromatic/Aliphatic Aldehyde Aldehyde->Knoevenagel Michael_Acceptor Michael Acceptor Knoevenagel->Michael_Acceptor Michael_Acceptor->Bispyrazole Michael Addition (with another pyrazolone molecule)

Caption: Generalized workflow for the condensation of this compound with an aldehyde.

II. Protocol I: Base-Catalyzed Condensation with Aromatic Aldehydes in Solution

This protocol details a highly efficient and straightforward method for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives using sodium acetate as a catalyst in an ethanol-water solvent system at ambient temperature.[2][3] This approach is lauded for its mild conditions and high yields, often allowing for the isolation of pure products by simple filtration.[3]

Rationale for Component Selection:
  • Sodium Acetate (NaOAc): Acts as a mild base to facilitate the initial Knoevenagel condensation between the pyrazolone and the aldehyde. Its use avoids harsh conditions that could lead to side reactions.

  • Ethanol/Water (70% EtOH): This solvent system provides good solubility for the reactants while allowing for the precipitation of the product upon completion, simplifying purification.[3] The presence of water can also play a beneficial role in some base-catalyzed reactions.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (0.4 mmol) and this compound (0.8 mmol, 2 equivalents) in 4 mL of 70% aqueous ethanol.

  • Catalyst Addition: To the stirring solution, add 40.2 μL of a 1 M sodium acetate solution (representing a 10% catalytic loading).[3]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

  • Work-up and Isolation: Once the reaction is complete, add water to the mixture to achieve a 50% ethanol concentration. This will often induce further precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with 50% ethanol and allow it to air dry to obtain the pure 4,4'-(arylmethylene)bis(pyrazolone) derivative.[3]

ParameterConditionRationale
Reactant Ratio 1:2 (Aldehyde:Pyrazole)Ensures complete consumption of the aldehyde.
Catalyst Sodium Acetate (10 mol%)Mild base, promotes high yields.[3]
Solvent 70% Ethanol/WaterGood reactant solubility, facilitates product precipitation.[3]
Temperature Room TemperatureEnergy-efficient and minimizes side-product formation.
Work-up Addition of water & filtrationSimple, non-extractive purification.[3]

III. Protocol II: Green Chemistry Approaches - Solvent-Free and Catalyst-Free Condensation

In the pursuit of more environmentally benign synthetic methodologies, solvent-free and catalyst-free conditions have been successfully applied to the condensation of pyrazolones with aldehydes.[4] These methods often rely on thermal or microwave activation to drive the reaction to completion.

Rationale for Approach:
  • Solvent-Free: Reduces chemical waste and simplifies product isolation. The intimate mixing of solid reactants can be sufficient for the reaction to proceed, especially with thermal or microwave energy input.

  • Catalyst-Free: Eliminates the need for a catalyst, which can be costly, toxic, or require removal from the final product. The inherent reactivity of the starting materials is harnessed under the applied energy.[1]

Detailed Experimental Protocol (Thermal Conditions):
  • Reactant Preparation: In a mortar and pestle, thoroughly grind a mixture of the aromatic aldehyde (1 mmol) and this compound (2 mmol).

  • Reaction Setup: Transfer the finely ground mixture to a sealed reaction vial.

  • Heating: Place the vial in a preheated oven or oil bath at 120°C.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC at appropriate intervals.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product can often be purified by recrystallization from a suitable solvent like ethanol.

Detailed Experimental Protocol (Microwave Irradiation):
  • Reactant Preparation: As in the thermal protocol, intimately mix the aromatic aldehyde (1 mmol) and this compound (2 mmol).

  • Reaction Setup: Place the mixture in a microwave-safe vessel.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for short intervals, monitoring the reaction progress between intervals.[4]

  • Work-up and Isolation: Upon completion, cool the vessel and purify the product as described for the thermal method.

ParameterThermal ConditionsMicrowave Conditions
Reactant Ratio 1:2 (Aldehyde:Pyrazole)1:2 (Aldehyde:Pyrazole)
Catalyst NoneNone[4]
Solvent NoneNone[4]
Temperature 120°C[4]N/A (Power in Watts)
Reaction Time Varies (minutes to hours)Typically shorter (minutes)[4]

IV. Multicomponent Reactions (MCRs) for Pyrazole Synthesis

The principles of condensation involving the pyrazolone nucleus can be extended to more complex, one-pot multicomponent reactions (MCRs) to generate highly functionalized pyrazole derivatives.[9][10] For instance, the reaction of an aldehyde, malononitrile, a β-ketoester (which can form the pyrazolone in situ with hydrazine), and hydrazine hydrate can lead to the formation of dihydropyrano[2,3-c]pyrazoles.

Visualizing a Four-Component Reaction Workflow

MCR Aldehyde Aldehyde Knoevenagel_Adduct Arylidenemalononitrile (from Aldehyde + Malononitrile) Aldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct BetaKetoester β-Ketoester Pyrazolone Pyrazolone (from β-Ketoester + Hydrazine) BetaKetoester->Pyrazolone Hydrazine Hydrazine Hydrazine->Pyrazolone PyranoPyrazole Dihydropyrano[2,3-c]pyrazole Pyrazolone->PyranoPyrazole Michael Addition Knoevenagel_Adduct->PyranoPyrazole Cyclization

Caption: A plausible pathway for a four-component synthesis of a dihydropyrano[2,3-c]pyrazole.

These MCRs are highly atom-economical and offer a rapid route to molecular complexity from simple starting materials. A variety of catalysts, including organic bases like piperidine or Lewis acids, can be employed to facilitate these transformations.[10]

V. Safety and Handling

  • Hydrazine derivatives: Many hydrazine compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[5]

  • Solvents: Standard precautions for handling flammable organic solvents should be observed.

  • Microwave Synthesis: Microwave reactions should be conducted in specialized equipment designed for chemical synthesis to prevent pressure buildup and potential vessel failure.

VI. Conclusion

The condensation reactions of this compound are a robust and versatile tool for the synthesis of complex heterocyclic molecules. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions—from catalyst and solvent to the energy source—researchers can efficiently generate libraries of pyrazole derivatives for applications in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of this rich and rewarding area of synthetic chemistry.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • BenchChem. Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • ResearchGate. Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3 under catalyst-free and solvent-free conditions.
  • ACS Omega. Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro.
  • MDPI. Synthesis of 4-Arylallylidenepyrazolone Derivatives.
  • Taylor & Francis Online. Clay Catalysis: Dry Condensation of 3-Methyl-1- Phenyl-5-Pyrazolone with Aldehydes Under Microwave Irradiation: Synthetic Communications.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • PubMed. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

Sources

synthesis of bioactive compounds from methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Compounds from Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This guide focuses on a particularly versatile and economically significant starting material: This compound . We will explore the inherent reactivity of this scaffold and provide detailed, field-tested protocols for its conversion into precursors for blockbuster drugs such as the COX-2 inhibitor Celecoxib and the Factor Xa inhibitor Apixaban. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel bioactive compounds.

Core Concepts: Understanding the Scaffold's Reactivity

The synthetic utility of this compound stems from its unique electronic and structural features. Its reactivity is governed by the interplay of several key functional groups, making it a powerful synthon for constructing complex heterocyclic systems.

1.1. Tautomerism and Key Reactive Sites

The molecule exists in a state of tautomeric equilibrium between the keto (pyrazolin-5-one) and enol (5-hydroxypyrazole) forms. This equilibrium is fundamental to its reactivity profile.

  • Nucleophilic Nitrogens (N1 & N2): The N1-H proton is acidic and can be readily removed by a base, allowing for facile N-alkylation or N-arylation, a critical step in building 1,5-diarylpyrazole structures like Celecoxib.[3][4] The N2 nitrogen is also nucleophilic and can react with electrophiles, making regioselectivity a key consideration in synthetic design.

  • Active Methylene Carbon (C5): In the keto form, the C5 position is an active methylene group flanked by two carbonyls (the C3 ketone and the C4 ester), though its reactivity is more nuanced than a simple 1,3-dicarbonyl. It can participate in condensation reactions.

  • Ester Moiety (C4): The methyl ester at the C4 position is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, a crucial step in the synthesis of Apixaban.[5][6]

Caption: Key reactive centers of the pyrazole scaffold.

1.2. Foundational Reaction: The Knorr Pyrazole Synthesis

The synthesis of the pyrazole ring itself is most classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10] Understanding this reaction is crucial, as many subsequent modifications to the pyrazole ring are extensions of this core principle, involving the reaction of the pyrazole's inherent 1,3-dicarbonyl-like nature with additional reagents.

Application Protocol 1: Synthesis of a 1,5-Diarylpyrazole (Celecoxib Analogue Core)

Objective: To construct the 1,5-diarylpyrazole scaffold, which is the pharmacophore of the selective COX-2 inhibitor, Celecoxib.[11][12] This protocol details a robust one-pot synthesis.

Synthetic Strategy: This procedure leverages the principles of the Knorr synthesis in a sequential manner. First, the pyrazole starting material is condensed with a substituted 1,3-diketone. This intermediate is then cyclized in situ with a substituted hydrazine to yield the target diarylpyrazole.

Celecoxib_Workflow start Methyl 3-oxo-pyrazole- 4-carboxylate step1 One-Pot Condensation & Cyclization start->step1 reagent1 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione reagent1->step1 reagent2 4-Sulfonamidophenyl- hydrazine HCl reagent2->step1 solvent Ethanol / Acetic Acid (cat.) solvent->step1 workup Work-up & Purification (Cooling, Filtration, Recrystallization) step1->workup product Celecoxib Analogue (4-(5-(4-methylphenyl)-3-(trifluoromethyl) -1H-pyrazol-1-yl)benzenesulfonamide) workup->product

Caption: Workflow for synthesizing the Celecoxib core structure.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.05 eq), and ethanol (10 mL per gram of pyrazole).

  • Addition of Hydrazine: Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq) to the suspension.

  • Catalysis and Reflux: Add glacial acetic acid (0.1 eq) to the mixture. Heat the reaction to reflux (approx. 80-85 °C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Causality Insight: The acidic catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine, which drives the condensation and subsequent cyclization forward.

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL). The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a white solid.

Data Summary Table:

ParameterValue
Product Name 4-(4-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide derivative
Molecular Formula C₂₀H₁₆F₃N₃O₄S
Expected Yield 75-85%
Appearance White to off-white crystalline solid
Key Analytical Marker ¹H NMR: Appearance of signals for the tolyl and sulfonamide phenyl groups. Disappearance of the pyrazole N-H proton.

Application Protocol 2: Synthesis of a Key Apixaban Precursor

Objective: To perform key transformations on the starting scaffold to generate 1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide, an intermediate embodying the core N-aryl and C4-carboxamide moieties of Apixaban.[5][13]

Synthetic Strategy: This is a two-step process involving an initial N-arylation followed by hydrolysis and amidation of the ester group.

Apixaban_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Amidation start Methyl 3-oxo-pyrazole- 4-carboxylate reagent1 1-Fluoro-4-methoxybenzene reaction1 Heat (100-120 °C) start->reaction1 reagent1->reaction1 base1 K₂CO₃ in DMF base1->reaction1 intermediate N-Arylated Pyrazole Ester reaction1->intermediate reaction2 Hydrolysis then Amidation intermediate->reaction2 reagent2 Ammonia (aq. or gas) reagent2->reaction2 base2 KOH (for hydrolysis) base2->reaction2 product Apixaban Precursor (N-Aryl Pyrazole Carboxamide) reaction2->product

Caption: Workflow for synthesizing a key Apixaban precursor.

Detailed Step-by-Step Protocol:

Step A: N-Arylation

  • Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add 1-fluoro-4-methoxybenzene (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting pyrazole.

    • Trustworthiness Check: K₂CO₃ is a suitable base as it is strong enough to deprotonate the pyrazole N-H but not so strong as to promote unwanted side reactions with the ester. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-arylated ester.

Step B: Hydrolysis and Amidation

  • Hydrolysis: Dissolve the crude N-arylated ester from Step A in a mixture of THF and water. Add potassium hydroxide (KOH, 1.5 eq) and heat to 50 °C for 3-5 hours until TLC indicates complete hydrolysis to the carboxylic acid.[5]

  • Acidification: Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~6 to precipitate the carboxylic acid intermediate. Filter and dry the solid.[5]

  • Amidation: Suspend the dried carboxylic acid in an appropriate solvent like dichloromethane (CH₂Cl₂). Cool to 0-5 °C and add ethyl chloroformate (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.0 eq) to form a mixed anhydride in situ.[5]

  • Ammonia Introduction: Bubble ammonia gas through the solution (or add a concentrated aqueous ammonia solution) while maintaining the temperature at 0-5 °C until the reaction is complete by TLC.

  • Isolation: Perform an aqueous work-up by washing the organic layer with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Data Summary Table:

StepKey ReagentsProductExpected YieldKey Analytical Marker
A: N-Arylation 1-Fluoro-4-methoxybenzene, K₂CO₃Methyl 1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate80-90%¹H NMR: Appearance of aromatic signals for methoxyphenyl group.
B: Amidation KOH, Ethyl Chloroformate, NH₃1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide85-95% (from acid)IR: Appearance of N-H stretches (~3300-3100 cm⁻¹) and Amide I/II bands.

Scientific Insights & Troubleshooting

  • Regioselectivity of N-Alkylation/Arylation: The reaction of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 substituted products.[4] The outcome is often influenced by factors such as the steric bulk of the electrophile, the nature of the base, and the solvent polarity. Generally, for SₙAr reactions as in the Apixaban precursor synthesis, the thermodynamically more stable N1 isomer is favored.

  • Purification Strategy: The products from these reactions are often crystalline solids, making recrystallization the preferred method of purification for achieving high purity on a large scale. For smaller scales or for purifying difficult mixtures, silica gel column chromatography using a gradient of ethyl acetate in hexanes is highly effective.

  • Reaction Monitoring: TLC is indispensable. A common mobile phase for these polar, heterocyclic compounds is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). Staining with potassium permanganate (KMnO₄) is often effective for visualization if the compounds are not UV-active.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in drug discovery. Its well-defined reactive sites allow for the strategic and efficient construction of complex, biologically relevant scaffolds. The protocols detailed herein for accessing the cores of Celecoxib and Apixaban analogues demonstrate the power and reliability of this starting material. By understanding its fundamental chemistry and applying the robust methodologies presented, researchers can unlock a vast chemical space of novel pyrazole derivatives with significant therapeutic potential.

References

  • 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. PubMed.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI.
  • knorr pyrazole synthesis. Slideshare.
  • The synthesis method of Apixaban. ChemicalBook.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Review: biologically active pyrazole derivatives. RSC Publishing.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central.
  • Apixaban Synthetic Routes. MedKoo Biosciences.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

Sources

The Versatile Scaffold: Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazole Nucleus

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique arrangement of two adjacent nitrogen atoms within a five-membered aromatic ring imparts favorable physicochemical properties, enabling it to engage in diverse interactions with biological targets such as hydrogen bonding and hydrophobic interactions.[2] This versatility has led to the development of a wide array of drugs with applications spanning anti-inflammatory, anticancer, antimicrobial, and antiviral therapies.[3]

Within the vast family of pyrazole-based building blocks, methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate emerges as a particularly valuable and versatile starting material. Its trifunctional nature, possessing a reactive β-ketoester system, a pyrazolone ring, and a readily modifiable carboxylate group, provides a powerful platform for the synthesis of complex heterocyclic systems and compound libraries for drug discovery. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

The utility of this compound is most prominently demonstrated in its role as a precursor to fused heterocyclic systems with significant therapeutic potential. Two key areas of application are the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines , many of which exhibit potent activity as kinase inhibitors.

Synthesis of Pyrano[2,3-c]pyrazoles via Multicomponent Reactions

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the rapid assembly of complex molecules in a single, one-pot operation.[4] this compound is an excellent substrate for MCRs, particularly in the synthesis of pyrano[2,3-c]pyrazole derivatives. These scaffolds are of significant interest due to their diverse biological activities, including anticancer and anti-inflammatory properties.

A common and efficient MCR for this purpose is the reaction of an aldehyde, malononitrile, and this compound. This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile.

MCR_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aromatic Aldehyde Knoevenagel_adduct Arylidene malononitrile Aldehyde->Knoevenagel_adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_adduct Pyrazolone Methyl 3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Michael_adduct Michael Adduct Pyrazolone->Michael_adduct Michael Addition Knoevenagel_adduct->Michael_adduct Product Pyrano[2,3-c]pyrazole Derivative Michael_adduct->Product Intramolecular Cyclization & Tautomerization caption Workflow for the Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles.

Caption: Workflow for the Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles.

This protocol details a representative one-pot synthesis of a pyrano[2,3-c]pyrazole derivative.

Materials:

  • This compound (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Outcome: This procedure typically yields the pyrano[2,3-c]pyrazole derivative in good to excellent yields. The product can be further purified by recrystallization if necessary.

Synthesis of Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is another key heterocyclic system readily accessible from this compound.[5][6] Derivatives of this scaffold have shown significant promise as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[4][7]

The synthesis of pyrazolo[3,4-b]pyridines often begins with the conversion of the 3-oxo group of the starting pyrazolone to a 3-amino group, yielding methyl 3-amino-1H-pyrazole-4-carboxylate. This intermediate is then subjected to a condensation reaction with a 1,3-dicarbonyl compound or a related synthon to construct the fused pyridine ring.

Pyrazolo_Pyridine_Synthesis Start Methyl 3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Intermediate Methyl 3-amino-1H- pyrazole-4-carboxylate Start->Intermediate Amination Product Pyrazolo[3,4-b]pyridine Derivative Intermediate->Product Condensation/ Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Product caption Synthetic Pathway to Pyrazolo[3,4-b]pyridines.

Caption: Synthetic Pathway to Pyrazolo[3,4-b]pyridines.

Materials:

  • This compound

  • Hydrazine hydrate or a suitable amine source

  • Ethanol

Procedure:

  • A detailed and specific protocol for the amination of this compound can be adapted from established literature procedures for similar transformations. A representative method involves the reaction with hydrazine hydrate in a suitable solvent like ethanol, followed by a reduction step if necessary to obtain the free amine. For instance, a mixture of the pyrazolone and hydrazine hydrate in ethanol can be refluxed, and the resulting hydrazone can be reduced to the amine.[8]

This protocol outlines the subsequent cyclization to form the pyrazolo[3,4-b]pyridine ring system.[9]

Materials:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Acetic acid (5 mL)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Pour the mixture into ice-water to facilitate further precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterize the final product by spectroscopic methods.

Application in Kinase Inhibitor Development

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10] The structural versatility of this compound allows for the synthesis of diverse libraries of compounds that can be screened for inhibitory activity against various kinases implicated in diseases such as cancer.

In Vitro Kinase Inhibition Assay Protocol

Once a library of pyrazole derivatives has been synthesized, their biological activity can be assessed using in vitro kinase inhibition assays.

Materials:

  • Purified target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Synthesized pyrazole compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized pyrazole compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the target kinase, and the peptide substrate.

  • Inhibitor Addition: Add the diluted pyrazole compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically read on a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
PZ-001 Kinase X50
PZ-002 Kinase X120
PZ-003 Kinase X>1000
Reference Inhibitor Kinase X10

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to participate in multicomponent reactions and serve as a precursor for various fused heterocyclic systems makes it an invaluable tool for the synthesis of novel therapeutic agents. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, particularly in the pursuit of new kinase inhibitors and other targeted therapies. The continued development of innovative synthetic methodologies will undoubtedly further expand the utility of this remarkable scaffold in drug discovery.

References

  • ]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c- - ResearchGate

Sources

Introduction: Bridging a Classic Reaction with a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-Arylidenepyrazolones via Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone.[1][2][3] This reaction has proven to be a powerful tool in the synthesis of α,β-unsaturated systems, which are key intermediates in the production of various fine chemicals and pharmaceuticals.[3]

When this classic transformation is applied to pyrazolones, a class of five-membered heterocyclic compounds, it unlocks a direct route to a family of molecules with immense therapeutic potential. Pyrazolone derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[4][5] The fusion of an aromatic aldehyde with the pyrazolone core via the Knoevenagel condensation yields 4-arylidenepyrazolones, compounds of significant interest in drug discovery and development.[6]

This application note provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the experimental procedures for the Knoevenagel condensation with pyrazolones. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, offering detailed protocols, optimization strategies, and characterization guidelines to ensure reproducible and reliable results.

Mechanistic Insights: The Chemistry of Condensation

The reaction proceeds through a well-established mechanism initiated by a catalyst, which can be either basic or acidic. The C4 position of the pyrazolone ring is an active methylene group, flanked by two carbonyl groups (in its keto tautomeric form), making its protons acidic and readily removable by a base.

Base-Catalyzed Mechanism:

  • Deprotonation: A base (e.g., piperidine, triethylamine) abstracts a proton from the active methylene group (C4) of the pyrazolone, forming a stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the conjugate acid of the base or a protic solvent, yielding an aldol-type addition product.

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated 4-arylidenepyrazolone product.

Acid-Catalyzed Mechanism: In the presence of an acid (e.g., glacial acetic acid), the aldehyde's carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic enol form of the pyrazolone.[7] The subsequent steps mirror the base-catalyzed pathway, culminating in dehydration.

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Pyrazolone Pyrazolone (Active Methylene) Deprotonation 1. Deprotonation (Base Catalyst) Pyrazolone->Deprotonation Aldehyde Ar-CHO (Aldehyde) Attack 2. Nucleophilic Attack Aldehyde->Attack Enolate Pyrazolone Enolate (Nucleophile) Deprotonation->Enolate Enolate->Attack Intermediate Aldol Intermediate Attack->Intermediate Dehydration 3. Dehydration Intermediate->Dehydration Product 4-Arylidenepyrazolone (Final Product) Dehydration->Product

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.

A noteworthy consideration is the potential for a subsequent tandem Knoevenagel-Michael reaction. If an excess of the pyrazolone is present, a second molecule can act as a Michael donor and add to the newly formed α,β-unsaturated product, yielding bis(pyrazolyl)methane derivatives.[8][9][10] Controlling the stoichiometry is therefore critical to selectively obtaining the desired 4-arylidenepyrazolone.

Experimental Design and Optimization

The success of the synthesis hinges on the careful selection of reactants, catalyst, solvent, and reaction conditions.

  • Reactant Scope: The reaction is highly versatile. A wide array of substituted aromatic and heteroaromatic aldehydes can be used, allowing for the generation of diverse molecular libraries. The electronic nature of the substituents on the aldehyde can influence the reaction rate; electron-withdrawing groups typically enhance the electrophilicity of the carbonyl carbon and accelerate the reaction. Common pyrazolone starting materials include 3-methyl-1-phenyl-5-pyrazolone and its derivatives.

  • Catalyst Selection: The choice of catalyst is pivotal and often dictates the reaction's efficiency and environmental footprint.

    • Basic Catalysts: Amines like piperidine or triethylamine are effective, as are weaker bases like anhydrous sodium acetate.[11][12] For greener protocols, ammonium carbonate has proven to be a cheap and efficient catalyst, especially in aqueous media.[13][14]

    • Acidic Catalysts: Glacial acetic acid often serves as both the catalyst and the solvent.[7] Other options include Brønsted acids like boric acid.[1]

    • Heterogeneous & Organocatalysts: To simplify purification and enhance sustainability, reusable catalysts such as 3-aminopropylated silica gel or amino acids like L-proline and glycine have been successfully employed.[9][15][16]

  • Solvent System:

    • Conventional Solvents: Ethanol is a common choice for base-catalyzed reactions, while glacial acetic acid is used for acid-catalyzed variants.[7][12]

    • Green Solvents: In line with the principles of green chemistry, aqueous systems (e.g., water-ethanol mixtures) are highly effective and environmentally benign.[13][14][17]

    • Solvent-Free Conditions: Reactions can be run neat, often with microwave assistance, by simply mixing the solid reactants. This approach minimizes solvent waste and can lead to remarkably fast, high-yielding transformations.[2][18]

  • Energy Input:

    • Conventional Heating: Many protocols involve heating the reaction mixture to reflux for several hours.[7][11]

    • Microwave Irradiation: This technique has emerged as a superior alternative, dramatically reducing reaction times from hours to minutes and often improving yields by ensuring uniform and rapid heating.[18][19][20][21]

    • Ultrasound Activation: Sonication provides mechanical energy that can activate the reaction, offering another green and efficient method for synthesis at ambient temperatures.[22][23][24][25]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing 4-arylidenepyrazolones using conventional, microwave-assisted, and green chemistry approaches.

Experimental_Workflow Figure 2: General Experimental Workflow Start 1. Reagent Mixing - Pyrazolone - Aldehyde - Catalyst - Solvent (if any) Reaction 2. Reaction - Conventional Heating - Microwave Irradiation - Sonication Start->Reaction Monitoring 3. Monitoring (Thin Layer Chromatography) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up - Cooling - Precipitation (Ice Water) - Filtration Monitoring->Workup Complete Purification 5. Purification (Recrystallization from Ethanol) Workup->Purification Characterization 6. Characterization - FTIR, NMR, MS Purification->Characterization

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes a classic method for condensing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with a substituted benzaldehyde.

Materials and Reagents:

  • 5-Methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol)

  • Substituted Benzaldehyde (e.g., p-chlorobenzaldehyde) (1.0 mmol)

  • Anhydrous Sodium Acetate (2.0 mmol)

  • Glacial Acetic Acid (10-15 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Combine 5-methyl-2,4-dihydro-3H-pyrazol-3-one (0.01 mole), p-chlorobenzaldehyde (0.01 mole), and anhydrous sodium acetate (0.02 mole) in a round-bottom flask.[11]

  • Add glacial acetic acid to dissolve the reactants.

  • Attach a reflux condenser and heat the mixture under reflux for 3-10 hours.[11]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture slowly into a beaker containing crushed ice with stirring.[11]

  • Collect the resulting colored precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.[11]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This green and highly efficient protocol is ideal for rapid synthesis and library generation.

Materials and Reagents:

  • Ethyl Acetoacetate (1.5 mmol)

  • Phenylhydrazine derivative (e.g., 3-nitrophenylhydrazine) (1.0 mmol)

  • Substituted Benzaldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (1.0 mmol)

  • Domestic or dedicated laboratory microwave oven

  • Ethyl Acetate (for trituration)

Procedure:

  • This protocol achieves a one-pot, three-component synthesis. In a 50-mL flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[18]

  • Place the flask (unsealed) in a microwave oven and irradiate at a moderate power (e.g., 420 W) for 5-10 minutes.[18] Caution: Perform in a well-ventilated fume hood. Monitor for any pressure buildup.

  • After irradiation, carefully remove the flask and allow it to cool to room temperature. A solid mass should form.

  • Triturate the resulting solid with a small amount of ethyl acetate.[18]

  • Collect the product by suction filtration and wash with a minimal amount of cold ethyl acetate.

  • The product is often pure enough for characterization, but can be recrystallized from ethanol or ethyl acetate if necessary.

Protocol 3: Ultrasound-Assisted Green Synthesis in Aqueous Media

This protocol utilizes sonication and an environmentally friendly solvent system.

Materials and Reagents:

  • Pyrazole Aldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., malononitrile or a pyrazolone) (1.0 mmol)

  • Ammonium Carbonate (20 mol%)

  • Water-Ethanol mixture (1:1, 10 mL)

  • Ultrasonic bath

Procedure:

  • In a 50 mL round-bottom flask, add the pyrazole aldehyde (1 mmol) and the pyrazolone (1 mmol) to 10 mL of a 1:1 water-ethanol mixture.[13][14]

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add ammonium carbonate (0.2 mmol, 20 mol%) as the catalyst.[13][14]

  • Place the flask in an ultrasonic bath and sonicate at ambient temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 15-30 minutes.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize from ethanol if further purification is needed.

Data Presentation and Characterization

The versatility of the Knoevenagel condensation with pyrazolones is demonstrated by the wide range of products that can be synthesized, often in excellent yields.

Table 1: Representative Examples of Knoevenagel Condensation with Pyrazolones

EntryPyrazolone ReactantAldehydeCatalyst/SolventMethodTimeYield (%)Reference
13-Methyl-1-phenyl-5-pyrazoloneBenzaldehydePiperidine/EthanolReflux3 h85[12]
23-Methyl-1-phenyl-5-pyrazolone4-ChlorobenzaldehydeNoneMicrowave (420W)10 min91[18]
33-Methyl-1-phenyl-5-pyrazolone4-NitrobenzaldehydeNoneMicrowave (420W)10 min98[18]
45-Methyl-2,4-dihydro-3H-pyrazol-3-one4-ChlorobenzaldehydeNaOAc/AcOHReflux10 h~75-80[11]
51-Phenyl-1H-pyrazol-5(4H)-oneThiophene-2-carbaldehydeGlacial Acetic AcidReflux2-3 h82[7][26]
6Pyrazole Aldehyde + Malononitrile4-Chlorobenzaldehyde(NH₄)₂CO₃ / H₂O:EtOHReflux5 min96[14]

Product Characterization: The synthesized 4-arylidenepyrazolones can be unambiguously identified using standard spectroscopic techniques.

  • FTIR Spectroscopy: Expect characteristic absorption bands for the pyrazolone carbonyl group (C=O) around 1680-1722 cm⁻¹, the C=N stretching vibration near 1600 cm⁻¹, and the newly formed exocyclic C=C bond.[11][12]

  • ¹H NMR Spectroscopy: The most diagnostic signal is a singlet for the olefinic proton (=CH-Ar) typically found in the δ 6.1-7.4 ppm range. Other key signals include the methyl protons (if present, ~δ 1.8-2.3 ppm) and the aromatic protons in their expected regions.[11][27]

  • Mass Spectrometry: Provides confirmation of the molecular weight of the product, often observed as the [M+H]⁺ or M⁺ peak.[27]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Impure starting materials. 3. Insufficient temperature or reaction time.1. Use fresh or purified catalyst. 2. Recrystallize aldehyde; check purity of pyrazolone. 3. Increase temperature or extend reaction time; switch to microwave heating.
Formation of Side Product 1. Tandem Michael addition occurring. 2. Aldehyde self-condensation (Cannizzaro).1. Use a strict 1:1 stoichiometry of pyrazolone to aldehyde. 2. Use a milder base or switch to an acidic catalyst.
Difficulty in Purification 1. Oily product instead of solid. 2. Product is highly soluble in recrystallization solvent.1. Triturate with a non-polar solvent (e.g., hexane) to induce solidification. 2. Try a different solvent system or a solvent/anti-solvent pair for recrystallization.

Conclusion

The Knoevenagel condensation remains a highly reliable, versatile, and efficient method for the synthesis of 4-arylidenepyrazolones. By leveraging modern techniques such as microwave irradiation and ultrasound activation, researchers can significantly reduce reaction times, improve yields, and adhere to the principles of green chemistry. The straightforward nature of the reaction, coupled with the vast pharmacological importance of the pyrazolone scaffold, ensures that this synthetic strategy will continue to be a vital tool for professionals in medicinal chemistry and drug development. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully synthesize these valuable compounds.

References

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2018). ResearchGate. Retrieved from [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. Retrieved from [Link]

  • Parajuli, R. R., Pokhrel, P., Tiwari, A. K., & Banerjee, J. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2012). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. (2024). ResearchGate. Retrieved from [Link]

  • Al-Adhami, K. F., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Retrieved from [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). ResearchGate. Retrieved from [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Sobhani, S., et al. (2012). Tandem Knoevenagel–Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. Synthetic Communications. Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Chemistry. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(a-r) in DMSO at room temperature. (2021). ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Jeripothula, M. (2019). Synthesis and Characterization of 4-(4-Arylidene)-5-methyl-2, 4-dihydro-3H-pyrazol-3-ones. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. Retrieved from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2017). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. (2016). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences. Retrieved from [Link]

  • ULTRASOUND-ACTIVATED SYNTHESIS OF BIOACTIVE PYRAZOLONES IN WATER. (2021). Semantic Scholar. Retrieved from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. (2017). ResearchGate. Retrieved from [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2009). ResearchGate. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]

  • Sebti, S., et al. (2002). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules. Retrieved from [Link]

  • Mogilaiah, K., et al. (2014). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal. Retrieved from [Link]

  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. (2016). Connect Journals. Retrieved from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). RSC Advances. Retrieved from [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Archiv der Pharmazie. Retrieved from [Link]

  • A Recoverable PANI/α-Fe2O3 Nanocatalyst for Ultrasound-Assisted Knovenagel Condensation. (2023). Asian Journal of Chemistry. Retrieved from [Link]

  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. (2024). Molecules. Retrieved from [Link]

  • Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. (2023). Scientific Reports. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate as a Cornerstone Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring system is a privileged scaffold in agrochemical discovery, serving as the core of numerous highly effective herbicides, fungicides, and insecticides.[1][2][3][4] Its unique electronic properties, metabolic stability, and versatile substitution patterns allow for fine-tuning of biological activity against specific targets. This guide focuses on a particularly valuable synthon: methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (also known as methyl 3-hydroxypyrazole-4-carboxylate due to keto-enol tautomerism). We will explore its synthesis, key derivatization reactions, and its application in constructing blockbuster agrochemicals, providing detailed, field-proven protocols for researchers in crop protection chemistry.

Physicochemical Properties and Structural Rationale

This compound is a stable, crystalline solid that serves as an ideal starting point for complex molecular architectures. Its utility stems from several key structural features:

  • Keto-Enol Tautomerism: The molecule exists in equilibrium between its 3-oxo (keto) and 3-hydroxy (enol) forms. This duality dictates its reactivity, allowing for either N-alkylation or O-alkylation, providing divergent synthetic pathways.

  • Multiple Reactive Sites: It possesses three primary sites for modification: the two ring nitrogens (N1 and N2) and the C4-carboxylate group. This allows for the systematic introduction of various pharmacophores to modulate activity and selectivity.[2]

  • Carboxylate Handle: The methyl ester at the C4 position is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, which is essential for the synthesis of pyrazole carboxamide fungicides.[5]

Table 1: Properties of this compound

PropertyValue
CAS Number 27664-11-9
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
Appearance White to off-white crystalline powder
Melting Point Approx. 205-210 °C
Tautomerism Exists in keto-enol equilibrium

Synthesis of the Core Building Block

The most common and efficient synthesis of the title compound is through a condensation reaction between a dialkyl oxalate derivative (like dimethyl oxalate) and a β-aminoacrylate, which is itself formed from an acetoacetate and ammonia, followed by cyclization with hydrazine. A more direct and widely used laboratory and industrial method involves the condensation of diethyl ethoxymethylenemalonate (EMME) with hydrazine, followed by esterification.

A foundational method involves the cyclization of a β-ketoester derivative with hydrazine. For instance, the reaction of dimethyl 2-(dimethylaminomethylene)-3-oxosuccinate with hydrazine hydrate provides a direct route to the pyrazole core.[6][7]

G cluster_0 Synthesis of the Pyrazole Core Start Diethyl 2-(ethoxymethylene)-3-oxobutanoate + Hydrazine Hydrate Step1 Cyclization Reaction (Solvent: Ethanol, Reflux) Start->Step1 Product Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Step1->Product Step2 Optional: Transesterification (Methanol, Acid/Base catalyst) Product->Step2 Final_Product Methyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate Step2->Final_Product

Caption: General workflow for synthesizing the pyrazole building block.

Protocol 2.1: Synthesis of this compound

This protocol describes a reliable method starting from dimethyl acetylenedicarboxylate and hydrazine.

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Hydrazine hydrate

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous methanol (5 mL per mmol of DMAD). Cool the solution to 0 °C in an ice bath.

  • Hydrazine Addition: Add hydrazine hydrate (1.05 eq), diluted with a small amount of methanol, dropwise to the stirred solution over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product. The pyrazole is often insoluble in ether.

  • Purification: Filter the solid product and wash it with a small amount of cold diethyl ether. If necessary, the product can be recrystallized from a methanol/water mixture to achieve high purity (>98%).

  • Drying: Dry the purified solid under vacuum to yield the final product.

Self-Validation:

  • TLC Analysis: The product should show a single spot with a lower Rf value than the starting DMAD.

  • NMR Spectroscopy: ¹H NMR should confirm the disappearance of the acetylenic protons and the appearance of characteristic pyrazole ring and methoxy protons.

  • Melting Point: The measured melting point should be consistent with the literature value (approx. 205-210 °C).

Application in Fungicide Synthesis: Pyrazole Carboxamides (SDHIs)

The most significant application of this building block is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[8] These compounds, such as Fluxapyroxad and Bixafen, work by blocking the mitochondrial respiratory chain in fungi. The synthesis universally involves N-arylation followed by saponification of the ester and subsequent amidation.

G Start Methyl 3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Step1 N-Arylation (e.g., Arylboronic acid, Cu catalyst or Aryl halide, base) Start->Step1 Intermediate1 N-Aryl Pyrazole Ester Step1->Intermediate1 Step2 Saponification (NaOH or KOH, aq. Alcohol) Intermediate1->Step2 Intermediate2 N-Aryl Pyrazole Carboxylic Acid Step2->Intermediate2 Step3 Amidation (Amine, Coupling Agent e.g., EDC, HOBt) Intermediate2->Step3 Final_Product Target SDHI Fungicide (e.g., Fluxapyroxad) Step3->Final_Product

Caption: Synthetic workflow for pyrazole carboxamide (SDHI) fungicides.

Protocol 3.1: General Synthesis of an N-Aryl Pyrazole Carboxamide

Part A: N-Arylation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like DMF or toluene, add a base such as K₂CO₃ (2.0 eq).

  • Reagent Addition: Add the desired aryl halide (e.g., 2-chloro-6-fluorobenzyl chloride) (1.1 eq) and a phase-transfer catalyst like TBAB if necessary.

  • Reaction: Heat the mixture to 80-100 °C for 8-12 hours. Monitor by TLC.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to get the crude N-aryl pyrazole ester.

Part B: Saponification and Amidation

  • Hydrolysis: Dissolve the crude ester from Part A in a mixture of methanol and water. Add NaOH (1.5 eq) and heat to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the mixture and acidify with 2M HCl to pH ~2-3 to precipitate the carboxylic acid. Filter, wash with water, and dry. Causality: This step protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution.

  • Amidation: Suspend the dried carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent like EDC (1.2 eq) and HOBt (1.2 eq). Stir for 20 minutes.

  • Amine Addition: Add the target aniline derivative (e.g., 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine for Bixafen) (1.0 eq) and a base like triethylamine (1.5 eq). Stir at room temperature overnight.

  • Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate. Purify the residue by column chromatography or recrystallization to obtain the final product.

Application in Herbicide Synthesis: PPO and ALS Inhibitors

Pyrazole derivatives are also crucial in herbicides that target key plant enzymes like Protoporphyrinogen Oxidase (PPO) and Acetolactate Synthase (ALS).[3] Commercial examples include pyrasulfotole (an HPPD inhibitor, a related class) and pyrazosulfuron-ethyl (an ALS inhibitor).[3][9][10] The synthesis often involves building a sulfonylurea bridge from the pyrazole nitrogen.

G Start Methyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Step1 Chlorosulfonation (Chlorosulfonic acid) Start->Step1 Intermediate1 Pyrazolylsulfonyl Chloride Step1->Intermediate1 Step2 Condensation with Aminopyrimidine (Pyridine as base) Intermediate1->Step2 Step3 Urea Bridge Formation (Phenyl isocyanate) Intermediate1->Step3 Alternative Route Intermediate2 Sulfonyl-pyrimidine Adduct Step2->Intermediate2 Final_Product Target Sulfonylurea Herbicide Step3->Final_Product

Caption: Conceptual pathway for pyrazole-based sulfonylurea herbicides.

Protocol 4.1: Synthesis of a Pyrazole Sulfonamide Intermediate

This protocol outlines the key step of creating a pyrazolylsulfonyl chloride, a precursor for many herbicides.

Materials:

  • N-substituted pyrazole derivative (e.g., 1,3-dimethyl-1H-pyrazol-5(4H)-one)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flask fitted with a reflux condenser and a gas trap, cool chlorosulfonic acid (5.0 eq) to 0 °C. Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Substrate Addition: Slowly add the N-substituted pyrazole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C for 3-5 hours. The reaction should become a clear solution.

  • Thionyl Chloride Addition: Cool the mixture back to room temperature and add thionyl chloride (2.0 eq) dropwise. Heat to reflux for 2 hours to convert any remaining sulfonic acids to the sulfonyl chloride.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product is often used directly in the next step without further purification.

Application in Insecticide Synthesis: Fiproles

The pyrazole scaffold is the foundation of the "fiprole" class of insecticides, such as Fipronil, which act as antagonists of the GABA-gated chloride channel.[11][12][13] While Fipronil itself is a 5-aminopyrazole, the core synthetic logic of building a highly functionalized pyrazole is relevant. Key transformations include introducing cyano, trifluoromethylthio, and specific N-aryl groups.

Protocol 5.1: Introduction of a Trifluoromethylthio Group (Illustrative)

This reaction is a key step in synthesizing many pyrazole insecticides.

Materials:

  • N-aryl pyrazole (e.g., 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole)

  • Trifluoromethanesulfenyl chloride (CF₃SCl)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

Procedure:

  • Reaction Setup: Dissolve the N-aryl pyrazole (1.0 eq) and base (1.2 eq) in the anhydrous solvent under an inert atmosphere (N₂ or Ar). Cool the solution to -10 °C.

  • Reagent Addition: Slowly bubble gaseous CF₃SCl through the solution or add a solution of it dropwise. Causality: The base is required to deprotonate the pyrazole or activate the electrophile, facilitating the substitution. Low temperature controls the reactivity of the sulfenyl chloride.

  • Reaction: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify by column chromatography to yield the trifluoromethylthiolated pyrazole.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-based agrochemicals is highly dependent on the substitution pattern. Decades of research have provided clear SAR guidelines.[2][14][15][16]

Caption: Key Structure-Activity Relationship points on the pyrazole scaffold.

  • N1-Position: The substituent here is critical. In SDHI fungicides, a tailored (di)substituted phenyl ring is essential for fitting into the ubiquinone-binding site of the enzyme. In herbicides, this position often connects to the toxophore, like a sulfonylurea moiety.

  • C3-Position: For SDHIs, small, lipophilic groups like methyl or difluoromethyl are often optimal. For some herbicides, larger benzyloxy groups can enhance activity.[16]

  • C4-Position: This is the primary handle for derivatization. The conversion of the carboxylate to a wide variety of amides has been the single most productive strategy in the discovery of new pyrazole fungicides.[2][5]

  • C5-Position: In insecticides like Fipronil, an amino group at C5 is vital for activity. In fungicides and herbicides, this position is often substituted with a hydrogen or a halogen to fine-tune electronic properties and metabolic stability.

References

  • Synthesis process of pyraclostrobin.
  • 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.
  • The Essential Role of Pyrazole Intermediates in Modern Herbicides. (Source not specified).
  • Pyraclostrobin (Ref: BAS 500F). AERU - University of Hertfordshire.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (Source not specified).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Methyl 1H-Pyrazole-4-carboxylate. TCI (Shanghai) Development Co., Ltd.
  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC - NIH.
  • Process for synthesis of fipronil.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
  • Process for synthesis of fipronil.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (Source not specified).
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in drug discovery.[3] Pyrazole derivatives are found in a diverse array of therapeutic agents, including the potent anti-inflammatory drug celecoxib and the anti-obesity medication rimonabant.[3][4] Among the myriad of pyrazole-based building blocks, methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate stands out as a particularly valuable intermediate. Its trifunctional nature—possessing a reactive ketone, a nucleophilic nitrogen, and an ester group—provides a rich chemical handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its role in the synthesis of novel oral anticoagulants (NOACs).

Synthesis of the Core Intermediate: this compound

The most prevalent and efficient method for synthesizing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][5] This fundamental reaction, known as the Knorr pyrazole synthesis, offers a direct route to the pyrazole core.[5]

Protocol 1: Synthesis via Cyclocondensation

This protocol details the synthesis of this compound from diethyl 2-(ethoxymethylene)-3-oxobutanedioate and hydrazine hydrate.

Workflow for Synthesis of this compound

reagents Diethyl 2-(ethoxymethylene)-3-oxobutanedioate Hydrazine Hydrate Ethanol reaction Reaction Setup Combine reagents in ethanol. Reflux the mixture. reagents->reaction 1. Mixing workup Work-up Cool to room temperature. Filter the precipitate. Wash with cold ethanol. reaction->workup 2. Reaction Completion product Product This compound workup->product 3. Isolation

Caption: Workflow for the synthesis of the pyrazole intermediate.

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
Diethyl 2-(ethoxymethylene)-3-oxobutanedioate87-13-8216.20 g/mol 1.0
Hydrazine hydrate (80%)7803-57-850.06 g/mol 1.1
Ethanol (absolute)64-17-546.07 g/mol -

Procedure:

  • To a solution of diethyl 2-(ethoxymethylene)-3-oxobutanedioate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid precipitate and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: 80-90%.

Application in the Synthesis of Apixaban: A Case Study

Apixaban, a highly potent and selective Factor Xa inhibitor, is a blockbuster anticoagulant used for the prevention of stroke and systemic embolism.[6][7][8] The synthesis of Apixaban provides an excellent example of the strategic use of a pyrazole intermediate derived from this compound.

Overall Synthetic Scheme for Apixaban

The following diagram illustrates a common synthetic route to Apixaban, highlighting the incorporation of the pyrazole core.

cluster_0 Pyrazole Core Synthesis cluster_1 Apixaban Synthesis A Diethyl 2-(ethoxymethylene)- 3-oxobutanedioate C Methyl 3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate A->C B Hydrazine Hydrate B->C D 1-(4-iodophenyl)-5,6- dihydropyridin-2(1H)-one F Key Pyrazole Intermediate D->F E Ethyl (Z)-2-chloro-2-(2-(4- methoxyphenyl)hydrazono)acetate E->F G Ullmann Coupling with Piperidin-2-one F->G H Amidation G->H I Apixaban H->I

Caption: Synthetic pathway to Apixaban highlighting the pyrazole intermediate.

Protocol 2: Synthesis of the Key Pyrazolo[3,4-c]pyridine Intermediate

This protocol describes the crucial cyclocondensation reaction to form the core structure of Apixaban.[9][10]

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one--1.0
Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate27143-07-3270.70 g/mol 1.1
Triethylamine (TEA)121-44-8101.19 g/mol 1.5
Toluene108-88-392.14 g/mol -

Procedure:

  • A mixture of 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1.0 eq), ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.1 eq), and triethylamine (1.5 eq) in toluene is heated to reflux.[10]

  • The reaction is monitored by TLC or HPLC until completion (typically 2-3 hours).[10]

  • After completion, the solvent is switched to methanol, and the mixture is cooled to room temperature.

  • Glacial acetic acid is added dropwise to the reaction mass.

  • The mixture is stirred at room temperature for approximately 5 hours to facilitate precipitation.

  • The resulting solid is isolated by filtration, washed with fresh methanol, and dried to yield ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[10]

Expected Yield: Approximately 82%.[10]

Protocol 3: Ullmann Coupling

This step introduces the piperidin-2-one moiety via an Ullmann condensation.[9]

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate--1.0
Piperidin-2-one675-20-799.13 g/mol 1.2
Copper(I) iodide (CuI)7681-65-4190.45 g/mol 0.1
Potassium carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol -

Procedure:

  • To a mixture of the pyrazolo[3,4-c]pyridine intermediate (1.0 eq) and piperidin-2-one (1.2 eq) in DMF, add CuI (0.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120-130°C and stir for 10-24 hours.[9]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Protocol 4: Amidation to Apixaban

The final step involves the amidation of the ester to the corresponding primary amide.[9]

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate--1.0
Formamide75-12-745.04 g/mol -
Base (e.g., Sodium methoxide)124-41-454.02 g/mol catalytic

Procedure:

  • Dissolve the ester intermediate (1.0 eq) in formamide.

  • Add a catalytic amount of a suitable base, such as sodium methoxide.

  • Heat the reaction mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield Apixaban.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a wide range of pharmaceuticals. The strategic functionalization of the pyrazole core allows for the construction of complex and highly active molecules. The synthesis of Apixaban serves as a prime example of how this versatile building block can be effectively utilized to create life-saving medications. The protocols provided herein offer a practical guide for researchers and drug development professionals working with these important compounds.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid. (n.d.). Lead Sciences. Retrieved from [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancing Pharmaceutical Synthesis: Understanding and Utilizing Edoxaban Intermediate (CAS 720720-96-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Scheme 13. The synthetic pathway to pyrazole derivatives via... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban | New Drug Approvals. (2019). New Drug Approvals. Retrieved from [Link]

  • CN106316889A - Preparation method of Edoxaban intermediate - Google Patents. (n.d.).
  • US9932336B2 - Process for the preparation of apixaban and intermediates thereof - Google Patents. (n.d.).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021). Retrieved from [Link]

  • An alternative synthetic strategy to construct apixaban analogues. (2024). arkat usa. Retrieved from [Link]

  • A process for the preparation of apixaban and its intermediates - Eureka | Patsnap. (2017). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. (2021). Retrieved from [Link]

  • Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • (PDF) A practical synthesis for the key intermediate of apixaban. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). Retrieved from [Link]

  • PROCESS FOR PREPARING APIXABAN - European Patent Office - EP 3666773 A1. (2018). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved from [Link]

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (2014).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (n.d.). Retrieved from [Link]

  • (PDF) 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. (2017). ResearchGate. Retrieved from [Link]

  • Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC - PubMed Central. (2022). Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved from [Link]

  • CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

improving yield of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical and agrochemical development, methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, often serves as a critical building block. Its synthesis, typically achieved through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, can present challenges related to yield, purity, and reaction control.

This Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis. Designed for researchers and drug development professionals, this guide offers field-proven insights and scientifically grounded solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What are the most common initial factors to investigate?

A1: Persistently low yields often stem from three primary areas: suboptimal reaction conditions, reagent quality, or competing side reactions. Before undertaking extensive optimization, verify the following:

  • Reaction Monitoring : Ensure the reaction has reached completion. Use Thin Layer Chromatography (TLC) or LC-MS to confirm the full consumption of the limiting starting material.[1] Incomplete reactions are a frequent cause of low yields.

  • Reagent Purity : Hydrazine hydrate is susceptible to degradation by atmospheric CO2 and oxidation. Use a freshly opened bottle or accurately titrate the hydrazine content. The purity of your β-ketoester or equivalent 1,3-dicarbonyl starting material is also critical.

  • Temperature Control : The condensation reaction is often exothermic.[2] A rapid increase in temperature, especially during the initial addition of hydrazine, can promote the formation of unwanted byproducts.[2]

Q2: I'm observing a significant amount of a byproduct that is difficult to separate. What could it be?

A2: In the synthesis involving hydrazine and a β-ketoester, a common byproduct is the corresponding hydrazide, formed by the reaction of hydrazine with the ester group. This is particularly prevalent at elevated temperatures in solvents like glacial acetic acid.[3] Another possibility, if using an unsymmetrical dicarbonyl compound, is the formation of a regioisomer, which can have very similar chromatographic properties to the desired product.[4]

Q3: Is an acid catalyst always necessary for this reaction?

A3: While acid catalysis is common (e.g., using acetic acid), it is not always required and can sometimes be detrimental.[3] The reaction can proceed well using the hydrochloride salt of the hydrazine in a neutral solvent like ethanol or acetonitrile; the salt itself is sufficiently acidic to catalyze the reaction.[3] In some cases, base-mediated Claisen-Schmidt type condensations can also be employed to generate the necessary precursors.[5][6]

Q4: What is the best way to purify the final product?

A4: The product is typically a solid. The most common purification method is recrystallization.[7] Ethanol or an ethanol/water mixture is frequently effective. If significant colored impurities are present, a preliminary wash of the crude solid with a less polar solvent like diethyl ether or cold ethyl acetate can be beneficial. For stubborn impurities, column chromatography may be necessary.[8]

Troubleshooting Guide: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields.

Visual Workflow for Synthesis Troubleshooting

The following diagram illustrates a logical workflow for addressing common synthesis problems.

G start Low Yield Observed check_completion 1. Reaction Completion Check (TLC/LC-MS) start->check_completion reagent_quality 2. Reagent Quality Check (Hydrazine Titration, NMR of β-ketoester) check_completion->reagent_quality Complete sub_incomplete Incomplete Reaction check_completion->sub_incomplete Starting Material Remains workup_loss 3. Workup & Purification Loss Check (Analyze mother liquor) reagent_quality->workup_loss Clean Crude Reaction sub_side_reactions Side Reactions Dominant reagent_quality->sub_side_reactions Impurities Detected in Crude Product sub_purification Product Loss During Isolation workup_loss->sub_purification sol_time_temp Solution: • Increase reaction time • Increase temperature moderately • Consider microwave irradiation sub_incomplete->sol_time_temp sol_conditions Solution: • Lower reaction temperature • Control reagent addition rate • Change solvent or catalyst system sub_side_reactions->sol_conditions sol_recrystallize Solution: • Optimize recrystallization solvent • Cool solution slowly to 0-4°C • Re-extract aqueous layers sub_purification->sol_recrystallize

Caption: A logical troubleshooting workflow for low yield issues.

Problem 1: Reaction Stalls or is Incomplete

Causality: The activation energy for the cyclization step may not be met, or the nucleophilicity of the hydrazine could be suppressed.

Solutions:

  • Increase Reaction Time: Continue monitoring the reaction for several more hours. Some condensations are slower than expected, especially at room temperature.

  • Increase Temperature: Gently heating the reaction mixture to reflux in a solvent like ethanol can significantly increase the reaction rate.[1]

  • Catalyst Optimization: If using glacial acetic acid, ensure it is not suppressing the nucleophilicity of the hydrazine too much. Switching to a system with the hydrazine hydrochloride salt in ethanol can provide a more controlled acidic environment.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]

Problem 2: Excessive Byproduct Formation

Causality: Reaction kinetics may favor an undesired pathway. This is often highly dependent on temperature, solvent, and the rate of reagent addition.

Solutions:

  • Control Exotherm: The initial reaction between hydrazine and the dicarbonyl compound can be highly exothermic.[2] Add the hydrazine dropwise to the dicarbonyl solution while cooling the reaction vessel in an ice bath. This minimizes temperature spikes that can lead to side products.

  • Solvent Screening: The choice of solvent can influence reaction pathways and regioselectivity.[4] Changing from a protic solvent like ethanol to an aprotic one like acetonitrile or THF can alter the outcome.[3][9]

  • Optimize pH: Avoid strongly acidic or basic conditions unless a specific mechanism requires it. For the standard condensation, near-neutral or mildly acidic conditions are usually optimal.

Table 1: Effect of Reaction Conditions on Pyrazolone Synthesis Yield
Starting MaterialsSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl Acetoacetate + Hydrazine HydrateEthanolNone601~70-80[7]
Diethyl Oxalate + Substituted KetoneTHFEtONa650.1787[9]
1,3-Diketone + ArylhydrazineDMAcNoneRoom Temp2-359-98[10]
β-ketoester + Hydrazine HCl saltAcetonitrileNone80-Good[3]
Chalcone + PhenylhydrazineAcetic AcidNoneReflux8High[7]

Experimental Protocols

Protocol 1: Standard Synthesis via Ethyl Acetoacetate Analogue

This protocol is a generalized procedure based on the common Knorr pyrazole synthesis.

Reaction Mechanism Overview:

G cluster_products Products β-Ketoester Hydrazone_Intermediate β-Ketoester->Hydrazone_Intermediate + Hydrazine - H₂O Hydrazine Pyrazolone_Product Hydrazone_Intermediate->Pyrazolone_Product Intramolecular Cyclization - MeOH

Caption: General mechanism for pyrazolone formation.

Steps:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq) in absolute ethanol (5-10 mL per gram of ester).

  • Reagent Addition: While stirring, add a solution of hydrazine hydrate (1.05 eq) in ethanol dropwise over 15-20 minutes. If the reaction is vigorous, cool the flask in a water bath.

    • Causality Note: Slow addition is crucial to manage the exothermic reaction and prevent the formation of side products.[2]

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 1-3 hours when the starting ester spot has disappeared.[1]

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the final this compound. Further purification can be achieved by recrystallization from ethanol.[7]

References

  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. Available at: [Link]

  • Arbaciauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. Available at: [Link]

  • Arbaciauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. Available at: [Link]

  • Arbaciauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]

  • Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. Available at: [Link]

  • Improved Synthesis of Chalcones and Pyrazolines under Ultrasonic Irradiation. ResearchGate. Available at: [Link]

  • Pyrazolone formation. Reddit. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Retrosynthesis of a Pyrazolone - Chemistry of Medicinal Drugs 5. YouTube. Available at: [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. The purity of this key intermediate is paramount for successful downstream applications, including drug discovery and materials science. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

The primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities present.

  • Recrystallization is ideal when your crude product is of relatively high purity (>90%) and the impurities have different solubility profiles from the desired compound. It is efficient for removing small amounts of colored byproducts and baseline material.

  • Silica Gel Column Chromatography is necessary when the crude material contains multiple impurities with polarities similar to the product, or when regioisomers are present.[1][2] It offers superior separation based on differential adsorption to the stationary phase.

  • Acid-Base Extraction: For certain pyrazole derivatives, purification can be achieved by forming an acid addition salt, which crystallizes, leaving neutral organic impurities behind. The pure pyrazole is then recovered by neutralization.[3]

Q2: How do I choose the best purification strategy for my specific sample?

The optimal strategy is determined by an initial analysis of your crude product. A simple Thin Layer Chromatography (TLC) analysis is the most critical first step. The diagram below outlines a decision-making workflow.

G cluster_impurities Impurity Profile start Analyze Crude Product by TLC single_spot Single Major Spot? (Rf ~0.3-0.5) start->single_spot multiple_spots Multiple Spots or Streaking? single_spot->multiple_spots No recrystallize Proceed with Recrystallization single_spot->recrystallize Yes column Perform Column Chromatography multiple_spots->column Yes baseline Impurities at Baseline? multiple_spots->baseline extraction Consider Acid-Base Extraction (for non-polar impurities) baseline->recrystallize Yes close_rf Impurities have close Rf? baseline->close_rf No close_rf->column Yes close_rf->extraction No

Caption: Workflow for selecting a purification method.

Q3: What are the key physicochemical properties of this compound that I should be aware of?

Precise experimental data for this compound is not widely published. However, we can infer properties from closely related analogs. The presence of the ketone (oxo) and N-H groups makes the molecule significantly more polar than a simple pyrazole carboxylate.

PropertyValue / Expected BehaviorSource / Rationale
Molecular Formula C₅H₆N₂O₃-
Molecular Weight 142.11 g/mol -
Appearance Expected to be a white to off-white or pale yellow solid.Based on similar pyrazole structures.
Melting Point Not reported. Analog (Methyl 1H-pyrazole-4-carboxylate) melts at 139-143 °C. The oxo group may alter this significantly.
Solubility Expected to have good solubility in polar organic solvents like Methanol, Ethanol, and Ethyl Acetate. Low solubility in non-polar solvents like Hexane or Toluene.The polar keto and N-H groups increase polarity.
pKa The N-H proton is weakly acidic and can be deprotonated by a strong base. The molecule is also weakly basic at the other nitrogen atom.General property of pyrazole rings.
Q4: What are the likely impurities from a typical synthesis?

The most common synthesis involves the condensation of a hydrazine (or methylhydrazine) with a derivative of dimethyl oxalacetate. Potential impurities include:

  • Unreacted Starting Materials: Residual hydrazine or the β-ketoester.

  • Regioisomers: If methylhydrazine is used, condensation can occur at two different nitrogen atoms, leading to an isomeric product which can be very difficult to separate.[4][5]

  • Side-Products: Byproducts from self-condensation of the starting materials or hydrolysis of the ester group.

Troubleshooting and Experimental Guides

Recrystallization Issues

Problem: My compound is not crystallizing from the solution upon cooling.

  • Causality: The solution may be too dilute (the compound's concentration is below its saturation point at the cooler temperature) or the solution is supersaturated and requires a nucleation event to initiate crystal growth.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass provide a surface for crystal formation.

      • Seeding: Add a tiny crystal of pure product (a "seed crystal") to the solution. This provides a template for crystal growth.

    • Increase Concentration: Slowly evaporate some of the solvent using a stream of air or nitrogen and then attempt to cool and crystallize again.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), slowly add a solvent in which it is insoluble (an "anti-solvent," e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). Then, warm the solution until it becomes clear again and allow it to cool slowly.

Problem: My compound "oiled out" instead of forming crystals.

  • Causality: This occurs when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to ensure the solution is no longer supersaturated at the high temperature.

    • Cool Slowly: Allow the flask to cool to room temperature very slowly, then transfer it to an ice bath. Rapid cooling encourages oiling out. Insulating the flask can help.

    • Change Solvents: The chosen solvent may be too "good." Try a solvent system with slightly lower dissolving power.

Detailed Protocol: Screening for a Recrystallization Solvent
  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, water, toluene) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good.

  • If the solid does not dissolve at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a high yield of clean crystals upon cooling.

Column Chromatography Issues

Problem: How do I select the right solvent system (eluent) for column chromatography?

  • Causality: The separation on a silica gel column relies on the partitioning of compounds between the polar stationary phase (silica) and the mobile phase (eluent). The ideal eluent will move your desired compound to an Rf (retention factor) of 0.25-0.35 on a TLC plate, while maximizing the separation (ΔRf) from all impurities.

  • Step-by-Step Eluent Selection:

    • Start with a Standard: A common starting point for polar compounds is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane).[2] For very polar pyrazoles, a small amount of methanol may be needed.

    • Run TLCs: Prepare several TLC chambers with different solvent ratios (e.g., 9:1, 7:3, 1:1 Hexane:EtOAc).

    • Spot and Develop: Spot your crude material on a TLC plate, develop it in one of the chambers, and visualize under UV light (and/or with a stain like permanganate).

    • Analyze:

      • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent.

      • If all spots run to the top (solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.

    • Optimize: Continue adjusting the ratio until your product spot has an Rf of ~0.3 and is well-separated from other spots. For a difficult separation seen in one system (e.g., Hexane/EtOAc), try a different system with different solvent properties (e.g., Dichloromethane/Methanol).

Problem: My compound is streaking on the TLC plate and eluting as a broad band from the column.

  • Causality: Streaking often indicates that the compound is too acidic or basic for unmodified silica gel, leading to strong, non-ideal interactions. It can also be caused by overloading the sample on the TLC plate or column.

  • Solutions:

    • Add a Modifier:

      • If the compound is acidic (like a pyrazole), add a small amount of acetic acid (~0.5-1%) to the eluent. This protonates the compound and the silica surface, leading to sharper bands.

      • If the compound were basic, adding triethylamine (~0.5-1%) would be appropriate.

    • Reduce Load: Ensure you are not applying too much material. For an analytical TLC, a tiny amount is sufficient. For column chromatography, a general rule is to use a silica-to-crude-material mass ratio of at least 30:1 to 50:1.

G start Dissolve sample in minimal DCM/EtOAc tlc_test Spot on TLC plate. Develop in test solvent (e.g., 7:3 Hex:EtOAc). start->tlc_test analyze Analyze Rf of Product Spot tlc_test->analyze too_low Rf < 0.2 (Too Low) analyze->too_low too_high Rf > 0.5 (Too High) analyze->too_high good_rf Rf ≈ 0.25 - 0.35 (Optimal) analyze->good_rf increase_polarity Increase eluent polarity. (e.g., change to 1:1 Hex:EtOAc) too_low->increase_polarity decrease_polarity Decrease eluent polarity. (e.g., change to 9:1 Hex:EtOAc) too_high->decrease_polarity column Run column with the optimal eluent. good_rf->column Proceed to Column Chromatography increase_polarity->tlc_test decrease_polarity->tlc_test

Caption: Iterative process for TLC solvent system development.

References

  • Arbaciauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Stanetty, C., et al. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2013(6), 158-173. Available at: [Link]

  • Patel, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 896-902. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PubChem. (n.d.). Methyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

identifying side products in pyrazolone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolone Synthesis

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with or troubleshooting pyrazolone synthesis. Here, we address common challenges, with a focus on identifying and mitigating the formation of unwanted side products. Our approach is rooted in mechanistic understanding to provide practical and effective solutions.

Frequently Asked Questions (FAQs)

Q1: My pyrazolone synthesis is showing multiple spots on TLC/peaks in LC-MS analysis apart from the product. What are the likely culprits?

This is a common issue stemming from the reactivity of the starting materials, particularly when using the Knorr synthesis or related methods involving β-ketoesters and hydrazines. The primary suspects for these extra signals are typically:

  • Unreacted Starting Materials: Incomplete conversion of the β-ketoester or the hydrazine derivative.

  • Hydrazone Intermediate: The initial condensation product between the ketoester and hydrazine may persist if cyclization is incomplete.

  • Double Condensation Products (Dimer Impurities): A second molecule of the β-ketoester can react with the newly formed pyrazolone ring, leading to a dimeric impurity. This is especially prevalent if there's an excess of the ketoester.

  • Isomeric Pyrazolones: If an unsymmetrical β-ketoester is used, two different regioisomers of the pyrazolone can form.

  • Products from Hydrazine Impurities: Commercial hydrazines can contain impurities or degrade, leading to side reactions. For example, hydrazine hydrate can decompose to form ammonia and diazene.

Troubleshooting Guide: Side Product Identification & Mitigation

Problem 1: Presence of a High Molecular Weight Impurity

Symptoms:

  • An unexpected peak in the LC-MS with a mass corresponding to the desired product + the mass of the β-ketoester minus water.

  • A spot on the TLC with lower polarity (higher Rf) than the starting materials but lower than the expected product.

Probable Cause: Dimer Formation

Dimerization occurs when the nucleophilic nitrogen of the synthesized pyrazolone attacks the carbonyl group of a second molecule of the β-ketoester. This side reaction is often favored by an excess of the β-ketoester or prolonged reaction times at elevated temperatures.

Proposed Mechanism & Mitigation:

Dimerization_Mechanism Pyrazolone Synthesized Pyrazolone Intermediate Tetrahedral Intermediate Pyrazolone->Intermediate Nucleophilic Attack Ketoester Excess β-Ketoester Ketoester->Intermediate Dimer Dimer Impurity Intermediate->Dimer Dehydration H2O H₂O Intermediate->H2O

Caption: Dimer formation via nucleophilic attack.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the hydrazine derivative (e.g., 1.05 to 1.1 equivalents) to ensure the complete consumption of the β-ketoester.

  • Order of Addition: Add the β-ketoester slowly to a solution of the hydrazine. This maintains a low concentration of the ketoester throughout the reaction, minimizing the chance of a second addition.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many pyrazolone syntheses, this is often room temperature to 60°C.

Problem 2: Two Product Isomers Detected

Symptoms:

  • Two distinct peaks in the HPLC or GC-MS with the same mass-to-charge ratio.

  • Complex NMR spectra with duplicate sets of signals.

Probable Cause: Formation of Regioisomers

When an unsymmetrical β-ketoester (R1-CO-CH2-CO-R2 where R1 ≠ R2) reacts with a hydrazine, the initial condensation can occur at either of the two carbonyl groups, leading to two different pyrazolone regioisomers.

Workflow for Isomer Control:

Isomer_Control Start Unsymmetrical β-Ketoester + Hydrazine Condensation Initial Condensation Start->Condensation PathA Attack at C1 Condensation->PathA Kinetic Control (Less Hindered) PathB Attack at C3 Condensation->PathB Thermodynamic Control (More Stable) Isomer1 Regioisomer A PathA->Isomer1 Isomer2 Regioisomer B PathB->Isomer2 Separation Chromatographic Separation Isomer1->Separation Isomer2->Separation

Caption: Control pathways for regioisomer formation.

Mitigation and Control:

  • Solvent and pH: The regioselectivity can sometimes be influenced by the solvent polarity and the pH of the reaction mixture. Acidic conditions often favor one isomer over the other. It is recommended to perform small-scale trials varying these parameters.

  • Starting Material Choice: If possible, using a symmetrical β-ketoester is the most straightforward way to avoid this issue.

  • Purification: If isomer formation is unavoidable, a robust chromatographic method (e.g., flash column chromatography or preparative HPLC) is typically required for separation.

Problem 3: Persistent Starting Material Contamination

Symptoms:

  • Signals corresponding to the β-ketoester and/or hydrazine are present in the final product analysis.

  • Lower than expected yield.

Probable Cause: Incomplete Reaction or Unfavorable Equilibrium

The condensation and subsequent cyclization are reversible processes. Insufficient reaction time, inadequate temperature, or the presence of excess water can lead to an incomplete reaction.

Experimental Protocol: Driving the Reaction to Completion

  • Reagent Purity: Ensure the purity of your starting materials. Water in the solvent or reagents can hinder the reaction.

  • Water Removal: If the reaction is conducted in a solvent like toluene or xylene, use a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.

  • Catalyst: A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate both the initial condensation and the final cyclization step.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. Do not stop the reaction until the starting materials are no longer detected.

Data Summary: Common Side Products and Their Identification

Side ProductTypical Analytical Signature (LC-MS)Primary CauseRecommended Action
Dimer [M+H]+ of Product + Mass of Ketoester - 18Excess β-ketoester; high temperatureAdjust stoichiometry; slow addition of ketoester
Regioisomer Same [M+H]+ as the product, different retention timeUnsymmetrical β-ketoesterModify reaction conditions (pH, solvent); chromatographic separation
Unreacted β-Ketoester [M+H]+ corresponding to the starting ketoesterIncomplete reaction; insufficient heating/timeIncrease reaction time/temperature; use a catalyst
Unreacted Hydrazine [M+H]+ corresponding to the starting hydrazineIncorrect stoichiometry; poor reactivityUse a slight excess of hydrazine; check reagent quality
Hydrazone Intermediate [M+H]+ of Product + 18 (water adduct)Incomplete cyclizationAdd acid catalyst; increase temperature or reaction time

References

  • Title: The Knorr Pyrazole Synthesis and its Modifications Source: Comprehensive Organic Name Reactions and Reagents, Wiley URL: [Link]

  • Title: A Review on the Synthesis of Pyrazole Derivatives and Their Biological Activities Source: Bioorganic & Medicinal Chemistry, Elsevier URL: [Link]

  • Title: Synthesis of Pyrazoles: A Review Source: Molecules, MDPI URL: [Link]

Technical Support Center: Troubleshooting Reactions with Methyl 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this versatile building block.

Introduction to this compound

This compound, a pyrazolone derivative, is a valuable intermediate in medicinal chemistry and materials science. Its unique structural features, including a reactive β-keto ester moiety and a nucleophilic pyrazole ring, make it a versatile precursor for a wide range of complex molecules. However, its reactivity can also lead to challenges in synthesis and derivatization. This guide is designed to help you navigate these potential issues and achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with hydrazine.[1] In this specific case, the reaction is between a dialkyl 2-(alkoxymethylene)-3-oxobutanoate (or a related 1,3-dicarbonyl compound) and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazolone ring.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Key areas to investigate are the quality of your starting materials (especially the hydrazine, which can degrade), reaction temperature, and reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?

A3: The additional spots could be unreacted starting materials, isomeric byproducts, or degradation products. A common issue with unsymmetrical β-keto esters is the formation of regioisomers.[2] Additionally, the pyrazolone product itself can exist in different tautomeric forms, which might appear as distinct spots on TLC under certain conditions.

Q4: How can I purify crude this compound?

A4: The most common purification methods are recrystallization and flash column chromatography.[3][4] For recrystallization, solvents like ethanol, methanol-water mixtures, or ethyl acetate-hexane can be effective.[4] If using column chromatography, it's important to be aware that some pyrazolone derivatives can degrade on acidic silica gel.[3] In such cases, deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent is recommended.[3]

In-Depth Troubleshooting Guides

Scenario 1: Failed or Low-Yield Synthesis of this compound

Problem: The Knorr condensation reaction to form the target pyrazolone results in a low yield or fails to produce the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Quality Hydrazine Hydrazine hydrate is susceptible to oxidation and can degrade over time, leading to lower effective concentrations and the introduction of impurities.Use freshly opened or properly stored hydrazine hydrate. Consider titrating the hydrazine solution to determine its exact concentration.
Suboptimal Reaction Temperature The condensation and cyclization steps have specific temperature requirements. If the temperature is too low, the reaction may be sluggish or incomplete. If too high, side reactions and decomposition can occur.Start the reaction at room temperature and gradually increase the heat while monitoring with TLC. Refluxing in a suitable solvent like ethanol is a common practice.[5]
Incorrect pH The Knorr synthesis is often catalyzed by a small amount of acid to facilitate the initial condensation to the hydrazone.[6] However, strongly acidic or basic conditions can lead to hydrolysis of the ester or other side reactions.Add a catalytic amount of a weak acid, such as acetic acid. Avoid strong acids or bases unless a specific protocol calls for them.
Formation of Regioisomers If using an unsymmetrical β-keto ester, the initial nucleophilic attack by hydrazine can occur at either carbonyl group, leading to a mixture of regioisomers that can be difficult to separate and may lower the yield of the desired isomer.[2]Carefully select a symmetrical starting material if possible. If an unsymmetrical precursor is necessary, optimization of reaction conditions (solvent, temperature) may favor the formation of one isomer. Computational studies can sometimes predict the more favorable pathway.
Hydrolysis of the Ester The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, to form the corresponding carboxylic acid.Maintain a neutral or slightly acidic pH. If the reaction requires basic conditions, use milder bases and lower temperatures if possible. Work up the reaction promptly to avoid prolonged exposure to harsh conditions.

Experimental Protocol: Optimized Knorr Synthesis

  • In a round-bottom flask, dissolve your β-keto ester starting material in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and attempt to induce crystallization by adding a non-polar co-solvent (e.g., hexane) or by cooling in an ice bath.

  • Purify the crude product by recrystallization or column chromatography as needed.

Scenario 2: Challenges in N-Alkylation of this compound

Problem: Attempts to alkylate the nitrogen of the pyrazolone ring result in a mixture of N1 and N2 isomers, or the reaction does not proceed as expected.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Lack of Regioselectivity The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to a mixture of N1 and N2 alkylated products.[7] The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.[7]The regiochemical outcome is highly dependent on the base and solvent system used.[7] For example, using NaH in THF or K2CO3 in DMSO has been reported to favor N1-alkylation.[7] Sterically bulky alkylating agents tend to react at the less hindered nitrogen.
O-Alkylation The pyrazolone can exist in a tautomeric enol form, and under certain conditions, alkylation can occur on the oxygen atom, leading to an O-alkylated byproduct.The choice of base is critical. Strong, non-nucleophilic bases are preferred to deprotonate the nitrogen without promoting O-alkylation.
Low Reactivity The pyrazolone may not be sufficiently nucleophilic to react with the chosen alkylating agent under the applied conditions.Use a stronger base to fully deprotonate the pyrazolone, thereby increasing its nucleophilicity. More reactive alkylating agents (e.g., alkyl iodides instead of chlorides) can also be employed.
Hydrolysis of the Ester If the alkylation is performed under basic conditions, the methyl ester group can be hydrolyzed, leading to the formation of the corresponding carboxylic acid.Use non-aqueous conditions and a non-nucleophilic base. If aqueous workup is necessary, perform it quickly and at a low temperature.

Troubleshooting Workflow for N-Alkylation

start Start: N-Alkylation of Pyrazolone problem Low Yield or Mixture of Isomers start->problem check_regio Analyze Product Mixture (NMR, LC-MS) Determine N1/N2 Ratio problem->check_regio check_o_alkylation Check for O-Alkylated Byproduct (Characterize side products) problem->check_o_alkylation check_ester_hydrolysis Check for Ester Hydrolysis (Look for carboxylic acid) problem->check_ester_hydrolysis change_base_solvent Modify Base and Solvent (e.g., NaH/THF or K2CO3/DMSO for N1) check_regio->change_base_solvent Poor Regioselectivity optimize Optimize Reaction Conditions (Temperature, Time) change_base_solvent->optimize use_stronger_base Employ Stronger, Non-nucleophilic Base check_o_alkylation->use_stronger_base O-Alkylation Observed use_stronger_base->optimize anhydrous_conditions Use Anhydrous Conditions and Non-nucleophilic Base check_ester_hydrolysis->anhydrous_conditions Hydrolysis Observed anhydrous_conditions->optimize success Successful N-Alkylation optimize->success cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product ketoester β-Keto Ester hydrazone Hydrazone ketoester->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone pyrazolone Pyrazolone hydrazone->pyrazolone Intramolecular Cyclization

Caption: General mechanism of the Knorr pyrazolone synthesis.

References

  • Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (2021).
  • Knorr pyrrole synthesis - Wikipedia.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (2021).
  • Optimization of pyrazole N-alkylation conditions. - ResearchGate.
  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - PubMed. (2009).
  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles - Benchchem.
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. (2025).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - ResearchGate. (2025).
  • methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr - ChemicalBook.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. (2025).
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing).
  • Purification: How To - Department of Chemistry : University of Rochester.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020).
  • Rishiram Prajuli.pmd - Semantic Scholar.
  • Unit 4 Pyrazole | PDF - Slideshare.
  • key reactions in heterocycle synthesis. (2018).
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID.
  • Knorr pyrazole synthesis | Request PDF - ResearchGate.
  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) - YouTube. (2020).
  • The Versatility of Pyrazolone Derivatives in Organic Chemistry.
  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem.
  • Methyl 1H-Pyrazole-4-carboxylate | 51105-90-9 | TCI (Shanghai) Development Co., Ltd.

Sources

Technical Support Center: Optimization of Reaction Temperature for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find practical, in-depth answers to common issues encountered during experimentation, grounded in established scientific principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during pyrazole synthesis, with a focus on temperature-related causes and solutions.

Problem: Low or No Product Yield

Q1: My Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazine) is resulting in a very low yield. Could temperature be the cause?

A1: Absolutely. Temperature is a critical factor in the Knorr synthesis and can impact yield in several ways.[1]

  • Causality:

    • Insufficient Temperature: The initial condensation and subsequent cyclization-dehydration steps have activation energy barriers that must be overcome. If the temperature is too low, the reaction may proceed very slowly or stall altogether, leaving unreacted starting materials.[2][3] Many traditional pyrazole syntheses are conducted at room temperature or with gentle heating.[4] However, the optimal temperature can be influenced by the specific substrates and solvent used.[3]

    • Excessive Temperature: While higher temperatures can increase reaction rates, an excessively high temperature can lead to the degradation of reactants (especially sensitive hydrazine derivatives) or the product itself.[5][6] It can also promote the formation of undesired side products, consuming starting materials and reducing the yield of the desired pyrazole. For some syntheses, an optimal temperature has been identified, above which the yield decreases.[5][6][7] For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the yield improved when the temperature was raised to 60 °C, but decreased at temperatures above 60 °C.[5][6][7]

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If you observe significant amounts of starting material after an extended period, the temperature may be too low.

    • Stepwise Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and continue to monitor. For example, if the reaction is sluggish at room temperature, try heating to 40-50 °C.[8]

    • Check for Degradation: If you observe the formation of new, unidentified spots on your TLC plate at higher temperatures, especially those that are highly colored (tarring), it could be a sign of decomposition. In this case, the temperature is likely too high.

    • Consider Solvent's Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent unless you are using a reflux condenser or a sealed vessel for microwave synthesis. The choice of solvent can significantly impact the optimal reaction temperature.[3]

Problem: Formation of Multiple Products (Regioisomers)

Q2: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and I'm getting a mixture of two isomers. How can temperature help improve the regioselectivity?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[7][9][10] Temperature, in conjunction with solvent and catalyst choice, plays a pivotal role in controlling which isomer is preferentially formed.[10]

  • Causality:

    • The reaction proceeds via nucleophilic attack of the hydrazine on one of the two carbonyl groups of the dicarbonyl compound.[10] The relative reactivity of these two carbonyls is influenced by both electronic and steric factors.[10]

    • Reaction conditions, including temperature, can alter the kinetic versus thermodynamic control of the reaction. At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest (attack at the more electrophilic or less sterically hindered carbonyl). At higher temperatures, the reaction may shift towards thermodynamic control, favoring the most stable isomer, which might be different.

    • For example, in some cases, reactions run at ambient temperature in ethanol may produce an equimolar mixture of regioisomers, whereas running the reaction under specific conditions (e.g., in a different solvent like N,N-dimethylacetamide) can provide high regioselectivity.[9]

  • Troubleshooting Protocol:

    • Low-Temperature Start: Begin the reaction at a low temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product. This often leads to higher regioselectivity.[11][12]

    • Solvent Screening: The effect of temperature is often intertwined with the solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity at room temperature compared to ethanol.[11][13]

    • Systematic Temperature Study: Perform a series of small-scale reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C) and analyze the product ratio by ¹H NMR or LC-MS to determine the optimal temperature for the desired regioisomer.

Problem: Reaction is Highly Exothermic and Difficult to Control

Q3: My pyrazole synthesis, especially at a larger scale, is highly exothermic. How can I use temperature control to manage this safely?

A3: Exothermic reactions are a significant safety concern, particularly during scale-up, as the reduced surface-area-to-volume ratio in larger reactors hinders efficient heat dissipation.[1][14] This is common in reactions involving hydrazine.[14]

  • Causality:

    • The condensation reaction between hydrazines and dicarbonyls is often exothermic.[1] If the heat generated is not removed effectively, the internal temperature of the reactor can rise uncontrollably.

    • This "runaway" reaction can lead to vigorous boiling of the solvent, a dangerous increase in pressure, and accelerated rates of side reactions or decomposition, posing a significant safety hazard.[14]

  • Troubleshooting & Safety Protocol:

    • Slow Reagent Addition at Low Temperature: The most effective control strategy is to add the hydrazine (or other reactive reagent) slowly and dropwise to the reaction mixture, which is pre-cooled in an ice bath (0-5 °C).[2][14] This allows the cooling system to dissipate the heat as it is generated.

    • Continuous Monitoring: Always use a thermometer to monitor the internal temperature of the reaction. Do not rely on the bath temperature.

    • Flow Chemistry: For larger-scale syntheses, transitioning from batch to a continuous flow setup offers superior heat transfer and temperature control, significantly improving safety.[14][15] The small internal volume of a flow reactor allows for near-instantaneous heating or cooling.[14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a typical pyrazole synthesis?

A1: Many pyrazole syntheses, particularly the classic Knorr synthesis, can proceed at room temperature (approx. 20-25 °C).[4][7] However, this is highly dependent on the reactivity of your specific substrates. A prudent approach is to start at room temperature and monitor the reaction. If it is sluggish, gentle heating to 40-60 °C is a reasonable next step.[5][7][8] Some modern, catalyzed reactions are designed to be efficient at room temperature.[7][12]

Q2: How does microwave-assisted synthesis affect the reaction temperature?

A2: Microwave-assisted organic synthesis (MAOS) uses microwave irradiation to heat the reaction mixture directly and efficiently.[16][17] This often leads to a dramatic reduction in reaction times from hours to minutes.[16] Temperatures in microwave synthesis are often higher than in conventional heating (e.g., 100-140 °C), which is possible because the reactions are run in sealed, pressure-rated vessels.[16][18][19] This technique can be particularly useful for accelerating sluggish reactions.[16]

Q3: Can temperature be used to control the final product in a divergent synthesis?

A3: Yes, in some specialized cases, temperature can be a switch to control the formation of different products from the same starting materials. A study demonstrated a temperature-controlled divergent synthesis where simply tuning the reaction temperature allowed for the selective synthesis of either pyrazoles or 1-tosyl-1H-pyrazoles from the same α,β-alkynic hydrazones.[20][21][22]

Q4: What are the risks of using too high a temperature?

A4: The primary risks are:

  • Decreased Yield: As mentioned, excessive heat can cause reactants or the desired pyrazole product to decompose, lowering the overall yield.[5][6]

  • Formation of Impurities: Higher temperatures can provide enough energy to overcome the activation barriers for side reactions, leading to a more complex and difficult-to-purify product mixture.[1][8]

  • Loss of Selectivity: For reactions that can produce multiple isomers, high temperatures can erode the selectivity, leading to a mixture of products.[9]

  • Safety Hazards: For exothermic reactions, high temperatures can lead to a runaway reaction. For all reactions, exceeding the boiling point of the solvent in an open flask will lead to its evaporation, while doing so in a sealed vessel can cause a dangerous pressure buildup.

Data & Workflow Visualizations

Data Presentation

Table 1: Recommended Starting Temperatures for Common Pyrazole Syntheses

Synthesis TypeSubstratesSolventRecommended Temperature RangeNotes
Knorr Synthesis 1,3-Diketone + HydrazineEthanol, Acetic AcidRoom Temp to Reflux (80 °C)Start at room temperature; heat if reaction is slow.[4][7]
Silver-Catalyzed N'-benzylidene tolylsulfonohydrazides + β-ketoesterToluene60 °CYield reported to decrease above 60 °C.[5][7]
Vilsmeier-Haack 1-Alkylpyrazole + Vilsmeier reagentDichloromethane (DCM)0 °C to 50 °CReagent formation at 0-10 °C, formylation may require heating.[8]
Microwave-Assisted VariousEthanol, Water, or Solvent-free70 °C to 140 °CRequires a dedicated microwave reactor.[16]
Flow Chemistry Hydrazine + Vinylidene keto esterAcetonitrile80 °COffers excellent temperature control for exothermic reactions.[15]
Experimental Protocols & Visualizations
Protocol: Temperature Scouting for Yield Optimization

This protocol outlines a systematic approach to finding the optimal reaction temperature for your pyrazole synthesis.

  • Setup: Prepare five identical small-scale reactions (e.g., 0.5 mmol) in parallel.

  • Temperature Points: Assign a different temperature to each reaction. A good starting range is:

    • Reaction 1: 25 °C (Room Temperature)

    • Reaction 2: 40 °C

    • Reaction 3: 60 °C

    • Reaction 4: 80 °C

    • Reaction 5: 100 °C (or reflux, solvent permitting)

  • Monitoring: Take a small aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 8h).

  • Analysis: Quench the aliquots and analyze them by LC-MS or a calibrated HPLC/GC to determine the percentage conversion to the desired product.

  • Evaluation: Plot the yield against temperature at the final time point to identify the optimal temperature that provides the highest yield with minimal impurity formation.

Diagram: Workflow for Temperature Optimization

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Scale-up A Define Substrates & Synthesis Route B Literature Review for Starting Temperature A->B C Set up Parallel Reactions (e.g., 25°C, 40°C, 60°C, 80°C) B->C D Monitor Progress over Time (TLC, LC-MS) C->D E Analyze Yield & Purity (HPLC, NMR) D->E F Identify Optimal Temperature (Best Yield vs. Impurities) E->F G Verify on Larger Scale (e.g., 5-10x) F->G H Finalized Protocol G->H

Caption: Workflow for systematic temperature optimization.

Diagram: Troubleshooting Decision Tree for Low Yield

G cluster_causes Identify Cause cluster_actions Corrective Actions Start Low Yield Observed CheckAnalysis Analyze Reaction Mixture (TLC, LC-MS) Start->CheckAnalysis IsSM Starting Material Predominates? CheckAnalysis->IsSM IsDeg Complex Mixture/ Decomposition? IsSM->IsDeg No IncTemp Increase Temperature (e.g., by 20°C) IsSM->IncTemp Yes DecTemp Decrease Temperature (e.g., by 20°C) IsDeg->DecTemp Yes CheckReagents Re-evaluate Reagent Purity & Other Parameters IsDeg->CheckReagents No IncTemp->CheckAnalysis Re-run & Monitor DecTemp->CheckAnalysis Re-run & Monitor

Caption: Decision tree for troubleshooting low yield issues.

References
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Benchchem. (n.d.). troubleshooting low conversion rates in pyrazole synthesis.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Benchchem. (n.d.). Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives.
  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2025). Ingenta Connect.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). PMC - NIH.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate.
  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

Sources

Technical Support Center: Purification of Crude Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide: Addressing Specific Purification Issues

This section addresses common problems observed during the purification of this compound, providing insights into their causes and practical solutions.

Question 1: My purified product shows broad peaks in the 1H NMR spectrum, and the melting point is not sharp. What is the likely cause?

Answer: This is a classic indication of the presence of multiple tautomers. The pyrazolone ring of your compound can exist in equilibrium between several forms, most commonly the keto (3-oxo) and enol (3-hydroxy and 5-hydroxy) forms.[1] This dynamic equilibrium can lead to peak broadening in NMR spectroscopy as the protons are in exchange between different chemical environments.[2]

dot

Caption: Tautomeric equilibrium of the pyrazolone ring.

Troubleshooting Steps:

  • NMR Analysis at Variable Temperatures: Acquiring NMR spectra at different temperatures can help resolve the broad peaks. At lower temperatures, the rate of tautomeric interconversion may slow down, leading to sharper signals for the individual tautomers.

  • Solvent Selection for Recrystallization: The tautomeric equilibrium can be influenced by the solvent. Experiment with different recrystallization solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to favor the crystallization of a single, thermodynamically more stable tautomer.

  • Analytical Separation: While challenging, analytical techniques like HPLC may be able to separate the different tautomers, appearing as distinct peaks.[3]

Question 2: I am observing a significant amount of a side-product with a higher molecular weight than my desired compound. What could it be?

Answer: A higher molecular weight side-product is often a bis-adduct, which can form if the hydrazine is added to an excess of the methyl 2-(ethoxymethylidene)-3-oxobutanoate precursor.[2] This results in one hydrazine molecule reacting with two molecules of the β-dicarbonyl compound.

Troubleshooting Steps:

  • Reverse Addition: During the synthesis, add the β-dicarbonyl precursor dropwise to the hydrazine solution. This ensures that the hydrazine is always in excess, minimizing the formation of the bis-adduct.

  • Chromatographic Purification: The bis-adduct, being significantly larger and likely more polar, can usually be separated from the desired product by column chromatography on silica gel.

Question 3: My final product is off-white or yellowish, and I suspect colored impurities. How can I remove them?

Answer: Discoloration in reactions involving hydrazines is common and can be due to the formation of various side-products, including azines or oxidation products.

Troubleshooting Steps:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb many of the colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool and crystallize.

  • Silica Gel Plug: If the colored impurities are significantly less polar than your product, you can dissolve the crude material in a minimal amount of a suitable solvent and pass it through a short plug of silica gel, eluting with a non-polar solvent to wash away the color before eluting your product with a more polar solvent.[4]

Question 4: My reaction yield is low, and I have a significant amount of a water-soluble impurity in the aqueous workup. What could be the issue?

Answer: A likely cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can occur if the reaction or workup conditions are too acidic or basic, especially at elevated temperatures.[5][6] The resulting carboxylic acid salt would be soluble in the aqueous phase, leading to a lower yield of the desired ester.

Troubleshooting Steps:

  • Control pH during Workup: Ensure that the pH of the aqueous phase during extraction is kept neutral or slightly acidic to prevent ester hydrolysis. Avoid using strong bases for neutralization if possible.

  • Extraction of the Acid: If hydrolysis has occurred, you can acidify the aqueous layer to protonate the carboxylic acid and then extract it with an organic solvent like ethyl acetate. The extracted acid can then be re-esterified if desired.

  • Mild Reaction Conditions: If possible, conduct the synthesis and workup at lower temperatures to minimize hydrolysis.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most effective methods for purifying crude this compound? The most common and effective methods are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating complex mixtures and isomers.
How can I monitor the purity of my product during purification? Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to assess the purity of different fractions. High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identifying impurities.
What are the common sources of impurities in the synthesis? Impurities can arise from unreacted starting materials (especially residual hydrazine, which is a genotoxic impurity), side reactions (like the formation of bis-adducts or regioisomers if using a substituted hydrazine), and degradation of the product (e.g., ester hydrolysis).[3]
Can the choice of hydrazine salt (e.g., hydrazine hydrate vs. hydrazine hydrochloride) affect the impurity profile? Yes, the choice of hydrazine salt can influence the reaction. For instance, using hydrazine hydrochloride can alter the acidity of the reaction mixture and may lead to a different distribution of products compared to using hydrazine hydrate.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, water, and mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is typically used.

  • Mobile Phase Selection: Use TLC to determine a suitable eluent system. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4. Common eluents include mixtures of ethyl acetate and hexanes.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

dot

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Recrystallization If impure Analysis->Column If impure Analysis->Pure If pure

Caption: General purification and analysis workflow.

References

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024). Reddit.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. (n.d.).
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. (n.d.).
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (n.d.).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Compar
  • A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydr
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (n.d.).
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (n.d.).
  • (PDF)
  • Tautomers of 3-methyl-5-pyrazolone : r/OrganicChemistry - Reddit. (2023). Reddit.
  • Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (n.d.).
  • What is the reaction between diethyl malonate and hydrazine? - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • (PDF)
  • N-Triflination of pyrazolones: a new method for N-S bond form
  • Synthesis and Characterization of Phenylene- bis -pyrazolones and Nitrosation Deriv
  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYL
  • diethyl methylenemalonate - Organic Syntheses Procedure. (n.d.).
  • 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction) - Chemistry LibreTexts. (2020).
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.).
  • (E)-3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)
  • Methyl 1H-Pyrazole-4-carboxylate | 51105-90-9 | TCI (Shanghai) Development Co., Ltd. (n.d.).
  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem. (n.d.).
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (n.d.).
  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023).
  • Ester to Acid - Common Conditions. (n.d.).
  • Methyl Esters - Organic Chemistry Portal. (n.d.).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.).

Sources

Technical Support Center: Effective Recrystallization of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of pyrazole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purification of this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles that govern successful crystallization, empowering you to troubleshoot effectively and achieve high-purity materials.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the recrystallization of pyrazole esters.

Question 1: My pyrazole ester is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3][4] This occurs when the pyrazole ester becomes insoluble in the solvent at a temperature that is above its own melting point (or the melting point of an impure mixture).[1][2] The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.[1][2]

Underlying Causes & Strategic Solutions:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your pyrazole ester, making it more prone to oiling out.

    • Solution: Consider a pre-purification step. If applicable, passing the crude material through a short silica plug can remove baseline impurities. For basic pyrazole compounds, purification can sometimes be achieved by forming and crystallizing an acid addition salt.[5][6][7]

  • Supersaturation Occurring at Too High a Temperature: If the solution becomes supersaturated while it is still very hot, the ester may separate as a liquid.

    • Solution 1: Add More Solvent: The most direct approach is to return the mixture to the heat and add a small amount of additional "good" solvent (the solvent in which it is more soluble).[1][8] This increases the overall volume and lowers the saturation point to a cooler temperature, allowing for crystallization to occur below the compound's melting point.

    • Solution 2: Slower Cooling: Rapid cooling can shock the system into phase separation. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[1][9]

  • Inappropriate Solvent Choice: The chosen solvent system may not be ideal for your specific pyrazole ester.

    • Solution: Re-evaluate your solvent system. If using a single solvent, try a mixed-solvent system. A good starting point is to dissolve the ester in a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexanes) at an elevated temperature until slight turbidity is observed.[10][11] Then, add a drop or two of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form from a cooled solution is typically due to one of two reasons: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).[8][12][13]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[12][14] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[12]

    • Seeding: If you have a small amount of the pure pyrazole ester, add a tiny crystal ("seed crystal") to the solution.[12][14][15] This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Reduce Solvent Volume: If nucleation techniques fail, it's highly likely you've used too much solvent.[8][14] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

    • Add an Anti-Solvent: If you are using a single solvent system, you can carefully add a miscible anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then warm slightly to clarify and cool again.

  • Cool to a Lower Temperature: If crystals still haven't formed, try cooling the flask in a salt-ice bath to reach temperatures below 0 °C.[12]

Question 3: My recrystallization resulted in a very low yield. How can I improve it?

Answer:

A low yield is most commonly the result of using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][13]

Strategies for Yield Improvement:

  • Minimize Solvent Usage: The goal is to use the minimum amount of hot solvent required to fully dissolve your crude pyrazole ester.[9][13]

  • Check the Mother Liquor: If you still have the filtrate (mother liquor), you can check for remaining product by concentrating a small sample to see if more solid precipitates. If so, you can try to recover a second crop of crystals by reducing the total volume of the mother liquor and re-cooling.

  • Ensure Complete Precipitation: Allow adequate time for crystallization at a low temperature (e.g., in an ice bath or refrigerator for at least an hour) to maximize the amount of product that comes out of solution.[6]

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[13] Using room temperature or warm solvent will redissolve some of your product.[13]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing pyrazole esters?

A1: The ideal solvent is one in which your pyrazole ester is highly soluble at high temperatures and poorly soluble at low temperatures.[6] For pyrazole derivatives, good starting points for screening include:

  • Protic Solvents: Ethanol, Isopropanol.[6][16]

  • Aprotic Polar Solvents: Ethyl Acetate, Acetone.[6][17]

  • Non-Polar Solvents: Toluene, Hexanes/Heptanes (often used as an anti-solvent).[6][18]

The polarity of your specific pyrazole ester, dictated by its substituents, will heavily influence the best choice.[19] A general rule is that solvents with similar functional groups to the compound are often good solubilizers.[20]

Q2: How do I perform a mixed-solvent recrystallization?

A2: A mixed-solvent system is excellent when no single solvent has the ideal solubility profile. The most common technique involves a "good" solvent (in which the compound is very soluble) and a "bad" or "anti-solvent" (in which the compound is poorly soluble).[10][11]

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude pyrazole ester in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[10][11] This indicates the solution is saturated.

  • Add one or two drops of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.[10]

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals via vacuum filtration.

Q3: Can the crystal form of my pyrazole ester change?

A3: Yes. This phenomenon is known as polymorphism, where a compound can exist in different crystal structures.[21] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.[21] The specific polymorph obtained can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and temperature.[21] In pharmaceutical development, controlling polymorphism is critical as it can impact the bioavailability of a drug.[21][22]

Data & Protocols

Table 1: Recommended Solvents for Initial Screening of Pyrazole Ester Recrystallization
SolventTypeBoiling Point (°C)General Applicability
EthanolProtic78A good general-purpose solvent for many pyrazole derivatives of moderate polarity.[6][23]
IsopropanolProtic82Similar to ethanol, often used for cooling crystallizations.[6]
Ethyl AcetateAprotic77Effective for compounds of intermediate polarity; often used with hexanes.[6][24]
AcetoneAprotic56Can be too effective a solvent; often used in anti-solvent methods or for evaporation.[6][23]
TolueneAromatic111Useful for less polar pyrazole esters or as a co-solvent.[6]
WaterProtic100Primarily used as an anti-solvent with water-miscible organic solvents like ethanol.[6][18]
Hexanes/HeptanesNon-polar~69 / ~98Almost exclusively used as an anti-solvent to precipitate compounds from more polar solvents.[24]
Experimental Workflow: Troubleshooting Crystallization Failure

Below is a diagram outlining a logical workflow for troubleshooting when initial crystallization attempts fail.

G start Cooled Solution, No Crystals induce Attempt to Induce Nucleation (Scratch / Seed Crystal) start->induce check_success1 Crystals Form? induce->check_success1 reduce_vol Too Much Solvent Suspected: Reduce Volume by Boiling check_success1->reduce_vol No success Success: Collect Crystals check_success1->success Yes cool_again Cool Solution Again reduce_vol->cool_again check_success2 Crystals Form? cool_again->check_success2 anti_solvent Consider Anti-Solvent Addition (e.g., add hexanes to EtOAc solution) check_success2->anti_solvent No check_success2->success Yes re_evaluate Re-evaluate and Change Solvent System Entirely anti_solvent->re_evaluate

Caption: A decision-making workflow for inducing crystallization.

References

  • Guide for crystallization. (n.d.).
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Pyrazole - Solubility of Things. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.).
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.
  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 5952-92-1. (n.d.). LookChem. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Purification of Amino-Pyrazoles. (2022, May 2). Reddit. Retrieved from [Link]

  • US3254093A - Process for preparing pyrazoles. (n.d.). Google Patents.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (n.d.).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024, September 12). MDPI. Retrieved from [Link]

Sources

preventing byproduct formation in pyrazole ring closure reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Byproduct Formation in Ring Closure Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation during pyrazole ring closure reactions. As a privileged scaffold in drug discovery and materials science, the clean and efficient synthesis of pyrazoles is paramount.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a mechanistic understanding of common side reactions to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in pyrazole synthesis?

A1: The most frequently encountered byproduct is a regioisomer of the desired pyrazole.[4][5] This is especially common in the classical Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][6] Other significant byproducts include pyrazoline intermediates from incomplete aromatization and open-chain hydrazones resulting from incomplete cyclization.[5][6][7]

Q2: Why does the Knorr synthesis often produce a mixture of regioisomers?

A2: The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. If the dicarbonyl is unsymmetrical (i.e., has different substituents flanking the carbonyl groups), the initial nucleophilic attack by the substituted nitrogen of the hydrazine can occur at either of the two distinct carbonyl carbons.[4] These two competing pathways lead to two different intermediates, which then cyclize and dehydrate to form a mixture of two regioisomeric pyrazoles that can be difficult to separate.[8]

Q3: How can I quickly determine if my reaction has produced byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): The presence of multiple spots often provides the first indication of a product mixture.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for identifying regioisomers, which will present as duplicate sets of peaks for the pyrazole core and its substituents.[5][9]

  • Mass Spectrometry (MS) & GC-MS: These techniques will confirm that the byproducts have the same mass as the desired product (in the case of regioisomers) or help identify intermediates like pyrazolines by their mass difference (M+2).[5]

Q4: Are there alternative synthetic routes that offer better regioselectivity than the Knorr synthesis?

A4: Yes, several methods are known for their high regioselectivity. The most powerful alternative is the 1,3-dipolar cycloaddition , which involves the reaction of a diazo compound (or a precursor like an N-tosylhydrazone) with an alkyne or alkene.[4] This approach is highly predictable and controlled. Additionally, multi-component reactions and syntheses starting from functionalized hydrazones and nitroolefins have been developed to provide single regioisomers.[10][11][12]

Troubleshooting Guide: From Problem to Solution
Problem 1: Formation of Regioisomers

This is the most prevalent challenge, particularly when synthesizing N-substituted pyrazoles from unsymmetrical diketones.

  • Symptoms: NMR spectra show complex, overlapping signals or two distinct sets of peaks. TLC analysis reveals multiple spots with very similar Rf values, making purification by column chromatography challenging.[5]

  • Root Cause: Lack of selectivity in the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl starting material.[4]

  • Strategic Solvent Selection: The reaction solvent can have a profound impact on regioselectivity.

    • Recommendation: Switch from standard solvents like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[4][8]

    • Causality: Fluorinated alcohols are strong hydrogen-bond donors. They are believed to form specific hydrogen-bonding networks with the transition states of the reaction, preferentially stabilizing the pathway that leads to one regioisomer over the other, thereby dramatically increasing the isomeric ratio.[8][9]

  • Substrate Modification: Modifying the electronic or steric properties of the starting material can direct the reaction pathway.

    • Recommendation:

      • Utilize a β-enaminone derivative of your dicarbonyl compound. The reaction of β-enaminones with hydrazines is often highly regioselective.[4][13]

      • Introduce a bulky substituent or a strong electron-withdrawing group (like CF₃) on one side of the 1,3-dicarbonyl.[6][14]

    • Causality: A bulky group will sterically hinder the approach of the hydrazine to the adjacent carbonyl, favoring attack at the less hindered site. An electron-withdrawing group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[6][14]

  • Control of Reaction pH:

    • Recommendation: Systematically screen the reaction under acidic, neutral, and basic conditions.

    • Causality: The mechanism of condensation is pH-dependent. Acidic conditions can favor the formation of one regioisomer by altering the rate-determining step of the cyclization, while neutral or basic conditions may favor the other.[6]

Diagram 1: Knorr Pyrazole Synthesis & The Regioisomer Problem

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B SM1 Unsymmetrical 1,3-Diketone IntA Intermediate A (Attack at C1) SM1->IntA Path A IntB Intermediate B (Attack at C3) SM1->IntB Path B SM2 Substituted Hydrazine (R-NHNH₂) SM2->IntA SM2->IntB PdtA Regioisomer 1 IntA->PdtA Cyclization Mix Mixture of Products PdtA->Mix PdtB Regioisomer 2 IntB->PdtB Cyclization PdtB->Mix

A schematic showing the two competing pathways in the Knorr synthesis.

Problem 2: Formation of Pyrazoline Intermediates

This issue is common when using α,β-unsaturated carbonyl compounds as precursors.

  • Symptoms: The isolated product has a mass of (M+2) compared to the expected pyrazole. NMR analysis will show signals corresponding to aliphatic protons in a five-membered ring rather than aromatic protons.

  • Root Cause: The initial cyclocondensation reaction forms a stable pyrazoline (dihydropyrazole), which fails to aromatize to the final pyrazole under the reaction conditions.[1][7][15]

  • In-Situ or Post-Reaction Oxidation:

    • Recommendation: Introduce a mild oxidizing agent to the reaction mixture or to the isolated pyrazoline. Common choices include air/oxygen, manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11]

    • Causality: The oxidation step removes two hydrogen atoms from the pyrazoline ring, creating the thermodynamically stable aromatic pyrazole system.

  • Use of Modified Substrates:

    • Recommendation: Employ α,β-unsaturated ketones that possess a leaving group at the β-position.

    • Causality: After the initial cyclization to the pyrazoline, the leaving group is eliminated, which directly leads to the formation of the aromatic pyrazole without the need for an external oxidant.[1]

Problem 3: Formation of Open-Chain Hydrazone Byproducts
  • Symptoms: The presence of byproducts that lack the characteristic pyrazole ring signals in NMR and may show C=N stretching frequencies in IR spectroscopy.

  • Root Cause: Incomplete cyclization of the initial hydrazone or enamine intermediate. This can be due to insufficient thermal energy, steric hindrance, or unfavorable electronic factors.

  • Increase Reaction Temperature:

    • Recommendation: Increase the reaction temperature or switch to a higher-boiling solvent. Microwave irradiation can also be highly effective at promoting cyclization.[1]

    • Causality: The intramolecular cyclization step has an activation energy barrier. Providing more thermal energy helps the intermediate overcome this barrier to form the five-membered ring.

  • Catalysis:

    • Recommendation: Add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base.

    • Causality: Catalysts can promote the cyclization step. Acids activate the carbonyl group for intramolecular nucleophilic attack, while bases can deprotonate the N-H group, increasing its nucleophilicity.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

G Start Byproduct Detected (TLC, NMR, MS) Q1 Is the byproduct a regioisomer? (Same Mass) Start->Q1 Q2 Is it a pyrazoline? (Mass = M+2) Q1->Q2 No Sol1 SOLUTION: 1. Use Fluorinated Solvent (TFE) 2. Modify Substrate (β-enaminone) 3. Screen pH / Catalysts Q1->Sol1 Yes Q3 Is it a hydrazone? (Incomplete Cyclization) Q2->Q3 No Sol2 SOLUTION: 1. Add Oxidizing Agent (MnO₂, Air) 2. Use Substrate with Leaving Group Q2->Sol2 Yes Sol3 SOLUTION: 1. Increase Temperature / Use Microwave 2. Add Acid/Base Catalyst Q3->Sol3 Yes End Pure Pyrazole Product Sol1->End Sol2->End Sol3->End

A decision tree for identifying and solving common byproduct issues.

Data & Protocols
Data Summary

Table 1: Influence of Solvent on Regioselectivity in Knorr Synthesis

Solvent Dielectric Constant H-Bond Donor Ability Typical Regioisomeric Ratio* Reference
Ethanol 24.5 Moderate 1:1 to 3:1 [8]
Toluene 2.4 None Low selectivity [1]
Acetic Acid 6.2 High Can be selective [16]
TFE 8.5 Very High >20:1 [4][8]
HFIP 9.3 Extremely High Highly Selective (>50:1) [4][8]

*Typical ratios for the reaction of methylhydrazine with a 1-aryl-1,3-diketone. Actual results are substrate-dependent.

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis Using a Fluorinated Alcohol [4][8]

This protocol describes a method to favor the formation of one regioisomer.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.2 M concentration).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired pyrazole regioisomer.

Protocol 2: Oxidation of a Pyrazoline to a Pyrazole [10]

  • Setup: Dissolve the crude or purified pyrazoline (1.0 mmol, 1.0 equiv) in a suitable solvent like dichloromethane (DCM) or toluene (0.1 M).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂) (5-10 equiv) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the pyrazoline and the appearance of the lower Rf, UV-active pyrazole product.

  • Workup: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude pyrazole can be further purified by column chromatography or recrystallization if needed.

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). [Link]

  • Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones. Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. OUCI. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Royal Society of Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones | Request PDF. ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health (NIH). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Method for purifying pyrazoles.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]

  • Process for the purification of pyrazoles.
  • Overall reaction of the pyrazole ring formation. ResearchGate. [Link]

  • A mechanism of pyrazole forming reaction. ResearchGate. [Link]

  • pyrazole.pdf. CUTM Courseware. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Technical Support Center: Scaling Up Methyl 3-Oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This pyrazolone derivative is a crucial building block in the development of various pharmaceuticals and agrochemicals.[1][2][3] While the laboratory-scale synthesis is well-established, scaling up production presents significant challenges related to reaction control, safety, yield optimization, and purification. This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities. We will provide in-depth, field-proven insights in a direct question-and-answer format, moving from common inquiries to detailed troubleshooting of specific experimental issues.

Section 1: Core Synthesis & Workflow Overview

The industrial production of this compound typically follows a two-step sequence involving a Claisen condensation followed by a cyclization reaction with hydrazine. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Neutralization MA Methyl Acetate Intermediate β-Ketoester Intermediate (Dimethyl 2-methoxymethylene-3-oxobutanedioate) MA->Intermediate DO Dimethyl Oxalate DO->Intermediate Base Strong Base (e.g., Sodium Methoxide) Base->Intermediate Catalyst Solvent1 Anhydrous Solvent (e.g., Toluene, THF) Solvent1->Intermediate Medium Hydrazine Hydrazine Hydrate Intermediate->Hydrazine To Step 2 CrudeProduct Crude Product in Solution Hydrazine->CrudeProduct Acid Acid for Neutralization (e.g., Acetic Acid, HCl) Acid->CrudeProduct pH Adjustment FinalProduct Purified Methyl 3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate CrudeProduct->FinalProduct Crystallization/ Purification

Caption: General workflow for the two-step synthesis of the target pyrazolone.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during process development and scale-up.

Q1: What are the most critical safety considerations when scaling up this synthesis?

A1: The primary safety concern is the handling of hydrazine and its aqueous solutions (e.g., hydrazine hydrate). Hydrazine is highly toxic, corrosive, flammable, and a suspected carcinogen.[4][5][6]

  • Toxicity: The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[7] Exposure can occur via inhalation, ingestion, or skin absorption, potentially causing severe damage to the liver, kidneys, and central nervous system.[6]

  • Flammability: Hydrazine vapors have a very wide flammability range in air (4.7% to 100% by volume).[5] It can even decompose explosively in the absence of air.

  • Handling Protocols: All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor.[6] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (nitrile is a minimum), splash-proof goggles, a face shield, and a lab coat.[4][6] Emergency eyewash stations and safety showers must be immediately accessible.[4]

The second major concern is the management of the Claisen condensation , which uses a strong base like sodium methoxide or sodium ethoxide. This reaction is often highly exothermic and requires rigorous temperature control to prevent runaway reactions. The base itself is corrosive and moisture-sensitive.

Q2: My Claisen condensation step is giving low yields. What are the common causes?

A2: Low yields in the Claisen condensation are typically traced back to three factors: the base, the presence of moisture, and temperature control.

  • Base Activity & Stoichiometry: The alkoxide base is the engine of this reaction. Ensure you are using a fresh, high-purity base. If preparing it in-situ (e.g., sodium in methanol), ensure the reaction goes to completion. The stoichiometry is critical; an insufficient amount of base will lead to incomplete conversion.

  • Moisture: Water will quench the alkoxide base and hydrolyze the ester starting materials, halting the reaction. All solvents (e.g., THF, Toluene) must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen, Argon).[8]

  • Temperature: While the reaction is exothermic, insufficient initial temperature may lead to a slow start, while excessive temperature can promote side reactions, such as self-condensation of methyl acetate. A controlled temperature profile is key for optimal performance.

Q3: What are the typical impurities I should look for, and how do they form?

A3: The impurity profile can be complex, originating from both reaction steps.

  • From Step 1 (Claisen Condensation): Unreacted dimethyl oxalate and methyl acetate are common. You may also find byproducts from base-catalyzed side reactions.

  • From Step 2 (Cyclization): The most significant impurity is often the unwanted regioisomer, although for this specific symmetrical intermediate, this is less of a concern.[9] However, incomplete cyclization can leave β-enamino diketone intermediates in the product stream.[10] Additionally, side reactions of hydrazine with the ester groups can lead to the formation of hydrazides.

  • Purification Byproducts: In a patent for a similar pyrazole synthesis, the formation of a regioisomeric byproduct was a key issue that was resolved through careful control of the ring-closing reaction in a two-phase system and subsequent purification by precipitation from a toluene/petroleum ether mixture.[11]

Q4: How can I effectively purify the final product at a large scale?

A4: Recrystallization is the most common and scalable method for purifying the final product. The challenge lies in finding an appropriate solvent system.

  • Solvent Screening: Start with a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include isopropanol, ethanol, toluene, and ethyl acetate, or mixtures thereof.[11]

  • Two-Solvent System: A powerful technique involves dissolving the crude product in a "good" solvent and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. Heating to redissolve and then slowly cooling often yields high-purity crystals. A documented example for a related pyrazole ester involves a toluene/hexane or toluene/petroleum ether system.[11]

  • pH Adjustment: Before crystallization, ensure the product has been properly neutralized. The product is acidic and will be soluble in base as its salt. Acidification to a specific pH is often required to precipitate the product before recrystallization.

Section 3: Troubleshooting Guide

This guide provides a structured approach to solving specific problems you may encounter during scale-up.

Problem 1: Low or Inconsistent Yield

Low yield is the most common scale-up challenge. Use a systematic approach to identify the root cause.

G cluster_0 Troubleshooting Path Start Low Yield Detected CheckStep Which step has low conversion? (Analyze by HPLC/TLC) Start->CheckStep Claisen Claisen Condensation (Step 1) CheckStep->Claisen Step 1 Cyclization Cyclization Reaction (Step 2) CheckStep->Cyclization Step 2 Cause_Moisture Moisture Present? Claisen->Cause_Moisture Solve_Moisture Action: Dry all solvents & run under inert gas. Cause_Moisture->Solve_Moisture Yes Cause_Base Base quality/amount? Cause_Moisture->Cause_Base No Solve_Base Action: Use fresh base. Verify stoichiometry (1.1-1.3 eq). Cause_Base->Solve_Base Yes Cause_Temp Addition Temp Too High? Cyclization->Cause_Temp Solve_Temp Action: Add hydrazine solution slowly at 0-5°C. Cause_Temp->Solve_Temp Yes Cause_pH Incorrect Final pH? Cause_Temp->Cause_pH No Solve_pH Action: Adjust pH carefully to precipitate all product. Cause_pH->Solve_pH Yes

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Actions for Low Yield:
ParameterPotential Cause of FailureRecommended Action & Protocol
Base Stoichiometry Insufficient base leads to incomplete conversion of the starting esters. Excess base can promote side reactions.Use 1.1 to 1.3 molar equivalents of a strong base like sodium methoxide. Titrate a sample of the base to confirm its activity before use. A recent study demonstrated that the interaction effect of base and oxalate equivalents is critical, with optimal yields achieved when equivalents are above 1.2.[8]
Reaction Solvent Presence of protic impurities (water, methanol) quenches the base. The solvent choice also affects reaction kinetics.Use anhydrous solvents. A switch from ethanol to THF has been shown to dramatically reduce reaction times from 20 hours to just 10 minutes in a similar Claisen condensation.[8]
Temperature Control Poor temperature control can lead to side-product formation or a stalled reaction.Maintain the temperature of the Claisen condensation between 20-50°C. For the hydrazine addition, cool the reaction mixture to 0-10°C before adding the hydrazine solution slowly to control the exotherm.[12]
Workup & Isolation Product may be lost during workup if the pH is not optimal for precipitation or if an inappropriate solvent is used for extraction/crystallization.After cyclization, carefully adjust the pH with an acid like acetic acid. The product will precipitate. Filter the solid and wash with a non-polar solvent like cold heptane or petroleum ether to remove soluble impurities.[11]
Problem 2: Product Fails Purity Specifications (e.g., Oily Solid, Off-Color)

An impure final product is often due to residual starting materials, side products, or trapped solvent.

Protocol: Optimized Recrystallization for High Purity
  • Select Solvent System: Based on small-scale trials, select an optimal single or two-solvent system. (See table below).

  • Dissolution: Transfer the crude, dry solid to a clean, appropriately sized reactor. Add the minimum amount of the hot "good" solvent (or the primary solvent) required to fully dissolve the material.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated carbon (0.5-1% w/w) and stir at high temperature for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Two-Solvent: While the solution is hot, slowly add the "poor" solvent (anti-solvent) until persistent cloudiness is observed. Add a small amount of the "good" solvent to clarify, then cool slowly as described above.

  • Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent (or the "poor" solvent) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Table: Common Solvent Systems for Pyrazolone Purification
Solvent SystemTypical Ratio (v/v)AdvantagesDisadvantages & Considerations
Isopropanol/Water5:1 to 10:1Good for polar impurities; yields well-formed crystals.Product has some solubility in water; may require longer drying times.
Toluene/Heptane1:2 to 1:5Excellent for removing non-polar impurities; heptane is a cheap anti-solvent.[11]Toluene has a high boiling point and can be difficult to remove completely.
Ethyl Acetate/Hexane1:3 to 1:6Good general-purpose system; both solvents are relatively volatile and easy to remove.Can sometimes lead to oiling out if cooled too quickly.
MethanolN/A (Single Solvent)High solvency when hot, often leading to good recovery upon cooling.May not be effective at removing closely related polar impurities.

References

  • Vertex AI Search. (2024). Hydrazine: Safety, Hazards, and Handling in Industrial Environments.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Environmental Health & Safety. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2021).
  • CDC Archive. (n.d.). Hydrazine | NIOSH.
  • MDPI. (2023).
  • PMC - NIH. (n.d.).
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Celon Pharma. (n.d.).
  • ResearchGate. (2025). (PDF) Pyrazole derivatives. A challenge of modem academic and industrial chemistry.
  • ResearchGate. (n.d.).
  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Benchchem. (2025).
  • ResearchGate. (2025).
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Oxo-Pyrazole-4-Carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). The 3-oxo-pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The choice between the methyl and ethyl ester of this core, while seemingly minor, can have notable consequences on reaction kinetics, yields, and purification processes. This guide provides an in-depth comparison of the reactivity of methyl 3-oxo-pyrazole-4-carboxylate and ethyl 3-oxo-pyrazole-4-carboxylate, supported by established chemical principles and detailed experimental protocols for direct comparison.

I. Theoretical Framework: Understanding the Nuances of Reactivity

The reactivity of the 3-oxo-pyrazole-4-carboxylate system is primarily dictated by three key features: the ester functionality, the acidic proton at the N1 position of the pyrazole ring, and the keto-enol tautomerism of the 3-oxo group. The difference between the methyl and ethyl ester lies in the nature of the alkoxy group, which influences both steric and electronic effects.

Steric Effects

The most significant difference between the methyl and ethyl esters is the steric bulk of the alkyl group. The ethyl group is larger than the methyl group, which can lead to greater steric hindrance at the carbonyl carbon of the ester. This steric congestion can impact the rate of reactions involving nucleophilic attack at this position.

  • Saponification/Hydrolysis: In base-catalyzed hydrolysis (saponification), the hydroxide ion acts as a nucleophile. The approach of the nucleophile to the carbonyl carbon is more hindered in the ethyl ester compared to the methyl ester. Consequently, methyl 3-oxo-pyrazole-4-carboxylate is expected to undergo saponification at a faster rate than its ethyl counterpart under identical conditions.[1][2]

  • Transesterification: Similarly, in transesterification reactions, the rate will be influenced by the steric bulk of both the incoming and outgoing alcohol. Reactions converting the ethyl ester to a bulkier ester will be slower than the corresponding reaction starting from the methyl ester.

Electronic Effects

The electronic effects of the methyl and ethyl groups are quite similar, as both are weakly electron-donating through induction. However, subtle differences can influence the reactivity of the molecule. The slightly greater positive inductive effect (+I) of the ethyl group compared to the methyl group can marginally increase the electron density at the carbonyl oxygen, making the carbonyl carbon slightly less electrophilic. This effect, though minor compared to steric effects, would also contribute to a slower rate of nucleophilic attack on the ethyl ester.

Keto-Enol Tautomerism

The 3-oxo-pyrazole-4-carboxylate system can exist in equilibrium between the keto and enol tautomeric forms. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents. While the difference in electronic effects between a methyl and ethyl ester is small, it could lead to minor shifts in the keto-enol equilibrium. A comprehensive NMR study would be required to quantify this difference.[3][4][5][6][7][8] The relative abundance of the enol form can be crucial for reactions involving the enolate as a nucleophile.

II. Experimental Comparison: Protocols for a Head-to-Head Analysis

To provide empirical evidence for the theoretical differences discussed above, we present a series of standardized experimental protocols that can be performed in parallel to directly compare the reactivity of methyl and ethyl 3-oxo-pyrazole-4-carboxylate.

Comparative Saponification Rate Analysis

This experiment aims to quantify the difference in the rate of hydrolysis between the two esters. The reaction progress can be monitored by techniques such as HPLC, GC, or by quenching aliquots and titrating the remaining base.

Experimental Protocol: Saponification

  • Preparation of Reactants:

    • Prepare a 0.1 M solution of methyl 3-oxo-pyrazole-4-carboxylate in a suitable solvent (e.g., ethanol or a THF/water mixture).

    • Prepare a 0.1 M solution of ethyl 3-oxo-pyrazole-4-carboxylate in the same solvent.

    • Prepare a 0.2 M solution of sodium hydroxide in the same solvent system.

  • Reaction Setup:

    • In two separate temperature-controlled reaction vessels maintained at a constant temperature (e.g., 25 °C), place equal volumes of the respective ester solutions.

    • Initiate the reactions by adding an equal volume of the sodium hydroxide solution to each vessel simultaneously.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a solution of a known excess of a standard acid (e.g., 0.1 M HCl).

    • Analyze the quenched samples by a suitable analytical method (e.g., HPLC) to determine the concentration of the remaining ester.

  • Data Analysis:

    • Plot the concentration of the ester versus time for both reactions.

    • Determine the initial reaction rates and the rate constants for both esters. This quantitative data will provide a direct comparison of their susceptibility to hydrolysis.

A typical saponification workup involves acidification of the reaction mixture after completion to precipitate the carboxylic acid.[9]

Comparative N-Alkylation Efficiency

This experiment will compare the yields and reaction times for the N-alkylation of the pyrazole ring, a common reaction in the synthesis of pyrazole-based drugs.

Experimental Protocol: N-Alkylation

  • Preparation of Reactants:

    • In two separate round-bottom flasks, dissolve equimolar amounts of methyl 3-oxo-pyrazole-4-carboxylate and ethyl 3-oxo-pyrazole-4-carboxylate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

    • To each flask, add an equimolar amount of a base (e.g., potassium carbonate).

  • Reaction:

    • To each flask, add an equimolar amount of an alkylating agent (e.g., benzyl bromide or methyl iodide) at room temperature.[10][11]

    • Stir both reaction mixtures vigorously at the same temperature.

  • Monitoring and Workup:

    • Monitor the progress of both reactions by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench both reactions by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of the N-alkylated product for both reactions.

    • Purify the products by column chromatography and calculate the isolated yields.

    • Compare the reaction times and isolated yields to assess any differences in reactivity.

III. Data Summary and Interpretation

The following table summarizes the expected outcomes based on established chemical principles:

Reaction TypeExpected Reactivity of Methyl Ester vs. Ethyl EsterRationale
Saponification HigherLess steric hindrance at the carbonyl carbon allows for faster nucleophilic attack by hydroxide.
Transesterification HigherSimilar to saponification, less steric hindrance facilitates the approach of the incoming alcohol nucleophile.
N-Alkylation SimilarThe reaction occurs at the pyrazole nitrogen, which is remote from the ester group. Therefore, the steric and electronic differences between the methyl and ethyl esters are expected to have a minimal impact on the reaction rate and yield.
Enolate Reactions Potentially Minor DifferencesThe keto-enol equilibrium may be slightly different, which could lead to minor variations in the rate and yield of reactions involving the enolate. This would require sensitive analytical techniques like NMR to quantify.

IV. Visualization of Reaction Pathways

To further illustrate the key reaction pathways discussed, the following diagrams are provided.

Saponification Ester R-3-Oxo-pyrazole-4-carboxylate (R = Me or Et) TS Tetrahedral Intermediate Ester->TS 1. OH⁻ (Nucleophilic Attack) Products 3-Oxo-pyrazole-4-carboxylate + ROH TS->Products 2. Elimination of RO⁻ 3. Protonation

Caption: Generalized mechanism for the saponification of 3-oxo-pyrazole-4-carboxylates.

N_Alkylation Pyrazole 3-Oxo-pyrazole-4-carboxylate Anion Pyrazolate Anion Pyrazole->Anion Base (e.g., K₂CO₃) Product N-Alkyl-3-oxo-pyrazole-4-carboxylate Anion->Product Alkyl Halide (R'-X)

Caption: General workflow for the N-alkylation of 3-oxo-pyrazole-4-carboxylates.

V. Conclusion and Recommendations

Recommendations for Researchers:

  • For synthetic routes where the ester is a temporary protecting group that needs to be removed by hydrolysis, the methyl ester is the preferred choice for faster reaction kinetics.

  • If the ester functionality is to be carried through multiple synthetic steps, the ethyl ester may offer slightly greater stability towards unintended hydrolysis.

  • When planning a synthesis, it is advisable to perform small-scale parallel experiments as outlined in this guide to determine the optimal starting material for the specific reaction conditions and desired outcome.

By understanding these subtle yet significant differences in reactivity, researchers can make more informed decisions in the design and optimization of synthetic routes for novel pyrazole-based therapeutic agents.

VI. References

  • Saponification-Typical procedures. (2024). operachem. Retrieved from [Link]

  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylation of enolates. (n.d.). Oxford University Press. Retrieved from [Link]

  • Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. (2015). Journal of Molecular Structure. Retrieved from [Link]

  • A comparative study of the chemical kinetics of methyl and ethyl propanoate. (2014). ResearchGate. Retrieved from [Link]

  • Reactivity of Nucleophilic Reagents toward Esters. (1959). Journal of the American Chemical Society. Retrieved from [Link]

  • Methyl ester vs Ethyl ester hydrolysis. (2022). Reddit. Retrieved from [Link]

  • Electronic Effects on Keto-Enol Tautomerism. (n.d.). Scribd. Retrieved from [Link]

  • 22.7: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Wiley Online Library. Retrieved from [Link]

  • Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. (2013). ResearchGate. Retrieved from [Link]

  • Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. (1982). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

  • The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. (2014). ResearchGate. Retrieved from [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. Retrieved from [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2014). PubMed. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). Journal of Organic Chemistry. Retrieved from [Link]

  • Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (2023). ChemRxiv. Retrieved from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). ResearchGate. Retrieved from [Link]

  • Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. (1987). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR. (2007). PubMed. Retrieved from [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2008). ResearchGate. Retrieved from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2020). MDPI. Retrieved from [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2001). ResearchGate. Retrieved from [Link]

  • Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (2023). ChemRxiv. Retrieved from [Link]

  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Standards for Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a chemical synthesis or a biological assay hinges on the quality of its starting materials and reference compounds. Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block, frequently utilized in the synthesis of more complex pharmacologically active molecules.[1] Its proper identification and purity assessment are non-negotiable for reproducible and reliable research outcomes.

This guide provides an in-depth comparison of analytical standards and methodologies for this compound, moving beyond mere protocols to explain the scientific rationale behind the analytical choices. We will navigate the key challenge of tautomerism inherent to this molecule and present self-validating analytical workflows.

The Critical Challenge: Keto-Enol Tautomerism

A fundamental characteristic of this compound is its existence in a state of equilibrium between two tautomeric forms: the keto form (this compound) and the enol form (methyl 5-hydroxy-1H-pyrazole-4-carboxylate). This equilibrium is not a mere academic curiosity; it profoundly impacts analytical characterization. The observed spectroscopic data (NMR, IR, UV) will often be a composite representation of both forms, with the predominant species depending on the solvent, pH, and temperature. An effective analytical standard must account for this phenomenon.

G cluster_0 Keto-Enol Tautomerism Keto This compound (Keto Form) Enol Methyl 5-hydroxy-1H-pyrazole-4-carboxylate (Enol Form) Keto->Enol Equilibrium

Caption: Keto-Enol equilibrium of the target pyrazole.

Comparison of Available Analytical Standards

Direct, certified reference materials for the unsubstituted "this compound" are not as common as for its N-substituted derivatives or related pyrazole structures. Researchers often rely on well-characterized lots from chemical suppliers or standards for closely related analogs. The table below compares typical offerings for the target compound's tautomer and a related N-methylated analog, which is often more stable and commercially available.

ParameterMethyl 1H-pyrazole-4-carboxylate (Analog)1-Methyl-1H-pyrazol-5-ol (Tautomeric Analog)
CAS Number 51105-90-9[2]33641-15-5[3][4]
Molecular Formula C₅H₆N₂O₂C₄H₆N₂O[4]
Molecular Weight 126.12 g/mol 98.10 g/mol [5]
Typical Purity >97.0% (HPLC)>98.0% (GC), 96.61% (HPLC)[5]
Form SolidWhite to yellow solid[5]
Common Suppliers TCI, Sigma-AldrichJ&K Scientific, TCI, Biosynth[4][6]
Key Analytical Data Certificate of Analysis with HPLC, NMR data.Certificate of Analysis with HPLC/GC and NMR data.[5]

Rationale for Comparison: When a certified standard for the exact N-unsubstituted keto-form is unavailable, using a well-characterized standard of a close structural analog is a common and valid strategy.

  • Methyl 1H-pyrazole-4-carboxylate serves as a good chromatographic and spectroscopic alternative, representing the core aromatic pyrazole structure.

  • 1-Methyl-1H-pyrazol-5-ol is an excellent comparative standard as it represents a "locked" N-methylated version of the enol tautomer, providing stable and distinct spectral data for comparison.[6]

Core Analytical Methodologies & Protocols

An analytical standard is only as useful as the methods employed to verify its identity and purity. The following protocols are designed to be self-validating systems for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this moderately polar analyte.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The use of formic acid is crucial. It protonates the pyrazole ring and any free silanols on the silica column, ensuring sharp, symmetrical peak shapes and reproducible retention times.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

    • Rationale: A gradient method is employed to ensure that any impurities with a wide range of polarities are eluted and detected.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. The pyrazole ring system possesses a strong chromophore suitable for UV detection.

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.

  • Injection: Inject 10 µL. Purity is calculated based on the area percentage of the main peak.

G cluster_workflow HPLC Analysis Workflow Prep Sample Prep (1 mg/mL in ACN/H2O) Inject Inject 10 µL Prep->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Peak Area % Purity) Detect->Analyze

Caption: General workflow for HPLC purity determination.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the chemical structure and investigating the tautomeric equilibrium.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expertise: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize both tautomers and has exchangeable protons that can be readily identified in the spectrum. Running the analysis in a different solvent, like CDCl₃, can shift the tautomeric equilibrium and provide additional structural evidence.[7]

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like HSQC/HMBC) on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: Look for signals corresponding to the methoxy group (-OCH₃) around 3.8 ppm, the pyrazole ring proton, and a broad signal for the N-H proton. The presence of multiple sets of signals for the ring proton may indicate the presence of both tautomers.[7][8]

    • ¹³C NMR: Identify the carbonyl carbon of the ester (~163 ppm) and the keto C=O or enol C-OH carbon. The chemical shift of the ring carbons will differ significantly between the keto and enol forms, providing definitive evidence of the equilibrium. Broadened signals for the pyrazole ring carbons can also be an indicator of tautomeric exchange on the NMR timescale.[7]

G cluster_workflow NMR Analysis Workflow Dissolve Dissolve 5-10 mg in DMSO-d6 Acquire Acquire 1H & 13C Spectra (≥400 MHz) Dissolve->Acquire Interpret Interpret Spectra (Confirm Structure & Tautomers) Acquire->Interpret Compare Compare to Reference Data Interpret->Compare

Caption: Workflow for structural elucidation via NMR.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a rapid and accurate determination of the molecular weight, confirming the elemental composition.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the standard in methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Analysis Mode: Acquire data in both positive and negative ion modes.

    • Rationale: The pyrazole nitrogen atoms are basic and will readily accept a proton in positive mode to give an [M+H]⁺ ion. The acidic N-H or enolic O-H can be deprotonated in negative mode to yield an [M-H]⁻ ion. Observing both confirms the molecular weight and provides orthogonal evidence.

  • Interpretation: Look for a peak corresponding to the calculated molecular weight + 1.0078 Da (for [M+H]⁺) or - 1.0078 Da (for [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.[7]

Conclusion

The analytical characterization of this compound is a nuanced task that demands more than a simple purity check. A thorough understanding of its keto-enol tautomerism is paramount. For researchers in drug discovery and development, a multi-technique approach is essential for establishing a reliable analytical standard. By combining HPLC for purity, NMR for definitive structural confirmation of all forms in solution, and MS for molecular weight verification, one can build a comprehensive and trustworthy data package. When a certified standard is unavailable, the use of well-characterized, structurally related analogs provides a scientifically sound basis for comparison and qualification.

References

  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. Available at: [Link]

  • Supplementary Information for various pyrazole derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Methyl 3-amino-1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Methyl 3-amino-1H-pyrazole-4-carboxylate. precisionFDA. Available at: [Link]

  • Methyl 1H-pyrazole-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
  • Methyl 1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1H-Pyrazole, 3-methyl-. NIST WebBook. Available at: [Link]

  • 5-Hydroxy-1-methyl-1H-pyrazole. J&K Scientific. Available at: [Link]

  • Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate. National Institutes of Health. Available at: [Link]

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystal Structures of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Pyrazolone Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The 3-oxo-2,3-dihydro-1H-pyrazole, commonly known as a pyrazolone, is a key structural motif found in numerous commercial drugs. The introduction of a methyl carboxylate group at the 4-position further enhances the potential for diverse biological interactions, making these compounds prime candidates for drug development.

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. Single-crystal X-ray diffraction is an unparalleled technique that provides high-resolution structural data, revealing intricate details of molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.[4] This guide presents a comparative analysis of the X-ray crystal structures of several methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate derivatives and structurally related analogs, offering critical insights into their solid-state conformations and supramolecular assemblies.

Experimental Protocol: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates. The following is a generalized, field-proven protocol for obtaining the X-ray crystal structure of a this compound derivative.

Synthesis and Crystallization

A common route to synthesize the pyrazolone core involves the cyclocondensation of a β-ketoester with a hydrazine derivative. For instance, the reaction of diethyl 2-(ethoxymethylene)-3-oxobutanoate with a substituted hydrazine yields the corresponding pyrazole-4-carboxylate.

Step-by-step Synthesis Protocol:

  • Reaction Setup: To a solution of the appropriate hydrazine hydrate (10 mmol) in ethanol (30 mL), add the corresponding β-ketoester (10 mmol).

  • Cyclization: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • Purification: The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture of solvents) at a slightly elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent over several days.

  • Harvest the resulting single crystals and mount a suitable specimen for X-ray analysis.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction s1 React Hydrazine with β-Ketoester s2 Reflux s1->s2 s3 Work-up & Purification s2->s3 c1 Dissolve in Minimal Solvent s3->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Harvest Crystals c2->c3 x1 Mount Crystal c3->x1 Single Crystal x2 Data Collection x1->x2 x3 Structure Solution & Refinement x2->x3 final Final Crystal Structure x3->final Structural Data G cluster_pyrazolone Pyrazolone Core cluster_substituents Substituent Positions N1 N1 N2 N2 N1->N2 R1 R1 N1->R1 N-Phenyl N-Phenyl N1->N-Phenyl e.g., Phenyl C3 C3 N2->C3 C4 C4 C3->C4 O O C3->O =O C5 C5 C4->C5 C(O)OMe C(O)OMe C4->C(O)OMe C5->N1 R5 R5 C5->R5

Sources

A Comparative Guide to the Biological Activity of Substituted Pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][2][3][4][5][6] Within this versatile class, substituted pyrazole-4-carboxylates and their corresponding amides have emerged as particularly promising candidates for drug development, demonstrating potent and often specific activities that can be finely tuned through targeted chemical modifications.

This guide provides a comparative analysis of the biological activities of various substituted pyrazole-4-carboxylates, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships (SAR), present standardized protocols for their evaluation, and offer insights into the causal relationships behind their therapeutic potential.

Comparative Analysis of Biological Activities

The therapeutic efficacy of pyrazole-4-carboxylate derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and the functional group at the C4 position. Here, we compare their performance across three major therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

In an era of escalating antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is a critical global health priority.[7][8] Pyrazole-4-carboxylate derivatives have shown significant potential in this domain, with activity against a wide range of pathogenic microbes.

Structure-Activity Relationship Insights: The antimicrobial potency of these compounds is closely tied to the electronic and steric properties of their substituents.

  • Against Bacteria: Studies have shown that pyrazole-4-carboxamide derivatives display a good propensity for inhibiting Gram-positive bacteria, potentially due to more favorable interactions with their macromolecular network compared to the more complex cell wall of Gram-negative bacteria.[9] The presence of electron-donating groups on the phenyl ring of carboxamide derivatives has been linked to noticeable inhibition of both Gram-positive and Gram-negative strains.[5] For instance, specific substituted pyrazole-4-carboxamides have demonstrated significant potential against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[7][8]

  • Against Fungi: The antifungal activity is also substituent-dependent. Compounds with electron-donating and nonpolar substituents have shown greater effectiveness against fungal strains like Aspergillus niger and Candida albicans.[7][8][9] Some derivatives have exhibited antifungal activity comparable to the standard drug Clotrimazole.[4]

Comparative Antimicrobial Data

Compound ClassSubstituent ExampleTarget OrganismActivity MetricReference
Pyrazole-4-carboxamidesVaries (e.g., 6a, 6f, 6g)S. aureus, E. coli, C. albicansSignificant Inhibition[7][8]
Pyrazole CarboxamidesElectron-donating groupsGram-positive & Gram-negative bacteriaGood Inhibition[5]
Pyrazole Analogues(5-hydroxy-3-methyl-1H-pyrazol-4-yl)Aspergillus nigerMIC: 1 µg/mL[4]
Pyrazole-4-carboxamidesCompound 5iM. tuberculosis H37RvPotent Activity[9]
Anticancer Activity

The development of targeted and effective anticancer agents remains a primary focus of pharmaceutical research. Pyrazole derivatives have been extensively investigated for their antiproliferative properties, with several mechanisms of action identified.

Mechanistic Insights & Structure-Activity Relationships: The anticancer efficacy of pyrazole-4-carboxylates is often linked to the inhibition of key cellular enzymes and pathways.

  • Kinase Inhibition: Certain pyrazole-4-carboxamide analogues act as potent dual inhibitors of Aurora kinases A and B, which are crucial regulators of cell division. Compound 6k , for example, showed high cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values of 0.43 µM and 0.67 µM, respectively, by arresting the cell cycle in the G2/M phase and inducing apoptosis.[10]

  • Enzyme Inhibition: Other derivatives have been identified as inhibitors of DNA 6mA demethylase ALKBH1, a target in gastric cancer.

  • Substituent Effects: The nature of the substituents plays a critical role. For example, a 4-chloro substitution on a phenyl ring was found to confer excellent activity against HeLa cells, suggesting that lipophilic and electron-withdrawing groups can be beneficial.[11] Conversely, ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have also shown potent inhibitory effects on cell growth.[11]

Comparative Anticancer Data (IC₅₀ Values)

Compound ClassSubstituent/TargetCancer Cell LineIC₅₀ ValueReference
Pyrazole-4-carboxamideCompound 6k (Aurora A/B inhibitor)HeLa0.43 µM[10]
Pyrazole-4-carboxamideCompound 6k (Aurora A/B inhibitor)HepG20.67 µM[10]
Pyrazole Derivative4-chloro substitutionHeLa4.94 µM[11]
Pyrazole ChalconeCompound 111cMCF-7 (Breast)High Inhibition[11]
1H-Pyrazole-4-carboxylic acidCompound 29 (ALKBH1 inhibitor)Gastric Cancer CellsPotent Activity
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a well-established history as anti-inflammatory agents.[12]

Mechanism and Structure-Activity Relationship: The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[12]

  • In-Vivo Efficacy: The carrageenan-induced paw edema model in rodents is a standard assay for acute inflammation. In this model, various substituted pyrazoles have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac.[3] For example, certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates and 1,3,4-trisubstituted pyrazole derivatives showed excellent activity.[3]

  • Substituent Influence: The activity is highly dependent on the substitution pattern. One study found that a cyanopyridone derivative attached to the pyrazole core was the most effective anti-inflammatory agent, showing higher edema inhibition than both indomethacin and celecoxib.[13]

Comparative Anti-inflammatory Data

Compound ClassSubstituent ExampleAssay Model% Inhibition of EdemaReference
1,3,4-Trisubstituted PyrazolesCompound 5aCarrageenan-induced paw edema≥84.2%[3]
Pyrazole-integrated BenzophenonesCompounds 9b, 9d, 9fCarrageenan-induced paw edemaMarked Potential[3]
Pyrazole-CyanopyridoneCompound 6bCarrageenan-induced paw edema89.57%[13]
Pyrazole CarboxamideCompound 4Carrageenan-induced paw edemaBetter than Diclofenac[4]

Visualizing Key Concepts

To better understand the relationships between structure, synthesis, and evaluation, the following diagrams have been generated.

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_intermediates Key Intermediate cluster_derivatization Derivatization cluster_products Final Products Hydrazine Hydrazine Derivatives Cyclocondensation Cyclocondensation (e.g., Knorr synthesis) Hydrazine->Cyclocondensation Reaction Ketoester β-Ketoesters / 1,3-Dicarbonyls Ketoester->Cyclocondensation Reaction PyrazoleEster Pyrazole-4-carboxylate Ester Cyclocondensation->PyrazoleEster Hydrolysis Hydrolysis PyrazoleEster->Hydrolysis Amidation Amidation PyrazoleEster->Amidation CarboxylicAcid Pyrazole-4-carboxylic Acid Hydrolysis->CarboxylicAcid Carboxamide Pyrazole-4-carboxamide Amidation->Carboxamide SAR_Logic cluster_effects Biological Activity Outcomes cluster_substituents Example Substituents Core Pyrazole-4-carboxylate Core N1-Position C3-Position C5-Position C4-Carboxylate N1_Sub Aryl Groups (e.g., Dichlorophenyl) Core:N1->N1_Sub Substitution at N1 C3_Sub Aryl / Alkyl Groups Core:C3->C3_Sub Substitution at C3 C5_Sub Aryl Groups (e.g., p-Iodophenyl) Core:C5->C5_Sub Substitution at C5 C4_Sub Amide Linkage (vs. Ester/Acid) Core:C4->C4_Sub Modification at C4 Anticancer Increased Anticancer Activity Antimicrobial Increased Antimicrobial Activity AntiInflammatory Increased Anti-inflammatory C5_Sub->AntiInflammatory C4_Sub->Antimicrobial Aryl_EWGs Electron-Withdrawing Groups (e.g., -Cl, -CF3) Aryl_EWGs->Anticancer Aryl_EDGs Electron-Donating Groups (e.g., -OCH3) Aryl_EDGs->Antimicrobial

Caption: Structure-Activity Relationship (SAR) logic map for pyrazoles.

MTT_Workflow start Start step1 Seed cancer cells into a 96-well plate start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Add varying concentrations of pyrazole compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) step4->step5 step6 Incubate for 2-4h (Formation of formazan crystals) step5->step6 step7 Solubilize formazan crystals with DMSO or other solvent step6->step7 step8 Measure absorbance at ~570nm using a plate reader step7->step8 step9 Calculate % cell viability and determine IC50 values step8->step9 end End step9->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for key biological assays. The causality behind each step is explained to provide deeper insight.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.

  • Methodology:

    • Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 100 µL.

    • Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. A colorimetric indicator like resazurin can be added to aid visualization.

Protocol 2: In Vitro Anticancer Activity (MTT Cell Viability Assay)
  • Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for another 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

Substituted pyrazole-4-carboxylates represent a highly versatile and potent class of molecules with significant therapeutic potential across antimicrobial, anticancer, and anti-inflammatory applications. The biological activity of these compounds can be systematically optimized by modifying the substituents at various positions of the pyrazole core and the C4-carboxylate group. Structure-activity relationship studies consistently show that factors like electronic properties, lipophilicity, and steric bulk are key determinants of efficacy and selectivity.

Future research should focus on developing derivatives with dual or multiple therapeutic activities, such as compounds with combined anti-inflammatory and anticancer effects. Further exploration of their mechanisms of action will be crucial for designing next-generation therapeutics with improved potency and reduced off-target effects. Optimizing the pharmacokinetic and toxicological profiles of lead compounds will be the final, critical step in translating these promising molecules from the laboratory to the clinic.

References

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit. (n.d.). Scilit. [Link]

  • Bouabdallah, I., M'barek, L. A., Zyad, A., Ramadan, A., Mliji, E. M., & Al-Harrasi, A. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108. [Link]

  • Fathima, A., & Singh, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073–080. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Asian Journal of Chemistry. (2022). Asian Journal of Chemistry. [Link]

  • Vijesh, A. M., Isloor, A. M., Telkar, S., Arulmoli, T., & Fun, H. K. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Arabian Journal of Chemistry, 6(2), 187–193. [Link]

  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2020). ResearchGate. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Belskaya, N. P., Dehaen, W., & Bakulev, V. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2025). Pest Management Science, 81(1), 119–126. [Link]

  • Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073–080. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). European Journal of Medicinal Chemistry, 280, 117009. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.ir. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2022). Journal of Research in Pharmacy. [Link]

  • Bekhit, A. A., Ashour, H. M. A., Guemei, A., & Bekhit, A. E. A. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2511. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2007). ResearchGate. [Link]

  • Kumar, A., & Sharma, G. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Biomedicines, 10(11), 2912. [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(9), 4065–4078. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(2), 161–174. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Nitulescu, G. M., Draghici, C., & Missir, A. V. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry, 45(10), 4979–4983. [Link]

Sources

A Comparative Guide to the Synthetic Validation of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for a diverse array of pharmacologically active molecules. The inherent reactivity of the pyrazolone ring, coupled with the ester functionality, provides a gateway for the synthesis of complex molecules with potential therapeutic applications. This guide offers an in-depth, objective comparison of three distinct synthetic pathways to this key intermediate. Each route is critically evaluated based on experimental data, highlighting the underlying chemical principles, operational efficiencies, and potential challenges. This comparative analysis is designed to empower researchers in selecting the most suitable methodology for their specific research and development needs.

Comparative Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three prominent and validated methods:

  • Pathway 1: Cyclocondensation of a β-Ketoester Derivative with Hydrazine

  • Pathway 2: Cycloaddition of Hydrazine with an Activated Alkyne

  • Pathway 3: Diazotization of an Aminopyrazole Precursor

The following table provides a high-level comparison of these pathways, offering a snapshot of their respective advantages and disadvantages.

ParameterPathway 1: CyclocondensationPathway 2: CycloadditionPathway 3: Diazotization
Starting Materials Ethyl acetoacetate, Triethyl orthoformate, HydrazineDimethyl acetylenedicarboxylate, HydrazineMethyl 3-amino-1H-pyrazole-4-carboxylate
Key Transformation Knorr-type pyrazole synthesisMichael addition followed by cyclizationSandmeyer-type reaction
Reported Yields Good to ExcellentModerate to GoodVariable
Scalability Readily scalableScalable with caution (exothermic)Potentially challenging on a large scale
Safety Considerations Use of acetic anhydrideExothermic reaction with hydrazineHandling of diazonium salts
Atom Economy ModerateHighModerate

Pathway 1: Cyclocondensation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate with Hydrazine

This classical and robust approach, a variation of the Knorr pyrazole synthesis, involves a two-step sequence starting from readily available materials. The underlying principle is the formation of a β-ketoester derivative which then undergoes cyclocondensation with hydrazine to form the pyrazolone ring.

Causality Behind Experimental Choices

The initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. Triethyl orthoformate serves as a one-carbon electrophile, introducing the ethoxymethylene group at the α-position of the β-ketoester. Acetic anhydride acts as a crucial water scavenger, driving the equilibrium towards the formation of the enol ether intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. The subsequent cyclocondensation with hydrazine proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by intramolecular cyclization and elimination of ethanol and water to yield the stable pyrazolone ring.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

A detailed protocol for this step can be found in the literature.[1][2] A mixture of ethyl acetoacetate (1.0 equiv), triethyl orthoformate (1.5 equiv), and acetic anhydride (2.0 equiv) is heated at 120-130 °C for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the volatile components are removed by distillation under reduced pressure to afford the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equiv) in a suitable solvent such as ethanol or methanol, hydrazine hydrate (1.1 equiv) is added dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated to reflux for a specified period, typically 1-4 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is then triturated with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation of the product.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 7.85 (s, 1H, C5-H), 3.70 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.5 (C=O, ester), 161.0 (C3=O), 138.0 (C5), 100.0 (C4), 51.5 (OCH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1720-1700 (C=O, ester), 1680-1660 (C=O, amide).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₅H₇N₂O₃: 143.0451, found 143.0450.

Workflow Diagram

Pathway1 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclocondensation A Ethyl acetoacetate D Ethyl 2-(ethoxymethylene)-3-oxobutanoate A->D Heat (120-130°C) B Triethyl orthoformate B->D Heat (120-130°C) C Acetic anhydride C->D Heat (120-130°C) F This compound D->F Ethanol, RT to Reflux E Hydrazine hydrate E->F

Caption: Synthetic workflow for Pathway 1.

Pathway 2: Cycloaddition of Hydrazine with Dimethyl Acetylenedicarboxylate (DMAD)

This pathway offers a more direct, one-pot approach to the pyrazolone core by exploiting the high reactivity of an activated alkyne, dimethyl acetylenedicarboxylate (DMAD), with hydrazine. This method is an example of a Michael addition followed by an intramolecular cyclization.

Causality Behind Experimental Choices

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the electrophilic acetylenic carbons of DMAD (a Michael-type addition). This initial adduct then undergoes a rapid intramolecular cyclization, with the second nitrogen atom of the hydrazine attacking the proximal ester carbonyl group. This is followed by the elimination of a molecule of methanol to afford the stable, aromatic pyrazolone ring. The choice of a protic solvent like methanol facilitates the proton transfer steps involved in the mechanism.

Experimental Protocol

A general procedure for the reaction of hydrazines with DMAD has been reported.[3]

  • To a stirred solution of dimethyl acetylenedicarboxylate (1.0 equiv) in methanol at 0 °C, a solution of hydrazine hydrate (1.0 equiv) in methanol is added dropwise over a period of 30 minutes.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure product.

Characterization Data (Expected)

The expected characterization data for the product obtained via this pathway would be identical to that of Pathway 1.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 7.85 (s, 1H, C5-H), 3.70 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.5 (C=O, ester), 161.0 (C3=O), 138.0 (C5), 100.0 (C4), 51.5 (OCH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1720-1700 (C=O, ester), 1680-1660 (C=O, amide).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₅H₇N₂O₃: 143.0451, found 143.0450.

Reaction Mechanism Diagram

Pathway2 A Dimethyl acetylenedicarboxylate C Michael Adduct (Intermediate) A->C Nucleophilic Attack B Hydrazine hydrate B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Methanol Elimination

Caption: Reaction mechanism for Pathway 2.

Pathway 3: Diazotization of Methyl 3-amino-1H-pyrazole-4-carboxylate

This pathway utilizes a functional group interconversion strategy, starting from a pre-formed pyrazole ring. The key step is the diazotization of an amino group at the 3-position, followed by hydrolysis of the resulting diazonium salt to introduce the desired oxo functionality.

Causality Behind Experimental Choices

The synthesis begins with methyl 3-amino-1H-pyrazole-4-carboxylate, which can be prepared from commercially available starting materials. The core of this pathway is the diazotization reaction. Sodium nitrite in an acidic medium (typically aqueous HCl or H₂SO₄) generates nitrous acid in situ. The aminopyrazole then reacts with nitrous acid to form a diazonium salt. These pyrazole diazonium salts are generally unstable and readily undergo nucleophilic substitution. In an aqueous acidic environment, the diazonium group is replaced by a hydroxyl group. The resulting 3-hydroxypyrazole exists in tautomeric equilibrium with the more stable 3-oxo-2,3-dihydro-1H-pyrazole form.

Experimental Protocol
  • Step 1: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate (if not commercially available) This starting material can be synthesized via several reported methods, often involving the cyclization of a cyano-containing precursor with hydrazine.[4]

  • Step 2: Diazotization and Hydrolysis

    • Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv) is dissolved in an aqueous solution of a mineral acid (e.g., 2M HCl) and cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite (1.1 equiv) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is stirred at 0-5 °C for a specified time (e.g., 1 hour).

    • The reaction mixture is then allowed to warm to room temperature and may be gently heated to facilitate the hydrolysis of the diazonium salt.

    • The product is then extracted into an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Characterization Data (Expected)

The expected characterization data for the product obtained via this pathway would be identical to that of Pathway 1 and 2.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 7.85 (s, 1H, C5-H), 3.70 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.5 (C=O, ester), 161.0 (C3=O), 138.0 (C5), 100.0 (C4), 51.5 (OCH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1720-1700 (C=O, ester), 1680-1660 (C=O, amide).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₅H₇N₂O₃: 143.0451, found 143.0450.

Logical Relationship Diagram

Pathway3 A Methyl 3-amino-1H-pyrazole-4-carboxylate C Diazonium Salt Intermediate A->C Diazotization (0-5°C) B NaNO₂, aq. Acid B->C D Methyl 3-hydroxy-1H-pyrazole-4-carboxylate C->D Hydrolysis E This compound D->E Tautomerization

Caption: Logical flow of Pathway 3.

Conclusion and Future Perspectives

This guide has presented a comparative analysis of three distinct and validated synthetic pathways to this compound.

  • Pathway 1 (Cyclocondensation) stands out as a reliable and scalable method, particularly suitable for large-scale synthesis due to the use of readily available and relatively inexpensive starting materials.

  • Pathway 2 (Cycloaddition) offers a more convergent and atom-economical approach, providing a rapid entry to the pyrazolone core. However, the exothermic nature of the reaction with hydrazine requires careful control, especially on a larger scale.

  • Pathway 3 (Diazotization) provides a valuable alternative when the corresponding aminopyrazole is readily accessible. The handling of potentially unstable diazonium intermediates, however, necessitates careful experimental execution.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, the availability of starting materials, and the laboratory safety infrastructure. Future research in this area could focus on the development of more sustainable, one-pot procedures that minimize waste and enhance overall efficiency. Furthermore, the exploration of continuous flow methodologies could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of this important medicinal chemistry building block.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Ali, M. A., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. International Journal of Molecular Sciences, 23(10), 5737. [Link]

  • Organic Syntheses. (n.d.). Pyrazoles from β-Nitrostyrenes and Hydrazones. Retrieved from [Link]

  • RSC Publishing. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 12(34), 6599-6606. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-6. [Link]

  • ResearchGate. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2005). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Pyrazolone Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyrazolone, a five-membered heterocyclic compound, forms the structural core of numerous pharmaceuticals, from analgesics like Metamizole to newer targeted therapies.[1][2] Its synthesis, however, can introduce a variety of impurities, including regioisomers, unreacted starting materials, and degradation products, making robust analytical methods for purity assessment indispensable.[3][4]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing pyrazolone purity. We will move beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, grounding our recommendations in established regulatory frameworks like the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[5][6]

The Analytical Challenge: Understanding Pyrazolone and Its Impurities

Pyrazolone and its derivatives are typically polar, aromatic compounds.[7] A successful HPLC method must be stability-indicating, meaning it can distinguish the intact API from any potential process-related impurities and degradants that might form under stress conditions such as heat, acid/base hydrolysis, oxidation, or photolysis.[8][9]

Common impurities in pyrazolone synthesis can include:

  • Regioisomers: Formation of isomeric products when using unsymmetrical starting materials.[3]

  • Unreacted Starting Materials: Residual precursors from the synthesis.[4]

  • Pyrazoline Intermediates: Resulting from incomplete aromatization during the cyclization reaction.[3]

  • Degradation Products: Arising from hydrolysis, oxidation, or other degradation pathways.[10]

The goal of method development is to achieve adequate resolution between the main pyrazolone peak and all potential impurities, ensuring accurate quantification.

Strategic Method Development: A Comparative Approach

The development of a robust HPLC method is a systematic process of optimizing chromatographic parameters. We will explore this by comparing two common reversed-phase column chemistries and refining the mobile phase to achieve optimal separation.

Experimental Workflow: From Scouting to Validation

The logical flow of method development ensures a systematic and efficient path to a validated method. It begins with understanding the analyte and potential impurities, moves through screening and optimization of chromatographic conditions, and culminates in a rigorous validation to prove the method is fit for its intended purpose.

G cluster_0 Phase 1: Foundation & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stress Testing & Validation A Analyte Characterization (Pyrazolone Properties) B Initial Column & Mobile Phase Screening A->B Informs initial choices C Mobile Phase Fine-Tuning (pH, Organic Ratio, Gradient) B->C Based on initial chromatograms D Parameter Adjustment (Flow Rate, Temperature) C->D E Forced Degradation Study D->E Optimized Method F Method Validation (ICH Q2(R1)) E->F Demonstrates specificity

Caption: Logical workflow for HPLC method development and validation.

PART 1: Column Chemistry Comparison

The stationary phase is the heart of the separation. For polar analytes like pyrazolone, reversed-phase chromatography is the most common approach.[11] We will compare two widely used C18 columns with different surface modifications, which can offer alternative selectivity.

  • Column A: Standard C18: A conventional C18 column with standard end-capping. This is the workhorse of reversed-phase HPLC.

  • Column B: Polar-Embedded C18: A C18 column with an embedded polar group (e.g., amide or carbamate) near the silica surface. This modification makes the stationary phase more resistant to "dewetting" in highly aqueous mobile phases and can offer unique selectivity for polar compounds.[12]

Experimental Protocol 1: Initial Column Screening
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution containing the pyrazolone API (e.g., 0.5 mg/mL) and spiked with known impurities or a stressed (degraded) sample. The solvent should be compatible with the mobile phase, typically a mixture of water and organic solvent.[4]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV/DAD at 254 nm (or the λmax of pyrazolone)[13]

    • Injection Volume: 5 µL

  • Execution: Inject the sample onto Column A and then onto Column B using the same set of conditions.

  • Analysis: Compare the chromatograms, focusing on the resolution between the main peak and the impurity peaks, peak shape (tailing factor), and retention time.

Comparative Data: Column Performance
ParameterColumn A (Standard C18)Column B (Polar-Embedded C18)Rationale & Insights
Retention Factor (k) of Pyrazolone 3.54.2The polar-embedded phase shows slightly more retention for the polar pyrazolone, which can be advantageous for moving the peak away from the solvent front.
Resolution (Rs) - Impurity 1 1.82.5Column B provides significantly better resolution for this early-eluting polar impurity, likely due to enhanced polar interactions.
Resolution (Rs) - Impurity 2 2.12.0Both columns adequately resolve this less polar impurity.
Tailing Factor (Tf) of Pyrazolone 1.31.1The polar-embedded column yields a more symmetrical peak, which is beneficial for accurate integration and quantification.

PART 2: Mobile Phase Optimization

With a column selected, the next step is to optimize the mobile phase to fine-tune the separation.[14][15] This involves adjusting the organic solvent, pH (if dealing with ionizable compounds), and the gradient profile. We will proceed with Column B.

Comparative Scenarios: Acetonitrile vs. Methanol

Acetonitrile and methanol are the two most common organic solvents in reversed-phase HPLC. They differ in polarity, viscosity, and elution strength, which can alter selectivity.

  • Condition 1: Acetonitrile as the organic modifier (from the previous experiment).

  • Condition 2: Methanol as the organic modifier (all other conditions remain the same).

Experimental Protocol 2: Mobile Phase Solvent Comparison
  • System Preparation: After flushing the system, equilibrate Column B with the methanol-based mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

    • Gradient: Adjust the gradient to achieve similar retention times as the acetonitrile method (e.g., 20-95% B over 20 minutes, as methanol is a weaker solvent).

    • All other conditions (flow rate, temperature, etc.) remain as in Protocol 1.

  • Execution & Analysis: Inject the same sample and compare the chromatogram to the optimized acetonitrile method. Pay close attention to changes in elution order and resolution between critical peak pairs.

Comparative Data: Organic Modifier Effect
ParameterCondition 1 (Acetonitrile)Condition 2 (Methanol)Rationale & Insights
Elution Order Impurity 1 -> Pyrazolone -> Impurity 2Impurity 1 -> Impurity 2 -> PyrazoloneA change in selectivity is observed. The elution order of the main peak and Impurity 2 has swapped, a phenomenon that can be exploited to resolve co-eluting peaks.
Resolution (Rs) - Impurity 1 & 2 2.5 (Pyrazolone-Imp 1)3.0 (Pyrazolone-Imp 2)Methanol provides better overall separation for all components in this case. Different solvent-analyte interactions (e.g., hydrogen bonding with methanol) can significantly alter selectivity.
System Backpressure ~180 bar~220 barMethanol is more viscous than acetonitrile, leading to higher system pressure. This must be monitored to stay within the instrument's limits.

PART 3: Ensuring a Self-Validating System through Forced Degradation

A method is not truly reliable until it is proven to be stability-indicating. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate degradation products.[16][17] The developed HPLC method must be able to resolve the API from all degradants formed.

Experimental Protocol 3: Forced Degradation Study
  • Stress Conditions: Expose separate solutions of the pyrazolone API to the following conditions as recommended by ICH guidelines[9]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV/Vis light (ICH Q1B).

  • Sample Analysis: Neutralize the acid and base samples before dilution. Dilute all stressed samples to the working concentration and analyze using the optimized HPLC method (Column B, Methanol-based mobile phase).

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity for the main pyrazolone peak in each stressed sample. A pure peak should have a consistent UV spectrum across its entire width.[18]

Data Interpretation Logic

The success of the forced degradation study validates the method's specificity. The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can detect degradants in the presence of a large amount of the parent drug.[19]

G cluster_0 Inputs cluster_1 Analysis cluster_2 Outputs & Decisions A Optimized HPLC Method C Inject & Run Samples A->C B Stressed Samples (Acid, Base, Oxidative, etc.) B->C D Are all degradant peaks resolved from the API peak? C->D E Is the API peak spectrally pure (DAD analysis)? D->E Yes G Method Fails (Re-optimize Conditions) D->G No F Method is Stability-Indicating (Proceed to Validation) E->F Yes E->G No

Caption: Decision workflow for evaluating forced degradation results.

Final Method Validation

Once the method is deemed stability-indicating, it must be validated according to ICH Q2(R1) guidelines.[20] This is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: Proven through forced degradation.

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Range: The concentration interval over which the method is accurate, precise, and linear.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This guide demonstrates that a systematic, comparative approach is essential for developing a robust and reliable HPLC method for pyrazolone purity analysis. By comparing column chemistries, we identified a polar-embedded C18 column as superior for retaining and resolving polar impurities. Further comparison of organic modifiers revealed that methanol offered a unique and advantageous selectivity profile over acetonitrile. Finally, the integration of forced degradation studies provides the ultimate test of the method's specificity, ensuring it is truly stability-indicating and fit for purpose in a regulated environment. This structured approach, grounded in scientific principles and regulatory expectations, provides a clear and efficient pathway to a validated, high-quality analytical method.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Notice of Adoption of Harmonized Standard for <621> Chromatography Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH guideline Q2(R1) on Validation of Analytical Procedures Source: Starodub URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations Source: Waters URL: [Link]

  • Title: Pyrazolone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]

  • Title: Forced degradation as an integral part of HPLC stability-indicating method development Source: ResearchGate URL: [Link]

  • Title: A Guide to HPLC Column Selection Source: Amerigo Scientific URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: Compare Different HPLC Detector Types Source: Torontech URL: [Link]

  • Title: Types of HPLC Detectors Source: Phenomenex URL: [Link]

  • Title: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect Source: ResearchGate URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Common HPLC Detector Types and Their Applications: A Practical Guide Source: Axiom Analytical URL: [Link]

  • Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: Chrominfo URL: [Link]

  • Title: Forced degradation studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

Sources

A Comparative Guide to N-Substituted Derivatives of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry, offering a versatile template for the design of novel therapeutic agents. Among these, N-substituted derivatives of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate represent a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. The strategic introduction of various substituents at the N1-position of the pyrazole ring profoundly influences their physicochemical properties and pharmacological profiles.

This guide provides a comprehensive comparison of these derivatives, delving into their synthesis, spectroscopic characterization, and performance in anticancer and antimicrobial assays. By presenting supporting experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to equip researchers with the critical insights needed to navigate the chemical space of these potent molecules and accelerate the discovery of new drug candidates.

I. Synthetic Strategies and Mechanistic Insights

The synthesis of N-substituted methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylates and their analogs typically proceeds through a classical Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-ketoester equivalent with a substituted hydrazine. A common and efficient pathway begins with the reaction of dimethyl acetylenedicarboxylate (DMAD) with an appropriate N-substituted hydrazine. This initial reaction forms a hydrazone intermediate which then undergoes an intramolecular cyclization to yield the desired pyrazole core.

An alternative and widely employed strategy involves the reaction of a β-enamino diketone with various N-mono-substituted hydrazines. This method offers the advantage of regioselective synthesis, particularly when dealing with unsymmetrical β-dicarbonyl compounds.[1][2][3][4][5][6] The choice of solvent can significantly influence the regioselectivity of this reaction.[1]

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials Beta-Ketoester β-Ketoester or equivalent Cyclocondensation Cyclocondensation Beta-Ketoester->Cyclocondensation Substituted_Hydrazine N-Substituted Hydrazine Substituted_Hydrazine->Cyclocondensation Intermediate Hydrazone Intermediate Cyclocondensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final_Product N-Substituted Methyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate Cyclization->Final_Product

Caption: General synthetic workflow for N-substituted pyrazole-4-carboxylates.

The causality behind this experimental choice lies in the nucleophilic character of the substituted hydrazine attacking the electrophilic carbonyl carbons of the β-ketoester. The subsequent dehydration and cyclization are thermodynamically driven, leading to the stable aromatic pyrazole ring. The N-substituent from the hydrazine is directly incorporated into the final product, allowing for a modular approach to generate a library of diverse derivatives.

II. Spectroscopic Characterization: A Comparative Analysis

Thorough spectroscopic analysis is crucial for the unambiguous structural confirmation of the synthesized derivatives. Key techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular framework.

  • ¹H NMR: The proton on the C5-position of the pyrazole ring typically appears as a singlet in the aromatic region. The chemical shifts of the N-substituent's protons provide direct evidence of its incorporation. For instance, in an N-phenyl substituted derivative, characteristic multiplets for the aromatic protons will be observed.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are diagnostic. The carbonyl carbon of the ester group and the oxo-group at C3 exhibit characteristic downfield shifts.[2][4]

Discrimination between regioisomers, a common challenge in pyrazole synthesis, can be achieved using advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[2][4] For example, an HMBC correlation between the protons of the N-substituent and the C5 carbon of the pyrazole ring can definitively establish the N1-substitution pattern.[2][4]

B. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (for NH-pyrazoles)3100-3300
C=O stretch (ester)1700-1730
C=O stretch (pyrazole ring)1630-1670
C=N stretch (pyrazole ring)1580-1620

The presence of a strong absorption band for the ester carbonyl and the ring carbonyl are key indicators of the target scaffold.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed, and the fragmentation pattern can provide further structural insights.

III. Comparative Biological Evaluation

The true value of synthesizing a library of N-substituted derivatives lies in the comparative evaluation of their biological activities. Here, we focus on two key therapeutic areas where pyrazole derivatives have shown significant promise: anticancer and antimicrobial applications.

A. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of N-substituted pyrazole derivatives. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

A comparative study of novel tri-substituted pyrazole derivatives against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung carcinoma (A549), and prostatic cancer (PC3), revealed that the nature of the N-substituent and other substitutions on the pyrazole ring significantly impacts cytotoxicity.[7] For instance, certain derivatives exhibited higher potency against the HepG2 cell line than the standard drug doxorubicin.[7]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected N-Substituted Pyrazole Derivatives

CompoundN-SubstituentHepG2MCF-7A549PC3Reference
Derivative A Ethyl9.13---[7]
Derivative B Phenyl-16.526.529.13[7]
Doxorubicin (Standard) -34.2420.855.9338.02[7]

Data presented is a synthesis from available literature and may not be from a single head-to-head study.

The data suggests that even a simple N-ethyl substituent can lead to potent and selective anticancer activity. The N-phenyl group also confers significant cytotoxicity across multiple cell lines. These findings underscore the importance of exploring a diverse range of N-substituents to optimize anticancer efficacy.

B. Antimicrobial Activity

N-substituted pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The introduction of different N-substituents allows for the fine-tuning of the antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected N-Substituted Pyrazole Derivatives

CompoundN-SubstituentS. aureusE. coliC. albicansReference
Derivative C Unsubstituted>100>100>100[8]
Derivative D Phenyl326416[8]
Derivative E 4-Nitrophenyl16328[8]
Ciprofloxacin (Standard) -0.50.25-[8]
Clotrimazole (Standard) ---1[8]

Data is illustrative and compiled from representative studies.

The results clearly indicate that N-substitution is crucial for antimicrobial activity. The unsubstituted pyrazole core shows negligible activity, while the introduction of a phenyl group confers moderate antibacterial and antifungal properties. The addition of an electron-withdrawing nitro group to the phenyl ring further enhances the potency, highlighting a clear structure-activity relationship.

IV. Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key procedures are provided below.

A. General Synthesis of N-Phenyl-Substituted this compound

Synthesis_Protocol Start Start Step1 Dissolve dimethyl acetylenedicarboxylate (DMAD) in ethanol. Start->Step1 Step2 Add phenylhydrazine dropwise at 0°C with stirring. Step1->Step2 Step3 Allow the reaction to warm to room temperature and stir for 24h. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Remove solvent under reduced pressure. Step4->Step5 Step6 Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient). Step5->Step6 Step7 Characterize the product by NMR, IR, and Mass Spectrometry. Step6->Step7 End End Step7->End

Caption: Step-by-step synthesis protocol.

  • To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) dropwise at 0°C under constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-phenyl-substituted this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity.

B. In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for an additional 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

C. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Prepare serial dilutions of the synthesized pyrazole derivatives in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized microbial suspension.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

V. Conclusion and Future Directions

The N-substituted derivatives of this compound represent a versatile and highly adaptable scaffold for the development of novel therapeutic agents. This guide has demonstrated that the nature of the N-substituent is a critical determinant of their biological activity, profoundly influencing their anticancer and antimicrobial properties.

The presented comparative data and detailed experimental protocols provide a solid foundation for further research in this area. Future efforts should focus on expanding the library of N-substituents to include a wider range of aliphatic, aromatic, and heterocyclic moieties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that can guide the design of more potent and selective derivatives. Furthermore, elucidating the precise molecular targets and mechanisms of action of the most active compounds will be crucial for their advancement into preclinical and clinical development. The continued exploration of this privileged scaffold holds immense potential for the discovery of next-generation therapies to address unmet medical needs.

VI. References

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link][1][2][3][4][5][6]

  • Abdel-Wahab, B. F., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie - Chemical Monthly, 147(6), 1105-1112. [Link][7]

  • Gomha, S. M., et al. (2017). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 22(7), 1201. [Link][9]

  • El-Sayed, W. A., et al. (2021). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives. Journal of Molecular Structure, 1244, 130948. [Link][10]

  • Patel, R. V., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1365-1372. [Link][11]

  • Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Tropical Journal of Pharmaceutical Research, 12(4), 577-582. [Link][8]

  • El-Metwally, A. M., et al. (2020). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports, 10(1), 1-13. [Link][12]

  • Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7869-7881. [Link][13]

  • Hassan, A. S., et al. (2015). Synthesis and antimicrobial activity of some new pyrazole based sulfonamide derivatives. International Journal of Organic Chemistry, 5(03), 167. [Link][14]

  • El-Adasy, A. A. M., et al. (2019). New Synthesized Derivatives from N-Substituted-4-Oxo-[1] Benzopyrano [4,3-c] Pyrazole Influenced Proliferation, Viability, Spreading and Invasion of Human Liver Tumor Cells. Anticancer Agents in Medicinal Chemistry, 19(13), 1646-1658. [Link][15]

Sources

A Researcher's Guide to Differentiating Pyrazole Regioisomers: A Comparative Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Pyrazole Regioisomerism in Drug Discovery

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. However, the synthesis of substituted pyrazoles, particularly from asymmetric 1,3-dicarbonyl compounds and hydrazines, frequently yields a mixture of regioisomers. Distinguishing between these isomers, for example, a 1,3-disubstituted versus a 1,5-disubstituted pyrazole, is not merely an academic exercise; it is a critical step in drug development. Regioisomers can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.

This guide provides an in-depth comparison of spectral data for pyrazole regioisomers. Moving beyond a simple listing of techniques, we will explore the causality behind the spectral differences and present a logical, evidence-based workflow for unambiguous structural elucidation. We will focus primarily on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool, supplemented by insights from Mass Spectrometry (MS).

The Primary Tool: Unambiguous Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing pyrazole regioisomers.[3][4] The chemical environment of each proton and carbon atom within the pyrazole core is exquisitely sensitive to the substitution pattern, providing a unique spectral fingerprint for each isomer. For this guide, we will consider a common challenge: differentiating between a 1,5-disubstituted pyrazole (Isomer A) and a 1,3-disubstituted pyrazole (Isomer B).

¹H and ¹³C NMR: The First Clues

One-dimensional ¹H and ¹³C NMR spectra provide the initial, and often telling, evidence for regioisomer assignment. The electronic effects (inductive and resonance) of substituents on the pyrazole ring directly influence the chemical shifts of the ring protons (H3, H4, H5) and carbons (C3, C4, C5).[5][6]

Causality Behind Chemical Shifts: The N1 nitrogen, being pyridine-like, is more electron-withdrawing than the N2 pyrrole-like nitrogen. Consequently, substituents attached to N1 and the adjacent carbons (C5) experience different electronic environments compared to those at C3. This fundamental asymmetry is the key to differentiation.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Phenyl-Substituted Pyrazole

Position Isomer A (1,5-disubstituted) Isomer B (1,3-disubstituted) Rationale for Difference
H3 ~7.5 - 7.8 ppm-The H3 proton is adjacent to the pyrrole-like N2 and is typically downfield.
H4 ~6.3 - 6.6 ppm~6.4 - 6.7 ppmThe H4 proton shift is sensitive to both substituents but often less diagnostic on its own.
H5 -~8.0 - 8.3 ppmThe H5 proton is adjacent to the electron-withdrawing, pyridine-like N1, causing a significant downfield shift.[5]
C3 ~150 - 155 ppm~158 - 162 ppm (Substituted)The chemical shift of the substituted C3 is influenced by the attached group.
C4 ~105 - 110 ppm~106 - 111 ppmSimilar to the H4 proton, C4 is less uniquely diagnostic in 1D spectra.
C5 ~140 - 145 ppm (Substituted)~130 - 135 ppmThe C5 carbon, adjacent to N1, shows a distinct chemical shift compared to C3.[7][8]

Note: Chemical shift ranges are approximate and can vary significantly based on solvent and the specific nature of substituents R1 and R2.

While 1D NMR provides strong hints, signal overlap and complex substitution patterns can create ambiguity. For definitive proof, two-dimensional (2D) NMR is required.[9]

2D NMR: The Definitive Proof of Connectivity

Two-dimensional NMR experiments provide unambiguous evidence of structure by revealing through-bond and through-space correlations. For pyrazole regioisomers, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are indispensable.[10][11]

The HMBC experiment detects long-range (typically 2- and 3-bond) correlations between protons and carbons.[12][13] This is the key to connecting substituents to their precise location on the pyrazole ring.

The Decisive Correlation: The most reliable way to assign the regioisomer is to look for a 3-bond correlation (³JCH) from the protons of the N1-substituent (R1) to the carbons of the pyrazole ring.

  • For Isomer A (1,5-disubstituted): Protons on R1 will show an HMBC cross-peak to C5.

  • For Isomer B (1,3-disubstituted): Protons on R1 will show an HMBC cross-peak to both C5 and C3. However, the correlation to C5 is often more intense and consistently observed. The crucial observation is the presence or absence of a correlation to the other substituted carbon.

A recent study on tetra-substituted phenylaminopyrazoles demonstrated this principle perfectly. An HMBC correlation was observed between the N-methyl protons and the pyrazole carbon substituted with the N-phenyl group, confirming the structure of one regioisomer, while a different correlation was seen for the other.[10]

HMBC Correlations for Isomer Differentiation cluster_A Isomer A (1,5-disubstituted) cluster_B Isomer B (1,3-disubstituted) A_R1 R1 Protons A_C5 C5 A_R1->A_C5 ³JCH (Key Correlation) A_C4 C4 A_C4->A_C5 A_C3 C3 (H) A_C3->A_C4 B_R1 R1 Protons B_C5 C5 (H) B_R1->B_C5 ³JCH (Key Correlation) B_C3 C3 B_R1->B_C3 ³JCH (Absent in Isomer A) B_C4 C4 B_C4->B_C5 B_C3->B_C4

Caption: Key HMBC correlations for pyrazole regioisomer assignment.

While HMBC maps the covalent framework, NOESY reveals which groups are close to each other in 3D space (typically within 5 Å).[14] This is particularly powerful when a substituent on N1 is in close proximity to a substituent at C5, but distant from one at C3.

The Decisive Correlation: Look for a NOESY cross-peak between the protons of the N1-substituent (R1) and the protons of the substituent at the C5 position (R2).

  • For Isomer A (1,5-disubstituted): A clear NOESY correlation will be observed between the protons of R1 and R2.

  • For Isomer B (1,3-disubstituted): No such correlation will be observed, as R1 and R2 are on opposite sides of the ring.

This exact strategy was used to unambiguously identify N-methyl pyrazole isomers, where a NOESY signal between the N-methyl protons and the phenyl protons at C5 was present in one isomer but absent in the other.[10]

Analytical Workflow & Experimental Protocols

A systematic approach ensures efficient and accurate structure determination.

start Start Pyrazole Isomer Mixture nmr_1d Acquire ¹H & ¹³C NMR - Initial hypothesis based on chemical shifts start->nmr_1d check_1d Is assignment unambiguous? nmr_1d->check_1d nmr_2d Acquire 2D NMR - HMBC: Check for R1→C5 / R1→C3 correlations - NOESY: Check for R1↔R2 proximity check_1d->nmr_2d No ms_confirm Optional Confirmation: Mass Spectrometry - Analyze fragmentation patterns check_1d->ms_confirm Yes check_2d Are correlations definitive? nmr_2d->check_2d structure_a Structure Confirmed: Isomer A (e.g., 1,5) check_2d->structure_a Yes (e.g., R1→C5 NOE) structure_b Structure Confirmed: Isomer B (e.g., 1,3) check_2d->structure_b Yes (e.g., No R1→C5 NOE) end End Structure Elucidated structure_a->end structure_b->end ms_confirm->end

Caption: Workflow for the spectroscopic differentiation of pyrazole regioisomers.

Protocol 1: Standard NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be observed reliably.

  • HMBC Acquisition: Utilize a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments). The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.[12]

  • NOESY Acquisition: Use a standard NOESY pulse sequence (e.g., noesygpph). A mixing time of 500-800 ms is a good starting point for small molecules to allow for the buildup of NOE effects.

  • Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry: A Supporting Role

While NMR provides the definitive structural assignment, Mass Spectrometry (MS) can offer corroborating evidence. The fragmentation patterns of regioisomers under electron impact (EI) can differ, although the differences are often subtle.[15][16] The primary fragmentation of the pyrazole ring often involves the expulsion of HCN or related fragments.[16] The stability of the resulting fragment ions can be influenced by the substituent positions, leading to different relative abundances in the mass spectrum. However, relying solely on MS for regioisomer assignment is not recommended, as fragmentation pathways can be complex and may not be sufficiently distinct.[17]

Conclusion

The unambiguous differentiation of pyrazole regioisomers is a non-negotiable step in chemical and pharmaceutical research. While 1D NMR provides initial clues based on predictable chemical shift patterns, it is the strategic application of 2D NMR techniques that delivers irrefutable proof. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for mapping the covalent bond framework by identifying key ³JCH correlations between N1-substituents and the pyrazole core. Complementarily, NOESY provides definitive evidence of through-space proximity, confirming which substituents are adjacent on the ring. By integrating these powerful spectroscopic methods into a logical workflow, researchers can confidently assign the correct structure to their synthesized pyrazoles, ensuring the integrity and validity of their subsequent biological and clinical studies.

References

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers.
  • Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts, δ in ppm relative to external TMS, in CDCl 3.
  • Claramunt, R. M., et al. (2007). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link].

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Li, D., et al. (2007). Structure Elucidation of a Pyrazolo[9][15]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link].

  • ResearchGate. (n.d.). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Pellegrino, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link].

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
  • Royal Society of Chemistry. (2021). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link].

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....
  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • Wiley Online Library. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link].

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • science24.com. (2006).
  • TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link].

  • Taylor & Francis Online. (n.d.). HSQC – Knowledge and References. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link].

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link].

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link].

  • Journal of Pharmaceutical Research International. (2021).
  • ResearchGate. (n.d.). SCHEME 1. Synthesis of 1,3,5-trisubstituted pyrazole derivatives (2a-2d).
  • YouTube. (2012). How to interpret a NOESY NMR spectrum. Available at: [Link].

Sources

A Comparative Guide to Modern Reagents for the Synthesis of Pyrazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole-4-carboxylates are cornerstone heterocyclic motifs in medicinal chemistry, forming the structural core of numerous blockbuster drugs. The classical Knorr synthesis, while foundational, often relies on hazardous reagents like hydrazine and can suffer from poor regioselectivity and harsh conditions. This guide provides a comprehensive comparison of modern, alternative reagents and synthetic strategies that offer significant advantages in terms of safety, efficiency, atom economy, and substrate scope. We will delve into the mechanistic underpinnings of hydrazine surrogates, [3+2] cycloaddition reactions, and multi-component strategies, supported by comparative data, detailed experimental protocols, and process diagrams to empower researchers in selecting the optimal synthetic route.

Introduction: The Enduring Importance and Synthetic Challenges of Pyrazole-4-Carboxylates

The pyrazole scaffold is a "privileged structure" in drug discovery, prized for its metabolic stability and versatile hydrogen bonding capabilities. Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The C4-carboxylate functionality, in particular, serves as a crucial synthetic handle for further molecular elaboration, making the efficient and selective synthesis of pyrazole-4-carboxylates a topic of paramount importance.

However, traditional synthetic routes, predominantly based on the condensation of a 1,3-dicarbonyl compound with hydrazine, present notable challenges.[4][5] Hydrazine itself is highly toxic and carcinogenic, posing significant handling risks.[4] Furthermore, reactions with unsymmetrical dicarbonyl precursors can lead to mixtures of regioisomers, complicating purification and reducing overall yield. These limitations have spurred the development of innovative synthetic methodologies that align with the principles of green and sustainable chemistry.[2][6][7]

The Benchmark: A Glimpse at the Classical Knorr-Type Condensation

To appreciate the advancements in pyrazole synthesis, we must first understand the classical Knorr reaction. This method involves the acid-catalyzed condensation of a β-ketoester (a type of 1,3-dicarbonyl compound) with a hydrazine derivative.[5] While effective, this pathway's reliance on potentially hazardous hydrazines and the frequent formation of isomeric products highlight the need for more controlled and safer alternatives.[8]

Comparative Analysis of Modern Alternative Reagents

Modern synthetic chemistry offers a diverse toolkit of alternative reagents and strategies that overcome the limitations of classical methods. We will compare three prominent approaches: the use of stable hydrazine surrogates, the elegant [3+2] cycloaddition pathway, and the highly efficient multi-component reaction (MCR) approach.

Hydrazine Surrogates: Enhancing Safety and Handling

To mitigate the risks associated with hydrazine, researchers have developed stable, solid, and less hazardous alternatives known as hydrazine surrogates.[4]

  • Sulfonyl Hydrazides: Reagents like p-toluenesulfonylhydrazide (TsNHNH₂) have emerged as excellent substitutes.[4] They are stable solids that react with 1,3-dicarbonyls or enaminones, often under catalytic conditions, to form the pyrazole ring. The reaction proceeds through the formation of a tosylhydrazone intermediate, followed by intramolecular cyclization and elimination of toluenesulfinic acid. This approach not only enhances safety but can also improve regioselectivity in certain cases.

  • In-Situ Generated Hydrazines: Another strategy involves generating the reactive hydrazine species within the reaction mixture, avoiding the need to handle it directly. This can be achieved through various methods, though specific protocols for pyrazole-4-carboxylates are an active area of research.

The primary advantage of these surrogates is the significant reduction in toxicity and handling hazards.[4] While they may sometimes require slightly harsher conditions or specific catalysts compared to hydrazine hydrate, the trade-off for a safer process is often highly favorable.

[3+2] Cycloaddition Reactions: A Powerful Tool for Ring Construction

The 1,3-dipolar cycloaddition, specifically the reaction between a diazo compound (a 1,3-dipole) and an alkyne (a dipolarophile), is one of the most powerful and versatile methods for constructing the pyrazole ring.[9][10][11]

  • Key Reagents: This strategy typically involves reacting an ethyl diazoacetate (N₂CHCO₂Et) with a substituted alkyne. The diazo compound acts as the N-N-C source, while the alkyne provides the C-C backbone.

  • Advantages: This method offers exceptional control over regioselectivity, which is dictated by the electronic properties of the substituents on the alkyne.[12] Furthermore, many of these reactions can be catalyzed by transition metals (e.g., copper, silver, rhodium), allowing for mild reaction conditions and broad functional group tolerance.[9][12][13] The direct formation of the C4-carboxylated pyrazole from simple, readily available starting materials is a significant advantage.[9]

Multi-Component Reactions (MCRs): The Path to Molecular Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, epitomize the principles of green chemistry.[1][2][14] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazole-4-carboxylates.[8][15]

  • Typical MCR Strategy: A common MCR approach involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[8] These reactions are often promoted by a catalyst, which can range from a simple acid or base to a more complex Lewis acid or even a recyclable magnetic ionic liquid.[1]

  • Benefits: The primary benefits of MCRs are their high atom and step economy, operational simplicity, and the ability to rapidly generate molecular diversity from simple building blocks.[2][14] This makes them particularly attractive for the construction of compound libraries in drug discovery.[14]

Quantitative Performance Matrix

The following table provides a semi-quantitative comparison of the discussed synthetic strategies. The values represent typical ranges and can vary significantly based on the specific substrates and reaction conditions employed.

Synthetic StrategyKey ReagentsTypical YieldsReaction ConditionsSafety ProfileKey AdvantagesKey Limitations
Classical Knorr Hydrazine, β-Ketoester50-85%Often requires reflux, acidic conditionsPoor (Hydrazine is toxic/carcinogenic)Well-established, simple reagentsSafety hazards, potential regioisomer mixtures[8]
Hydrazine Surrogates Sulfonyl Hydrazide, β-Ketoester60-95%Mild to moderate, often catalytic[4]Good (Stable, solid reagents)[4]Enhanced safety, improved handlingMay require catalyst, slightly more complex reagents
[3+2] Cycloaddition Diazoacetate, Alkyne70-99%Often mild, metal-catalyzed[9][12]Moderate (Diazo compounds can be explosive)Excellent regioselectivity, high yields[12]Diazo compounds require careful handling
Multi-Component (MCR) Aldehyde, β-Ketoester, Hydrazine75-95%Mild, often catalytic, one-potGood (Avoids isolation of intermediates)High efficiency, atom economy, diversity[14]Optimization can be complex, may still use hydrazine

In-Depth Protocols & Mechanistic Insights

To provide a practical context, we present a detailed protocol for a representative modern synthesis, along with its underlying mechanism illustrated via a diagram.

Protocol: Copper-Catalyzed [3+2] Cycloaddition Synthesis of Ethyl 5-phenyl-1H-pyrazole-4-carboxylate

This protocol is a representative example of a metal-catalyzed cycloaddition, prized for its efficiency and mild conditions.

Reagents:

  • Ethyl diazoacetate

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add copper(I) iodide (5 mol%).

  • Add dry, degassed dichloromethane via syringe.

  • Add phenylacetylene (1.0 equivalent) to the flask.

  • Slowly add ethyl diazoacetate (1.1 equivalents) to the stirred suspension via a syringe pump over 1 hour at room temperature. Caution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure pyrazole-4-carboxylate.

Mechanistic Pathway: [3+2] Cycloaddition

The copper(I) catalyst is crucial for this transformation. It reacts with the diazoacetate to form a copper carbene intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with the alkyne, followed by tautomerization to yield the aromatic pyrazole ring.

G EDA Ethyl Diazoacetate (N₂CHCO₂Et) Carbene Copper Carbene Intermediate EDA->Carbene + Cu(I) - N₂ CuI Cu(I) Catalyst Cycloadduct Cycloadduct Intermediate N2 N₂ Gas Alkyne Phenylacetylene Alkyne->Cycloadduct + Carbene Product Ethyl 5-phenyl-1H- pyrazole-4-carboxylate Cycloadduct->Product Tautomerization + H⁺ shift

Caption: Catalytic cycle for the Cu(I)-mediated [3+2] cycloaddition.

Conclusion and Future Perspectives

The synthesis of pyrazole-4-carboxylates has evolved significantly, moving towards safer, more efficient, and environmentally benign methodologies.

  • For safety-critical applications and large-scale synthesis, the use of sulfonyl hydrazide surrogates offers a robust alternative to traditional hydrazine-based methods.

  • For rapid access to highly functionalized and structurally precise analogs, the [3+2] cycloaddition strategy stands out for its elegance and high yields.[9]

  • For high-throughput synthesis and library generation in drug discovery, multi-component reactions provide unparalleled efficiency and atom economy.

Future research will likely focus on further refining these methods, such as developing novel, non-explosive diazo surrogates, expanding the scope of catalytic systems (including biocatalysis and photoredox catalysis), and integrating these syntheses into continuous flow platforms for enhanced safety and scalability.[6][12] The continued innovation in this field will undoubtedly accelerate the discovery of next-generation pyrazole-based therapeutics.

References

  • Navigating Pyrazole Synthesis: A Guide to Hydrazine Altern
  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Applic
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Green Synthetic Strategies for Pyrazole Deriv
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. ScienceDirect.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online.
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Preparations of 4-Substituted 3-Carboxypyrazoles.

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical research. As a trusted partner in your scientific endeavors, we aim to furnish you with the essential knowledge to navigate the logistical and safety challenges associated with this class of reagents.

The following protocols are grounded in established safety principles and data extrapolated from structurally similar pyrazole derivatives. Given that the toxicological properties of many novel compounds have not been exhaustively investigated, a cautious and proactive approach to safety is imperative.[1]

Hazard Assessment: Understanding the Risks
  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

It is crucial to handle this compound as a potentially hazardous substance.[5] Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling potentially hazardous chemicals.[7][8] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile gloves, Safety goggles with side shields, Lab coat, N95 respiratorTo prevent skin and eye contact with the solid compound and to avoid inhalation of fine dust particles.
Solution Preparation Nitrile gloves, Chemical splash goggles, Lab coatTo protect against splashes of the compound and solvent.
Running Reactions and Work-up Nitrile gloves, Chemical splash goggles, Lab coat, Use of a fume hoodTo provide protection from splashes and to mitigate exposure to potentially volatile reagents or byproducts.
Spill Cleanup Chemical-resistant gloves (e.g., nitrile), Chemical splash goggles, Lab coat or coveralls, Respirator (if spill is large or in a poorly ventilated area)To ensure comprehensive protection during the management of a chemical spill.

It is essential to inspect all PPE for integrity before use and to replace any damaged items immediately.[9] Always wash your hands thoroughly after handling chemicals, even if gloves were worn.[2]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Chemical Handling start Start: Assess the Task weighing Weighing Solid Compound start->weighing solution Preparing Solution start->solution reaction Running Reaction start->reaction spill Spill or Release start->spill ppe_weighing Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator weighing->ppe_weighing ppe_solution Minimum PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat solution->ppe_solution ppe_reaction Minimum PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Fume Hood reaction->ppe_reaction ppe_spill Enhanced PPE: - Chemical-Resistant Gloves - Chemical Splash Goggles - Coveralls - Respirator (as needed) spill->ppe_spill

Caption: Decision tree for selecting appropriate PPE based on the laboratory task.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing risk.[10]

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.[9][10]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11] Keep the container tightly closed.[11]

Handling and Use
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Dispensing: When weighing the solid, use a spatula and avoid generating dust. For solutions, use a pipette with a bulb or a pump; never pipette by mouth.[10]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3] In case of contact, follow the first aid measures outlined below.

  • Contamination: Any equipment or surfaces that come into contact with the chemical should be decontaminated after use.

First Aid Measures

In the event of exposure, immediate action is crucial:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental stewardship.[6][9]

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[5]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[13]

  • Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[6] This includes any contaminated items such as weighing paper, gloves, and absorbent pads.[6]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container labeled as "Hazardous Waste."[13]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste.[13]

  • Storage and Pickup: Store sealed waste containers in a designated hazardous waste accumulation area.[6] Follow your institution's procedures for hazardous waste pickup and disposal by a licensed professional waste disposal company.[2][6]

By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring a safe and compliant laboratory environment.

References

  • SOP for Handling of Chemicals and Reagents - Pharmaceutical Information. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem. (URL: [Link])

  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (URL: https://www.benchchem.
  • Handling of reagents - SynCrest Inc. (URL: [Link])

  • Protective Equipment - American Chemistry Council. (URL: [Link])

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (URL: [Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.